Glucocerebrosidase-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H27NO3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
MGETUKQLQDZANV-FDYHWXHSSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |
Canonical SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Glucocerebrosidase-IN-1: A Technical Whitepaper on its Discovery, Synthesis, and Application as a Modulator of GCase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Its deficiency leads to Gaucher disease and is a significant genetic risk factor for Parkinson's disease. This technical guide provides a comprehensive overview of Glucocerebrosidase-IN-1, a potent and selective inhibitor of GCase that also functions as a pharmacological chaperone. This document details its discovery, a generalized synthesis protocol, key biological data, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of GCase modulators.
Introduction to Glucocerebrosidase and the Therapeutic Rationale
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a vital lysosomal hydrolase responsible for the cleavage of glucosylceramide into glucose and ceramide.[1][2][3] A deficiency in GCase activity, due to genetic mutations, leads to the accumulation of its substrate, primarily in macrophages, resulting in the lysosomal storage disorder known as Gaucher disease.[3][4] This disease is characterized by a range of symptoms including hepatosplenomegaly, skeletal abnormalities, and, in some forms, neurological impairment.
In recent years, a strong link has been established between GBA1 mutations and an increased risk of developing Parkinson's disease and other synucleinopathies.[5] This has spurred significant interest in the development of small molecules that can modulate GCase activity. Two primary therapeutic strategies are being explored:
-
Enzyme Replacement Therapy (ERT): Involves the intravenous infusion of a recombinant GCase enzyme.
-
Substrate Reduction Therapy (SRT): Aims to decrease the production of glucosylceramide.
-
Pharmacological Chaperone Therapy (PCT): Utilizes small molecules to stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its residual activity.[4]
This compound has emerged from research efforts as a molecule of interest due to its dual function as both a potent inhibitor and a pharmacological chaperone of GCase.
Discovery of this compound
This compound, identified as compound 11a in the primary literature, was discovered during a study focused on the synthesis and evaluation of a series of 2-alkyl trihydroxypiperidines as modulators of GCase activity. The research aimed to explore the structure-activity relationship of these compounds to develop potent and selective GCase inhibitors with potential therapeutic applications.
The discovery was based on the hypothesis that mimicking the structure of the natural substrate of GCase could lead to effective inhibitors. The trihydroxypiperidine scaffold serves as a glycomimetic core, while the introduction of an alkyl chain at the C-2 position was intended to enhance binding affinity to the enzyme's active site. The stereochemistry of the hydroxyl groups and the alkyl substituent was systematically varied to optimize inhibitory potency and selectivity.
Physicochemical and Biological Properties
This compound is a potent and selective inhibitor of human GCase. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| IC50 | 29.3 μM | MedChemExpress |
| Ki | 18.5 μM | MedChemExpress |
| Molecular Formula | C14H29NO3 | (Inferred from structure) |
| Molecular Weight | 259.39 g/mol | (Inferred from structure) |
| Biological Activity | GCase Inhibitor, Pharmacological Chaperone | Clemente et al., 2020 |
Synthesis of this compound
The synthesis of this compound (compound 11a) is described as a stereodivergent synthesis of 2-alkyl trihydroxypiperidines. While the specific, step-by-step protocol is proprietary to the cited publication, a generalized synthetic approach based on the available information is outlined below. The synthesis likely involves the stereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to a carbohydrate-derived nitrone.
Generalized Synthetic Scheme:
For detailed, step-by-step experimental procedures, including reaction conditions, purification methods, and characterization data, please refer to the primary publication:
-
Clemente, F., Matassini, C., Faggi, C., Giachetti, S., Cresti, C., Morrone, A., ... & Cardona, F. (2020). Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning. Bioorganic Chemistry, 98, 103740.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the characterization of this compound.
GCase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against GCase is typically determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). In the presence of an inhibitor, the rate of fluorescent product formation is reduced.
Generalized Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human GCase is diluted in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.2).
-
A stock solution of 4-MUG is prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in DMSO to create a stock solution.
-
A series of dilutions of the inhibitor are prepared in the assay buffer.
-
-
Assay Procedure:
-
The GCase enzyme solution is pre-incubated with varying concentrations of this compound for a defined period at 37°C.
-
The enzymatic reaction is initiated by the addition of the 4-MUG substrate.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped by the addition of a stop buffer (e.g., a high pH glycine-NaOH buffer).
-
-
Data Analysis:
-
The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic equation).
-
Pharmacological Chaperone Activity Assay
The ability of this compound to act as a pharmacological chaperone is assessed by measuring its effect on the activity of mutant GCase in patient-derived cells.
Principle: In cells expressing mutant GCase, the enzyme is often misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation and reduced levels in the lysosome. A pharmacological chaperone can stabilize the mutant enzyme in the ER, promoting its correct folding and transport to the lysosome, thereby increasing the overall cellular GCase activity.
Generalized Protocol:
-
Cell Culture:
-
Fibroblasts derived from Gaucher disease patients (with known GBA1 mutations, e.g., N370S or L444P) are cultured under standard conditions.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of this compound for a prolonged period (e.g., 3-5 days) to allow for enzyme stabilization and trafficking.
-
-
Cell Lysis:
-
After treatment, the cells are washed and then lysed to release the cellular proteins, including GCase.
-
-
GCase Activity Measurement:
-
The GCase activity in the cell lysates is measured using the fluorometric assay described in section 5.1.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to normalize the GCase activity.
-
-
Data Analysis:
-
The GCase activity in treated cells is compared to that in untreated control cells.
-
A significant increase in GCase activity in the treated cells indicates pharmacological chaperone activity.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects through direct interaction with the GCase enzyme. The diagram below illustrates the proposed mechanism of action for both its inhibitory and chaperoning activities.
Conclusion and Future Directions
This compound represents a valuable research tool for studying the function and dysfunction of GCase. Its dual role as a potent inhibitor and a pharmacological chaperone makes it a versatile molecule for investigating the therapeutic potential of GCase modulation in Gaucher disease and Parkinson's disease.
Future research could focus on:
-
Structural Studies: Co-crystallization of this compound with GCase to elucidate the precise binding mode and the structural basis for its inhibitory and chaperoning activities.
-
Lead Optimization: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this class of compounds.
-
In Vivo Studies: Evaluation of the efficacy of this compound and its analogs in animal models of Gaucher disease and Parkinson's disease.
The continued exploration of compounds like this compound will undoubtedly contribute to the development of novel and effective therapies for GCase-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Exploring architectures displaying multimeric presentations of a trihydroxypiperidine iminosugar [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of α-Synuclein/Glucocerebrosidase Dual Targeting by Iminosugar Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Glucocerebrosidase-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity, often resulting from mutations in the GBA1 gene, are the underlying cause of Gaucher disease, the most common lysosomal storage disorder. Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease and other synucleinopathies. Glucocerebrosidase-IN-1 has emerged as a potent, selective inhibitor of GCase, serving as a critical tool for studying the physiological and pathological roles of this enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols, and its impact on cellular pathways.
Core Compound Data: this compound
This compound, also identified as compound 11a in the primary literature, is a potent and selective inhibitor of glucocerebrosidase (GCase).[1] Its inhibitory and pharmacological chaperoning activities have been characterized, making it a valuable research tool for investigating Gaucher disease and Parkinson's disease.[1]
Quantitative Inhibitory and Chaperoning Activity
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Description |
| IC50 | 29.3 µM | The half maximal inhibitory concentration against GCase. |
| Ki | 18.5 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | GCase Mutation | Concentration | GCase Activity Enhancement |
| Gaucher Patient Fibroblasts | N370/RecNcil | Not Specified | Up to 1.9-fold |
| Gaucher Patient Fibroblasts | Homozygous L444P | Not Specified | 1.8-fold |
| Wild-type Fibroblasts | None | Not Specified | 1.2 to 1.4-fold |
Table 2: Pharmacological Chaperoning Activity of this compound in Human Fibroblasts.[1]
Signaling Pathways and Cellular Impact
Inhibition of GCase by this compound has significant downstream effects on cellular homeostasis, primarily impacting the autophagy-lysosomal pathway and α-synuclein metabolism.
GCase Inhibition and Lysosomal Dysfunction
Impact on α-Synuclein Aggregation
A critical consequence of GCase inhibition is the accumulation of its substrate, glucosylceramide, which has been shown to promote the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols for GCase inhibitors and pharmacological chaperones.
GCase Inhibition Assay (In Vitro)
This protocol describes the determination of the IC50 value of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer: 0.2 M phosphate-citrate buffer, pH 5.4
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as controls.
-
Add 20 µL of recombinant human GCase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.
Pharmacological Chaperone Activity Assay (Cell-Based)
This protocol outlines the procedure to assess the ability of this compound to enhance GCase activity in patient-derived fibroblasts.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., N370S/RecNcil or L444P homozygous)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound
-
Lysis Buffer: 0.1% Triton X-100 in 0.2 M phosphate-citrate buffer, pH 5.4
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
BCA Protein Assay Kit
Procedure:
-
Seed the Gaucher patient fibroblasts in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in the sub-inhibitory range) for 3-5 days. Include a vehicle control (DMSO).
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 10 minutes on ice.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Perform the GCase activity assay as described in the previous protocol, using equal amounts of protein from each cell lysate.
-
Normalize the GCase activity to the protein concentration and express the results as a fold-increase relative to the untreated control cells.
Experimental Workflow for Synthesis of 2-Alkyl Trihydroxypiperidines
While the exact, detailed synthesis protocol for this compound (compound 11a) is proprietary to its developers, the general synthetic route for this class of 2-alkyl trihydroxypiperidines has been described. The key steps involve the stereoselective addition of a Grignard reagent to a carbohydrate-derived nitrone.
References
The Role of Glucocerebrosidase-IN-1 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is intricately linked to the aggregation of α-synuclein, a pathological hallmark of PD. This has positioned GCase as a prime therapeutic target. Glucocerebrosidase-IN-1 (also known as compound 11a) is a novel 2-alkyl trihydroxypiperidine that has emerged as a promising small molecule modulator of GCase activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in Parkinson's disease research, summarizing key quantitative data and detailing relevant experimental protocols.
Introduction to Glucocerebrosidase and Its Role in Parkinson's Disease
Glucocerebrosidase (GCase, EC 3.2.1.45) is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene can lead to the misfolding and premature degradation of the GCase protein, resulting in reduced enzymatic activity within the lysosome. This deficiency is the causative factor in Gaucher disease, a lysosomal storage disorder.[2] Critically, both individuals with Gaucher disease and heterozygous carriers of GBA1 mutations have a significantly increased risk of developing Parkinson's disease.[2][3]
The pathogenic link between GCase deficiency and Parkinson's disease is believed to be bidirectional. Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomers of α-synuclein and promote their aggregation into Lewy bodies.[4] Conversely, the accumulation of α-synuclein can further impair GCase trafficking and function, creating a vicious cycle that exacerbates neurodegeneration.[4] Therefore, therapeutic strategies aimed at enhancing GCase activity are of great interest for the treatment of both GBA1-associated and sporadic Parkinson's disease.
This compound: A Dual-Function Modulator of GCase Activity
This compound is a potent and selective modulator of GCase. It belongs to the class of 2-alkyl trihydroxypiperidines.[2] Its unique properties allow it to function as both an inhibitor and a pharmacological chaperone, depending on its concentration.
Mechanism of Action
At higher concentrations, this compound acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[2] However, at sub-inhibitory concentrations, it functions as a pharmacological chaperone. In this role, it binds to misfolded GCase mutants in the endoplasmic reticulum, stabilizing their conformation and facilitating their proper trafficking to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, allowing the rescued GCase to carry out its enzymatic function.[2]
Chemical Properties
| Property | Value |
| Compound Name | This compound (Compound 11a) |
| CAS Number | 2279945-01-1 |
| Molecular Formula | C13H27NO |
| Molecular Weight | 245.36 g/mol |
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [2] |
| Ki | 18.5 µM | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Pharmacological Chaperoning Activity of this compound
| Cell Line (GBA1 Mutation) | Fold Increase in GCase Activity | Reference |
| Gaucher Patient Fibroblasts (N370S/RecNcil) | Up to 1.9-fold | [2] |
| Gaucher Patient Fibroblasts (L444P homozygous) | Up to 1.8-fold | [2] |
| Wild-Type Fibroblasts | 1.2 to 1.4-fold | [2] |
Signaling Pathways and Experimental Workflows
GCase Trafficking and the Bidirectional Pathogenic Loop with α-Synuclein
The following diagram illustrates the cellular trafficking of GCase and the detrimental feedback loop with α-synuclein that is implicated in Parkinson's disease. This compound, acting as a pharmacological chaperone, can intervene in this pathway by promoting the correct folding and transport of mutant GCase to the lysosome.
Caption: GCase synthesis, folding, and trafficking pathway, and the pathogenic loop with α-synuclein.
Experimental Workflow for Assessing GCase Activity
The activity of GCase in cell lysates can be determined using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The following diagram outlines the typical workflow for this assay.
References
- 1. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cellular Targets of Glucocerebrosidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase, GBA1) is a lysosomal enzyme essential for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1] Mutations in the GBA1 gene lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of GlcCer.[1] Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies.[2] The central role of GCase in these pathologies has made it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular targets of various GCase inhibitors and modulators, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Primary Cellular Target: Glucocerebrosidase (GCase)
The principal cellular target of the inhibitors discussed herein is the lysosomal enzyme β-glucocerebrosidase. These compounds primarily function by interacting with GCase, albeit through different mechanisms, to modulate its activity and cellular fate.
Quantitative Data on GCase Inhibitors and Modulators
The following tables summarize the quantitative data for several well-characterized GCase inhibitors and modulators.
| Compound | Type | Target | IC50 | Ki | Cell Type/Assay Condition |
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | GCase | 28.19 µM[3] | - | Covalently binds to the active site.[3] |
| Isofagomine (IFG) | Competitive Inhibitor | GCase | 0.06 µM[4] | 0.016 ± 0.009 µM[4] | Human lysosomal GCase.[4] |
| Wild-type GCase | 5 nM (pH 7.2), 30 nM (pH 5.2)[5] | - | |||
| N370S mutant GCase | 3- to 4-fold less sensitive than wild-type[6] | - | |||
| Ambroxol | Pharmacological Chaperone | GCase | - | - | pH-dependent, mixed-type chaperone.[7] |
| NCGC607 | Non-inhibitory Chaperone | GCase | - | - | Salicylic acid derivative.[8] |
| NCGC758 | Non-inhibitory Chaperone | GCase | - | - | Pyrazolopyrimidine-based.[9] |
Table 1: Summary of quantitative data for various GCase inhibitors and modulators.
Off-Target and Downstream Cellular Effects
Inhibition or modulation of GCase activity instigates a cascade of downstream cellular events.
Substrate Accumulation
The most direct consequence of GCase inhibition is the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosome. This accumulation is a hallmark of Gaucher disease and is also observed in cellular and animal models of GBA1-related Parkinson's disease.[2]
Lysosomal and Autophagic Dysfunction
The buildup of lipids within the lysosome can lead to lysosomal dysfunction. This impairment can, in turn, disrupt the autophagy-lysosome pathway, a critical cellular process for clearing aggregated proteins and damaged organelles.[2]
Endoplasmic Reticulum (ER) Stress
Many GBA1 mutations cause misfolding of the GCase protein, leading to its retention and degradation in the endoplasmic reticulum via the ER-associated degradation (ERAD) pathway. This can trigger the unfolded protein response (UPR) and induce ER stress.[2][10] Pharmacological chaperones, such as Ambroxol, NCGC607, and NCGC758, aim to stabilize the mutant GCase, facilitating its proper folding and trafficking to the lysosome.[8][9][11]
α-Synuclein Pathology
A critical downstream effect of GCase dysfunction is its interplay with α-synuclein, the primary component of Lewy bodies in Parkinson's disease. A bidirectional negative feedback loop exists where reduced GCase activity leads to the accumulation of α-synuclein, and conversely, aggregated α-synuclein can inhibit GCase function.[12] GCase inhibition has been shown to promote the accumulation of insoluble α-synuclein.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action related to GCase and its inhibitors.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders [mdpi.com]
- 5. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 12. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Glucocerebrosidase-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 2-Alkyl Trihydroxypiperidines as Modulators of Glucocerebrosidase Activity
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Glucocerebrosidase-IN-1 and its analogs, a class of 2-alkyl trihydroxypiperidines that modulate the activity of glucocerebrosidase (GCase). This document is intended for researchers, scientists, and drug development professionals working on therapies for Gaucher disease and Parkinson's disease, conditions linked to GCase dysfunction.
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide.[1][2] Deficiencies in GCase activity, often caused by genetic mutations, lead to the accumulation of its substrate, resulting in Gaucher disease, a lysosomal storage disorder.[1][3] Furthermore, mutations in the GCase gene (GBA1) are a significant risk factor for developing Parkinson's disease.[4][5] One therapeutic strategy for these conditions is the use of pharmacological chaperones, small molecules that can bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[6]
This compound, identified as compound 11a in the primary literature, is a potent and selective inhibitor of GCase.[7] It belongs to the class of 2-alkyl trihydroxypiperidines and has been shown to act as a pharmacological chaperone, enhancing GCase activity in patient-derived fibroblasts.[6] This guide delves into the SAR of this compound series, providing valuable insights for the rational design of next-generation GCase modulators.
Quantitative Structure-Activity Relationship Data
The inhibitory and chaperone activities of this compound and its analogs are summarized in the tables below. The data is extracted from the key study by Clemente F, et al. (2020).[6]
Table 1: Inhibitory Activity of 2-Alkyl Trihydroxypiperidines against Human GCase
| Compound | R Group | Stereochemistry at C-2 | IC50 (μM) | Ki (μM) |
| This compound (11a) | n-Octyl | (S) | 29.3 | 18.5 |
| 11b | n-Undecyl | (S) | - | - |
| 11c | n-Dodecyl | (S) | - | - |
| 11d | n-Tridecyl | (S) | - | - |
| 12a | n-Octyl | (R) | - | - |
| 12b | n-Undecyl | (R) | - | - |
| 12c | n-Dodecyl | (R) | 1.5 | 3.6 |
| 12d | n-Tridecyl | (R) | - | - |
Note: A hyphen (-) indicates that the data was not provided in the primary reference.
Table 2: Pharmacological Chaperoning Activity of 2-Alkyl Trihydroxypiperidines
| Compound | Max. GCase Activity Enhancement (Fold-increase) in N370S/RecNcil Fibroblasts | Max. GCase Activity Enhancement (Fold-increase) in L444P/L444P Fibroblasts |
| This compound (11a) | 1.9 | 1.8 |
| 12c | - | - |
Note: A hyphen (-) indicates that the data was not provided in the primary reference.
The SAR data reveals several key trends:
-
Effect of Alkyl Chain Length: The inhibitory potency is influenced by the length of the alkyl chain at the C-2 position.
-
Stereochemistry at C-2: The stereoconfiguration at the C-2 position plays a crucial role in the inhibitory activity, with the (R)-configuration generally showing higher potency.[7]
-
Pharmacological Chaperoning: this compound (11a) demonstrates significant chaperoning activity, rescuing GCase function in fibroblast cell lines with common Gaucher disease mutations (N370S and L444P).[6]
Key Experimental Protocols
This section details the methodologies used to generate the quantitative data presented above, as described by Clemente F, et al. (2020).[6]
GCase Inhibition Assay
The inhibitory activity of the compounds was assessed using a fluorometric assay with 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as the substrate.
-
Enzyme and Substrate Preparation: Recombinant human GCase (Cerezyme®) was used. A stock solution of the enzyme was prepared in a citrate/phosphate buffer (pH 5.2) containing sodium taurocholate and Triton X-100. The substrate, 4-MUG, was dissolved in the same buffer.
-
Assay Procedure: The assay was performed in a 96-well plate format. Varying concentrations of the inhibitor were pre-incubated with the enzyme for 10 minutes at 37°C. The reaction was initiated by the addition of the 4-MUG substrate.
-
Data Measurement and Analysis: The fluorescence of the product, 4-methylumbelliferone, was measured at excitation and emission wavelengths of 360 nm and 445 nm, respectively. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values were determined using the Cheng-Prusoff equation.
Pharmacological Chaperone Activity Assay in Patient Fibroblasts
The ability of the compounds to enhance GCase activity in patient-derived cells was evaluated using the following protocol:
-
Cell Culture: Human fibroblast cell lines from Gaucher disease patients with N370S/RecNcil and L444P/L444P mutations were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Compound Treatment: Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for 4 days.
-
Cell Lysis and GCase Activity Measurement: After the incubation period, the cells were washed and lysed. The GCase activity in the cell lysates was then measured using the 4-MUG assay described above.
-
Data Analysis: The GCase activity was normalized to the total protein concentration in each well. The fold-increase in GCase activity was calculated by dividing the activity in the presence of the compound by the activity in the untreated control cells.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of GCase action and the experimental workflow for evaluating the pharmacological chaperones.
Caption: Mechanism of action for this compound as a pharmacological chaperone.
Caption: Experimental workflow for SAR studies of GCase modulators.
Conclusion
The 2-alkyl trihydroxypiperidine scaffold, exemplified by this compound, represents a promising starting point for the development of novel pharmacological chaperones for GCase. The structure-activity relationships identified in this guide highlight the importance of the alkyl chain length and the stereochemistry at the C-2 position for both inhibitory and chaperoning activities. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this chemical series. Further investigation into this class of compounds could lead to the development of effective therapies for Gaucher disease and GBA1-associated Parkinson's disease.
References
- 1. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoswitchable inhibitors of human β-glucocerebrosidase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02159A [pubs.rsc.org]
- 4. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: The Impact of Glucocerebrosidase Activator NCGC00188758 on α-Synuclein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies. A pathological hallmark of these neurodegenerative disorders is the aggregation of the protein α-synuclein. A reciprocal negative feedback loop exists wherein reduced GCase activity leads to the accumulation of α-synuclein, and aggregated α-synuclein further impairs GCase function. This whitepaper provides a detailed technical overview of a small molecule GCase activator, NCGC00188758 (referred to as '758'), and its effects on α-synuclein aggregation. This non-inhibitory modulator enhances GCase activity within the lysosome, promoting the clearance of pathological α-synuclein and mitigating downstream cellular pathologies. The data presented herein are derived from studies utilizing induced pluripotent stem cell (iPSC)-derived human midbrain dopaminergic neurons from patients with synucleinopathies, providing a clinically relevant model for understanding the therapeutic potential of GCase activators.
Introduction: The GCase and α-Synuclein Interplay
The lysosomal enzyme GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Genetic variants in the GBA1 gene can lead to GCase deficiency, causing the lysosomal storage disorder Gaucher disease, and are the most common genetic risk factor for Parkinson's disease.[1] Research has established a bidirectional pathogenic relationship between GCase and α-synuclein.[2] Reduced GCase activity results in the accumulation of its substrate, glucosylceramide, which can stabilize toxic oligomeric forms of α-synuclein.[2] Conversely, increased levels of α-synuclein can inhibit GCase trafficking and activity, creating a vicious cycle that exacerbates neurodegeneration.[2][3]
Pharmacological chaperones and activators are small molecules designed to restore the function of GCase.[4][5] These molecules can enhance the folding, trafficking, and enzymatic activity of both wild-type and mutant forms of GCase.[4][6] By boosting GCase activity, these compounds aim to break the pathogenic feedback loop, reduce α-synuclein accumulation, and restore lysosomal function.[1] This paper focuses on the small molecule modulator NCGC00188758 ('758'), a non-inhibitory activator of GCase, and its demonstrated efficacy in reducing α-synuclein pathology in human neuronal models of synucleinopathy.[1][7]
Mechanism of Action of NCGC00188758 ('758')
NCGC00188758 is a small molecule modulator that enhances the activity of GCase specifically within the lysosomal compartment.[1] Unlike some pharmacological chaperones that can be inhibitory at higher concentrations, '758' is a non-inhibitory activator.[1][7] Its mechanism involves binding to GCase and promoting its proper conformation and function within the acidic environment of the lysosome. This leads to increased hydrolysis of GCase substrates and facilitates the clearance of pathological α-synuclein.[1]
Quantitative Data on the Effects of NCGC00188758 ('758')
The following tables summarize the quantitative effects of NCGC00188758 ('758') on GCase activity and α-synuclein levels in various cellular models of synucleinopathy.
| Cell Line | GCase Mutation | α-Synuclein Mutation | Treatment | Change in GCase Activity | Change in α-Synuclein Levels | Reference |
| iPSC-derived Dopaminergic Neurons | N370S | - | '758' | Increased | Reduced | [1] |
| iPSC-derived Dopaminergic Neurons | - | Triplication | '758' | Increased | Reduced | [1] |
| iPSC-derived Dopaminergic Neurons | - | A53T | '758' | Increased | Reduced | [1] |
Table 1: Effect of NCGC00188758 ('758') on GCase Activity and α-Synuclein Levels in Patient-Derived Neurons.
| Cellular Pathology | Cell Line | Treatment | Outcome | Reference |
| Amyloidogenic α-synuclein | A53T α-syn-expressing midbrain neurons | '758' | Reduced Thioflavin S positive aggregates | [1][7] |
| GCase Substrate Accumulation | SNCA triplication neurons | '758' | Reduced glucosylceramide and hexosylsphingosine | [7] |
| Lysosomal Dysfunction | Synucleinopathy patient neurons | '758' | Restoration of hydrolase maturation | [1] |
Table 2: Effect of NCGC00188758 ('758') on Downstream Cellular Pathologies.
Experimental Protocols
iPSC-Derived Dopaminergic Neuron Culture
-
Thawing and Plating: Cryopreserved human iPSC-derived neural stem cells (NSCs) from synucleinopathy patients and healthy controls are thawed and plated on Matrigel-coated plates in NSC expansion medium.
-
Differentiation: To induce differentiation into midbrain dopaminergic neurons, the medium is changed to a neural differentiation medium supplemented with brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and other differentiation factors.
-
Maturation: Neurons are matured for a specified period (e.g., 4-6 weeks) to allow for the development of mature neuronal characteristics and the accumulation of pathological α-synuclein.
-
Compound Treatment: Mature neurons are treated with NCGC00188758 ('758') at various concentrations for a defined duration before analysis.
GCase Activity Assay
A fluorogenic assay is used to measure GCase activity in live cells.
-
Substrate Preparation: A solution of the GCase substrate 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) is prepared.
-
Cell Treatment: Differentiated neurons in a 96-well plate are treated with the PFB-FDGlu substrate.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the substrate by GCase releases a fluorescent product.
-
Lysosomal vs. Non-lysosomal Activity: To distinguish between lysosomal and non-lysosomal GCase activity, parallel cultures are treated with bafilomycin A1, an inhibitor of the vacuolar H+-ATPase that disrupts lysosomal acidification. The bafilomycin A1-insensitive activity is considered non-lysosomal.[1]
α-Synuclein Quantification
-
Immunocytochemistry:
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Cells are incubated with a primary antibody specific for total or phosphorylated (Ser129) α-synuclein.
-
A fluorescently labeled secondary antibody is used for detection.
-
Images are acquired using a high-content imaging system, and the intensity and area of α-synuclein staining are quantified.
-
-
Western Blotting:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against α-synuclein and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection and quantification.
-
Thioflavin S Staining for Amyloid Aggregates
-
Fixation and Staining: Fixed and permeabilized cells are stained with Thioflavin S, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils.
-
Imaging and Quantification: The number and intensity of Thioflavin S-positive aggregates are quantified using fluorescence microscopy.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this whitepaper.
Caption: GCase and α-Synuclein Pathogenic Loop and the Role of '758'.
Caption: Experimental Workflow for Evaluating NCGC00188758 ('758').
Conclusion
The small molecule GCase activator, NCGC00188758 ('758'), demonstrates significant potential as a therapeutic agent for synucleinopathies. By enhancing the lysosomal activity of GCase, '758' effectively reduces the accumulation of pathological α-synuclein and ameliorates downstream cellular dysfunction in clinically relevant human neuronal models. The data strongly support the continued investigation of GCase activators as a disease-modifying strategy for Parkinson's disease and related neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this approach.
References
- 1. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel Glucocerebrosidase pharmacological chaperone in cellular and animal models of α-synuclein neurotoxicity [flore.unifi.it]
- 6. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Understanding the binding kinetics of Glucocerebrosidase-IN-1 to GCase
This technical guide provides an in-depth analysis of the binding kinetics of Glucocerebrosidase-IN-1, a known inhibitor of the enzyme Glucocerebrosidase (GCase). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions governing GCase inhibition.
Introduction to Glucocerebrosidase (GCase)
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of the glycosphingolipid glucosylceramide into glucose and ceramide[1][2]. The enzyme's optimal activity is at an acidic pH of 5.5, consistent with the lysosomal environment[3]. Mutations in the GBA1 gene can lead to GCase deficiency, causing Gaucher disease, a lysosomal storage disorder[2][4]. Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease[2][5][6]. The link between GCase dysfunction and these neurodegenerative diseases has made it a critical target for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of GCase, serving as a valuable chemical probe for studying the biological consequences of GCase inhibition[7]. Understanding its binding kinetics is fundamental to elucidating its mechanism of action and for the development of future therapeutics targeting GCase.
Quantitative Binding Data
The inhibitory potency of this compound has been quantified through enzymatic assays. The key binding parameters are summarized in the table below.
| Compound | Parameter | Value (µM) | Source |
| This compound | IC₅₀ | 29.3 | [7] |
| This compound | Kᵢ | 18.5 | [7] |
Definitions:
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Kᵢ (Inhibition constant): An indication of the potency of an inhibitor; it represents the concentration required to produce half-maximum inhibition.
Experimental Protocols
The determination of the binding kinetics of inhibitors to GCase involves precise experimental procedures. The following are detailed methodologies for key experiments.
This protocol describes a common method to measure GCase activity in vitro using a fluorogenic substrate, which is foundational for determining inhibitor potency (IC₅₀ and Kᵢ values).
Principle: This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves 4-MUG to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorescence plate reader[8][9][10]. To ensure the specific measurement of lysosomal GCase, a specific inhibitor like conduritol B epoxide (CBE) is often used in parallel control experiments[9][10][11].
Materials:
-
Recombinant human GCase enzyme
-
This compound
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100, 0.25% sodium taurocholate, and 1 mM EDTA[8][9].
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer[8].
-
Stop Solution: 1 M Glycine, pH 12.5[8].
-
Black 96-well flat-bottom plates.
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for IC₅₀ determination.
-
Enzyme Preparation: Dilute the GCase enzyme stock to a working concentration in the assay buffer.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 25 µL of the appropriate this compound dilution (or buffer for control).
-
Add 25 µL of the diluted GCase enzyme to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction by adding 50 µL of the Stop Solution to each well[8].
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm[8][10].
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (no enzyme).
-
Plot the percentage of GCase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
While specific SPR data for this compound is not publicly available, this protocol outlines the general methodology for its application.
Principle: SPR is a label-free technique that measures real-time binding interactions between molecules[12]. One molecule (the ligand, e.g., GCase) is immobilized on a sensor chip surface, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response signal[13]. This allows for the direct measurement of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants.
Procedure:
-
Chip Preparation: Covalently immobilize recombinant GCase onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a series of precise concentrations of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the GCase-immobilized surface at a constant flow rate.
-
Monitor the binding response (association phase).
-
After the injection, flow running buffer over the chip to monitor the release of the inhibitor (dissociation phase).
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This fitting directly yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
The equilibrium dissociation constant (Kₔ) is then calculated as kₔ/kₐ.
-
ITC is a powerful technique for characterizing the thermodynamics of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event[14][15]. A solution of the inhibitor (in a syringe) is titrated into a solution of the enzyme (in the sample cell). The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment[16][17].
Procedure:
-
Sample Preparation: Prepare solutions of GCase and this compound in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.
-
ITC Experiment:
-
Load the GCase solution into the sample cell and the this compound solution into the titration syringe.
-
Perform a series of small, sequential injections of the inhibitor into the GCase solution while stirring.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat-flow peaks corresponding to each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model to determine Kₐ (and thus Kₔ), ΔH, and n.
-
Visualizations
The following diagrams illustrate the experimental workflow for inhibitor analysis and the relevant biological pathway.
Caption: Workflow for determining GCase inhibitor potency.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model | Parkinson's Disease [michaeljfox.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GCase enzyme activity assay [bio-protocol.org]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 12. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 17. tainstruments.com [tainstruments.com]
In Silico Modeling of Glucocerebrosidase (GCase) and Small Molecule Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational approaches used to model the interaction between the lysosomal enzyme Glucocerebrosidase (GCase) and small molecule modulators. Deficiencies in GCase activity, often caused by mutations in the GBA1 gene, lead to Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[1][2][3][4] In silico modeling plays a crucial role in understanding the molecular basis of these diseases and in the discovery and development of therapeutic agents, such as chaperones and inhibitors, that can restore or modulate GCase function.
Introduction to Glucocerebrosidase
Glucocerebrosidase is a 497-amino acid lysosomal glycoprotein responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[5][6] Its catalytic activity is maximal at the acidic pH of the lysosome (around 5.5) and requires the presence of the activator protein Saposin C and negatively charged lipids.[7] The enzyme consists of three domains: a TIM barrel catalytic domain and two smaller domains. The active site contains two key glutamic acid residues, E340 (the catalytic nucleophile) and E235 (the acid/base catalyst).[7]
Mutations in the GBA1 gene can lead to misfolding of the GCase protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation through the ER-associated degradation (ERAD) pathway.[1] This results in reduced levels of functional GCase in the lysosome and the accumulation of its substrate, glucosylceramide. Small molecule chaperones are a class of therapeutic compounds designed to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome.
In Silico Modeling of GCase-Ligand Interactions
Computational modeling is a powerful tool for investigating the interaction between GCase and small molecules at an atomic level. These methods can be used to predict binding modes, estimate binding affinities, and understand the dynamic behavior of the GCase-ligand complex.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is widely used in virtual screening to identify potential hit compounds from large chemical libraries.
Experimental Protocol: Molecular Docking of a Small Molecule to GCase
-
Protein Preparation:
-
Obtain the 3D structure of human GCase from the Protein Data Bank (PDB). Several crystal structures are available (e.g., PDB IDs: 1OGS, 2V3D).
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues, considering the acidic pH of the lysosome (pH 5.5) for active site studies or neutral pH for ER-related folding studies.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the small molecule inhibitor or chaperone.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the GCase protein. This is typically centered on the active site or an allosteric site.
-
Generate a grid box that encompasses the defined binding site. The grid potentials account for the van der Waals and electrostatic interactions between the protein and the ligand.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the grid box.
-
The docking algorithm explores different conformations of the ligand and orientations relative to the protein.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Pose Analysis and Selection:
-
Analyze the top-scoring docking poses to identify the most plausible binding mode.
-
Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and GCase.
-
Select the best pose for further analysis, such as molecular dynamics simulations.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the GCase-ligand complex, allowing for the assessment of its stability and conformational changes over time.
Experimental Protocol: Molecular Dynamics Simulation of a GCase-Ligand Complex
-
System Setup:
-
Use the best-ranked docked pose of the GCase-ligand complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counterions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any bad contacts between the solute and solvent.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.
-
Run a series of equilibration steps at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.
-
Save the trajectory (atomic coordinates over time) for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the GCase-ligand complex.
-
Calculate root-mean-square deviation (RMSD) to monitor conformational changes.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze intermolecular hydrogen bonds and other interactions over time.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA.
-
Quantitative Data on GCase-Ligand Interactions
The following table summarizes quantitative data for the interaction of several reported small molecule chaperones with GCase. This data is provided as an example of the types of quantitative information generated from in silico and in vitro studies.
| Compound | Method | Target | pH | Binding Energy (kcal/mol) | Binding Affinity (Ki) | IC50 | Reference |
| GC466 | In Silico Docking | rGCase | 7.0 | -8.92 ± 0.68 | 0.64 ± 0.12 μM | - | [8] |
| GC466 | In Silico Docking | rGCase | 4.5 | -5.06 | Not Found | - | [8] |
| Ambroxol | In Vitro | rGCase | 7.0 | - | 4.3 ± 1.2 µM | 8.2 ± 2.6 µM | [9] |
| Ambroxol | In Vitro | rGCase | 4.5 | - | Not Identified | Not Identified | [9] |
| Isofagomine (IFG) | In Vitro | GCase | 7.0 | - | - | 5.8 nM | [10] |
| Isofagomine (IFG) | In Vitro | GCase | 5.2 | - | - | 31.4 nM | [10] |
GCase-Related Pathways and Workflows
GCase Trafficking and Lysosomal Function
The following diagram illustrates the cellular trafficking pathway of GCase and its role in the lysosome.
References
- 1. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features of Membrane-bound Glucocerebrosidase and α-Synuclein Probed by Neutron Reflectometry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 8. Identification of novel glucocerebrosidase chaperone for potential treatment of Parkinson's disease: An approach using in silico virtual screening, molecular docking and molecular dynamics, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Glucocerebrosidase-IN-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. It exhibits an IC50 of 29.3 µM and a Ki of 18.5 µM for GCase.[1] Beyond its inhibitory activity, this compound has also been described as a pharmacological chaperone, capable of enhancing GCase activity in specific mutant forms of the enzyme, such as the L444P mutation, by 1.8-fold in fibroblast models.[1] This dual functionality makes it a valuable tool for investigating the complex roles of GCase in neuronal function and neurodegenerative diseases like Parkinson's disease and Gaucher disease.
Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, and the resulting GCase deficiency is linked to the accumulation of α-synuclein, a key pathological hallmark of the disease.[1][2] The inhibition of GCase in primary neurons can lead to the accumulation of its substrate, glucosylceramide, which in turn can affect lysosomal function and proteostasis.[3] Conversely, as a pharmacological chaperone, this compound may rescue the function of certain GCase mutants, offering a potential therapeutic avenue.
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects as both an inhibitor and a potential pharmacological chaperone.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Glucocerebrosidase (GCase) | [1] |
| IC50 | 29.3 µM | [1] |
| Ki | 18.5 µM | [1] |
| Molecular Weight | 245.36 g/mol | [1] |
| Formula | C13H27NO3 | [1] |
| Reported Activity | Inhibitor and Pharmacological Chaperone | [1] |
Table 2: Recommended Concentration Ranges for Primary Neuron Experiments
| Experimental Goal | Suggested Concentration Range | Notes |
| GCase Inhibition | 10 - 50 µM | Start with a dose-response curve around the IC50. |
| Pharmacological Chaperoning | 1 - 20 µM | Lower concentrations are often effective for chaperoning. |
| Control (Vehicle) | DMSO (or other solvent) | Match the final solvent concentration in all wells. |
Signaling Pathways and Experimental Workflows
Caption: GCase signaling pathway and points of intervention for this compound.
References
- 1. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucocerebrosidase-IN-1 Administration in Animal Models of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and in some cases, the central nervous system. The development of animal models that recapitulate the features of Gaucher disease has been instrumental in understanding its pathophysiology and for the preclinical evaluation of novel therapeutic strategies.
One promising therapeutic approach is the use of pharmacological chaperones, which are small molecules that can bind to and stabilize mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity. Glucocerebrosidase-IN-1, also identified as compound 11a, is a potent and selective inhibitor of GCase that has demonstrated potential as a pharmacological chaperone. In vitro studies have shown that this compound can rescue the activity of mutant GCase in fibroblasts derived from Gaucher disease patients.
These application notes provide a summary of the available data on this compound and outline generalized protocols for its administration in animal models of Gaucher disease, based on available literature for similar compounds.
This compound: In Vitro Activity
This compound has been characterized as a potent inhibitor of GCase and has shown efficacy as a pharmacological chaperone in cell-based assays.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1] |
| Ki | 18.5 µM | [1] |
| GCase Activity Enhancement (L444P homozygous fibroblasts) | 1.8-fold | [1] |
Preclinical In Vivo Evaluation of a Structurally Related Pharmacological Chaperone (CF30)
Direct in vivo studies detailing the administration of this compound in animal models of Gaucher disease are not yet extensively published. However, a PhD thesis by Antonino Iurato La Rocca describes the in vivo characterization of a novel, structurally related iminosugar pharmacological chaperone, designated CF30, in a GBA1-L444P/WT mouse model. The findings from this study provide valuable insights into the potential in vivo application of compounds like this compound.
Key Findings from the In Vivo Study of CF30:
-
Demonstrated good in vivo tolerability.
-
Confirmed ability to cross the blood-brain barrier.
-
Increased GCase enzyme activity in a wild-type mouse model (C57BL/6N).
-
Showed a trend towards increased GCase activity in the GBA1-L444P/WT mouse model.[2]
Due to the limited availability of specific in vivo data for this compound, the following protocols are based on general practices for administering pharmacological chaperones to mouse models of Gaucher disease and the preliminary information available for the related compound CF30.
Experimental Protocols
Animal Model
A commonly used animal model for studying neuronopathic Gaucher disease is the GBA1-L444P/WT knock-in mouse model. These mice carry a heterozygous L444P mutation, which is a frequent cause of neuronopathic Gaucher disease in humans.
Compound Preparation and Administration
1. Formulation:
-
This compound should be dissolved in a vehicle suitable for the chosen route of administration. A common vehicle for oral administration of small molecules in mice is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injection, sterile saline or phosphate-buffered saline (PBS) can be used.
-
The concentration of the stock solution should be calculated based on the desired final dosing volume and the body weight of the animals.
2. Dosing:
-
The optimal dose of this compound for in vivo efficacy would need to be determined through dose-response studies. Based on studies with other pharmacological chaperones, a starting dose in the range of 10-100 mg/kg could be considered.
-
The dosing frequency will depend on the pharmacokinetic properties of the compound. A once-daily administration is a common starting point for many small molecule drugs in preclinical studies.
3. Route of Administration:
-
Oral gavage (p.o.) is a common and clinically relevant route for the administration of pharmacological chaperones.
-
Intraperitoneal (i.p.) injection is another frequently used route in preclinical studies for its ease of administration and rapid systemic absorption.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a pharmacological chaperone in a Gaucher disease mouse model.
Caption: Experimental workflow for in vivo evaluation.
Key Experimental Methodologies
1. GCase Activity Assay:
-
Principle: This assay measures the enzymatic activity of GCase in tissue homogenates. A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is commonly used. The cleavage of this substrate by GCase releases a fluorescent product (4-methylumbelliferone), which can be quantified.
-
Protocol:
-
Homogenize collected tissues (e.g., brain, liver, spleen) in a suitable lysis buffer (e.g., citrate/phosphate buffer, pH 5.2) containing a detergent (e.g., Triton X-100).
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Incubate a known amount of protein from the supernatant with the 4-MUG substrate at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate GCase activity relative to the protein concentration and express as nmol/mg/hour.
-
2. Glucosylceramide Quantification:
-
Principle: This analysis quantifies the levels of the accumulated substrate, glucosylceramide, in tissues. This is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Protocol:
-
Extract lipids from tissue homogenates using a solvent system (e.g., chloroform:methanol).
-
Separate the lipid species using HPLC.
-
Detect and quantify glucosylceramide using a mass spectrometer.
-
Normalize the glucosylceramide levels to the tissue weight or protein concentration.
-
Signaling Pathway and Mechanism of Action
This compound, as a pharmacological chaperone, is hypothesized to function by stabilizing the mutant GCase enzyme in the endoplasmic reticulum (ER), thereby preventing its degradation and facilitating its transport to the lysosome.
Caption: Mechanism of pharmacological chaperone action.
Conclusion
This compound is a promising pharmacological chaperone for the treatment of Gaucher disease. While in vivo data for this specific compound are still emerging, the information from closely related molecules provides a strong rationale for its preclinical evaluation. The protocols and workflows outlined in these application notes offer a framework for researchers to design and conduct in vivo studies to assess the therapeutic potential of this compound in animal models of Gaucher disease. Further studies are warranted to establish its pharmacokinetic profile, optimal dosing, and long-term efficacy and safety.
References
Application Notes and Protocols: Dosing Regimen for Glucocerebrosidase Modulators in Mouse Models of Parkinson's Disease
For researchers, scientists, and drug development professionals.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most common genetic risk factor for Parkinson's disease.[1][2] This has led to the hypothesis that enhancing GCase activity could be a therapeutic strategy for PD. GCase modulators, such as chaperones and activators, are small molecules designed to increase the activity of GCase, thereby potentially reducing the accumulation of alpha-synuclein (α-syn), a hallmark of PD pathology.[3][4]
Glucocerebrosidase-IN-1: An Overview
This compound is a potent and selective inhibitor of GCase, with an IC50 of 29.3 μM and a Ki of 18.5 μM.[5] Interestingly, despite its inhibitory activity in biochemical assays, it has been shown to act as a pharmacological chaperone, enhancing GCase activity 1.8-fold in fibroblasts from a patient with the homozygous L444P mutation.[5] This dual activity highlights the complex nature of GCase modulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H27NO3 | [5] |
| Molecular Weight | 245.36 g/mol | [5] |
| CAS Number | Not available | |
| Mechanism of Action | GCase Inhibitor, Pharmacological Chaperone | [5] |
| In Vitro Activity | IC50: 29.3 µM, Ki: 18.5 µM | [5] |
NCGC-607: A Representative GCase Chaperone for In Vivo Studies
Due to the lack of published in vivo data for this compound, we present detailed protocols for NCGC-607, a non-inhibitory GCase chaperone. NCGC-607 has been shown to increase GCase activity, reduce α-synuclein levels, and decrease glycolipid levels in patient-derived cells.[3][6]
Table 2: In Vitro Efficacy of NCGC-607
| Cell Type | Treatment | Effect | Reference |
| Gaucher iPSC-derived Macrophages (iMacs) | 3 µM NCGC-607 for 6 days | Increased GCase activity and protein levels, reduced glucosylceramide storage. | [3][6] |
| Gaucher iPSC-derived Dopaminergic Neurons | 3 µM NCGC-607 for 21 days | Decreased α-synuclein levels and its colocalization with the lysosomal marker Lamp2. | [3] |
While specific in vivo dosing regimens for NCGC-607 in mouse models of Parkinson's disease are not yet published, the following protocols are based on common practices for administering small molecule therapeutics to mice and the available in vitro data for NCGC-607. These should be optimized for each specific study.
Experimental Protocols
Animal Models
The choice of mouse model is critical for studying the effects of GCase modulators on Parkinson's disease pathology. Commonly used models include:
-
GBA1 Mutation Knock-in Mice: These mice carry specific mutations in the Gba1 gene (e.g., L444P, D409V) and recapitulate aspects of GCase deficiency.[2]
-
Alpha-synuclein Overexpressing Mice: These models, such as those expressing human A53T or wild-type α-synuclein, develop progressive motor deficits and α-syn pathology.
-
Neurotoxin-based Models: Models using MPTP or 6-OHDA to induce dopaminergic neurodegeneration are also relevant for assessing neuroprotective effects.
Preparation and Administration of NCGC-607
-
Formulation: NCGC-607 is soluble in DMSO and DMF.[4] For in vivo administration, it is recommended to prepare a stock solution in a suitable solvent and then dilute it in a vehicle compatible with the chosen route of administration (e.g., saline, PBS with a low percentage of DMSO or Tween 80).
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery.
-
Oral gavage (p.o.): Suitable for assessing oral bioavailability and chronic dosing.
-
Intracerebroventricular (i.c.v.) or direct intrastriatal injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.
-
-
Dosing Regimen (Hypothetical): Based on in vitro efficacy, a starting dose range of 1-10 mg/kg body weight, administered once daily, could be considered for initial in vivo studies. Dose-response studies are essential to determine the optimal therapeutic dose.
Behavioral Assessments
A battery of behavioral tests should be used to assess motor and non-motor functions relevant to Parkinson's disease.
-
Motor Function:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb akinesia and spontaneous motor activity.
-
Pole Test: To measure bradykinesia and motor coordination.
-
-
Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate working memory.
-
Biochemical and Histological Analyses
Following the treatment period, brain tissue should be collected for detailed analysis.
-
GCase Activity Assay: Measure GCase activity in brain homogenates using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Western Blotting: Quantify the protein levels of GCase, α-synuclein (total and aggregated forms), and markers of lysosomal function (e.g., LAMP1) and dopaminergic neurons (e.g., tyrosine hydroxylase).
-
Immunohistochemistry/Immunofluorescence: Visualize the localization of GCase, α-synuclein aggregates (Lewy bodies), and assess dopaminergic neuron survival in the substantia nigra and striatum.
-
Lipidomics: Measure the levels of GCase substrates, such as glucosylceramide and glucosylsphingosine, in brain tissue.
Signaling Pathways and Experimental Workflows
Conclusion
Targeting GCase is a promising therapeutic strategy for Parkinson's disease. While in vivo data for this compound is currently limited, the provided protocols for the representative GCase chaperone NCGC-607 offer a comprehensive guide for researchers. Careful selection of animal models, optimization of dosing regimens, and a thorough battery of behavioral and biochemical analyses are crucial for successfully evaluating the therapeutic potential of novel GCase modulators in preclinical settings. The development of potent and brain-penetrant GCase activators and chaperones holds significant promise for disease modification in Parkinson's disease.
References
- 1. Reduced glucocerebrosidase is associated with increased α-synuclein in sporadic Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GCase Inhibition with Glucocerebrosidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3] Deficiencies in GCase activity, often due to genetic mutations, lead to the accumulation of glucosylceramide in lysosomes, causing Gaucher disease, the most common lysosomal storage disorder.[4][5] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies.[6][7] The modulation of GCase activity is therefore a key therapeutic strategy for these neurodegenerative diseases.[8]
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of GCase, making it a valuable research tool for studying the physiological and pathological roles of this enzyme.[9] Understanding the inhibitory profile of compounds like this compound is essential for the development of novel therapeutics targeting GCase.
These application notes provide a detailed protocol for measuring the in vitro inhibition of GCase activity using this compound. The described assay utilizes the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU).[10][11][12] This method allows for a sensitive and quantitative assessment of GCase inhibition.
Quantitative Data Summary
The following table summarizes the key inhibitory parameters of this compound against GCase.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [9] |
| Ki | 18.5 µM | [9] |
Experimental Protocols
Principle of the Assay
The GCase inhibition assay is based on the enzymatic cleavage of the non-fluorescent substrate 4-MUG by GCase to produce the highly fluorescent product 4-MU. The rate of 4-MU production is directly proportional to GCase activity. By measuring the fluorescence intensity over time in the presence of varying concentrations of this compound, the inhibitory potency (IC50) of the compound can be determined. The assay is performed at an acidic pH to mimic the lysosomal environment where GCase is optimally active.[3]
Materials and Reagents
-
Recombinant human GCase
-
This compound
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
4-methylumbelliferone (4-MU) standard
-
Conduritol B epoxide (CBE) (as a positive control for inhibition)
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Glycine-NaOH stop buffer (pH 10.7)
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Solution Preparation
-
Assay Buffer (Citrate-phosphate buffer with additives):
-
Prepare 0.1 M citric acid and 0.2 M dibasic sodium phosphate solutions.
-
Mix to achieve a pH of 5.4.
-
To the citrate-phosphate buffer, add sodium taurocholate to a final concentration of 0.25% (w/v), BSA to 0.1% (w/v), and EDTA to 1 mM. Sodium taurocholate is included to activate GCase and inhibit non-lysosomal glucocerebrosidases.[13][14]
-
-
Substrate Solution (4-MUG):
-
Dissolve 4-MUG in the Assay Buffer to a final concentration of 5 mM. Protect from light.
-
-
Inhibitor Solutions (this compound and CBE):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CBE in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the inhibitor stocks in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Solution (GCase):
-
Dilute the recombinant human GCase in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
-
Standard Solution (4-MU):
-
Prepare a stock solution of 4-MU in DMSO (e.g., 10 mM).
-
Perform serial dilutions in the Glycine-NaOH stop buffer to generate a standard curve (e.g., 0-100 µM).
-
-
Stop Buffer:
-
Prepare a 0.2 M Glycine-NaOH buffer and adjust the pH to 10.7.
-
Assay Procedure
-
Plate Setup:
-
Add 20 µL of the serially diluted this compound or control (Assay Buffer with DMSO for no inhibition, CBE for maximum inhibition) to the wells of a black 96-well plate.
-
Include wells for a 4-MU standard curve.
-
-
Pre-incubation:
-
Add 20 µL of the diluted GCase enzyme solution to each well containing the inhibitor or control.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the 5 mM 4-MUG substrate solution to each well.
-
The final reaction volume will be 50 µL.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 150 µL of the Glycine-NaOH stop buffer to each well. The alkaline pH of the stop buffer denatures the enzyme and maximizes the fluorescence of the 4-MU product.[14]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader with excitation at 365 nm and emission at 445 nm.
-
Data Analysis
-
Standard Curve:
-
Plot the fluorescence intensity of the 4-MU standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
-
Calculation of GCase Activity:
-
Use the standard curve equation to calculate the amount of 4-MU produced in each well.
-
GCase activity is typically expressed as pmol of 4-MU produced per minute per mg of protein.
-
-
Determination of IC50:
-
Calculate the percentage of GCase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of GCase action and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the GCase inhibition assay.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
Application of Glucocerebrosidase-IN-1 in iPSC-Derived Neuronal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD) and are the cause of Gaucher disease (GD), a lysosomal storage disorder.[1] Reduced GCase activity leads to the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), and is associated with the aggregation of α-synuclein, a pathological hallmark of PD.[1][2] Induced pluripotent stem cell (iPSC)-derived neuronal models from patients with GBA1 mutations offer a powerful platform to investigate disease mechanisms and screen for therapeutic compounds.[3]
Glucocerebrosidase-IN-1 (also known as NCGC607) is a non-inhibitory small molecule chaperone designed to rescue mutant GCase.[4][5] It functions by binding to the misfolded enzyme, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing lysosomal GCase activity and reducing substrate accumulation.[5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in iPSC-derived neuronal models of GD and PD.
Mechanism of Action of this compound
This compound acts as a pharmacological chaperone. Unlike enzyme inhibitors that block the active site, this small molecule binds to a distinct site on the GCase protein. This binding stabilizes the conformation of the mutant enzyme, allowing it to pass the quality control mechanisms of the endoplasmic reticulum and traffic to the lysosome, its site of action. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving the GCase enzyme active to catabolize its substrates.
Data Summary
The following tables summarize the quantitative effects of this compound (NCGC607) on key pathological markers in iPSC-derived neuronal models from patients with Gaucher Disease (GD) and Parkinson's Disease (GBA1-PD).
Table 1: Effect of this compound on GCase Activity and Protein Levels
| Cell Line/Genotype | Cell Type | Treatment | GCase Activity (% of Control) | GCase Protein Level (Fold Change vs. Untreated) | Reference |
| GD1 (N370S/N370S) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | ~80% (2-fold increase from ~40%) | Increased | [5][6] |
| GD1-PD (N370S/N370S) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | ~45% (1.8-fold increase from ~25%) | Increased | [5][6] |
| GD2 (IVS2+1G>T/L444P) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | ~80% (40-fold increase from ~2%) | Increased | [5][6] |
| GBA-PD (N370S/WT) | iPSC-Dopaminergic Neurons | 10 µM NCGC607 for 7 days | 1.1-fold increase | 1.7-fold increase | [7] |
| GD (Various mutations) | iPSC-Macrophages | 3 µM NCGC607 for 6 days | Significantly Enhanced | Increased | [6][8] |
| GBA-PD (N370S/WT) | iPSC-Macrophages | 10 µM NCGC607 for 7 days | 1.5-fold increase | - | [7] |
Table 2: Effect of this compound on Glycolipid and α-Synuclein Levels
| Cell Line/Genotype | Cell Type | Treatment | Glucosylceramide (GlcCer) Reduction | Glucosylsphingosine (GlcSph) Reduction | α-Synuclein Level Reduction | Reference |
| GD1 (N370S/N370S) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | Significant | Significant | - | [4] |
| GD1-PD (N370S/N370S) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | Significant | Significant | Significant | [2][4] |
| GD2 (IVS2+1G>T/L444P) | iPSC-Dopaminergic Neurons | 3 µM NCGC607 for 21 days | - | Significant | Significant | [2][4] |
| GD (Various mutations) | iPSC-Macrophages | 3 µM NCGC607 for 6 days | Significant | - | - | [6][8] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in iPSC-derived neuronal models.
Experimental Workflow
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
This protocol is adapted from established methods for generating midbrain dopaminergic neurons.[1][9][10]
Materials:
-
iPSC lines (cultured on Matrigel-coated plates in mTeSR1 medium)
-
DMEM/F12 medium
-
Neurobasal medium
-
B27 supplement
-
N2 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
SB431542 (10 mM stock)
-
LDN193189 (100 µM stock)
-
CHIR99021 (3 µM stock)
-
Sonic Hedgehog (SHH) (100 µg/mL stock)
-
Fibroblast Growth Factor 8 (FGF8) (100 µg/mL stock)
-
Brain-Derived Neurotrophic Factor (BDNF) (20 µg/mL stock)
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF) (20 µg/mL stock)
-
Ascorbic Acid (200 mM stock)
-
Laminin
Procedure:
-
Neuronal Induction (Days 0-11):
-
On day 0, replace mTeSR1 medium with neuronal induction medium (DMEM/F12, N2, B27, GlutaMAX, 200 ng/mL Noggin, 10 µM SB431542).
-
From day 1 to 5, continue with daily changes of neuronal induction medium.
-
From day 6 to 11, switch to a medium containing DMEM/F12, N2, B27, GlutaMAX, and 100 ng/mL FGF8.
-
-
Midbrain Patterning (Days 11-25):
-
On day 11, passage the cells and plate them onto laminin-coated plates.
-
From day 12 to 25, culture the cells in Neurobasal medium supplemented with N2, B27, GlutaMAX, 200 ng/mL SHH, and 100 ng/mL FGF8.
-
-
Maturation (Days 25+):
-
From day 25 onwards, culture the neurons in maturation medium (Neurobasal, N2, B27, GlutaMAX, 20 ng/mL BDNF, 20 ng/mL GDNF, and 1 mM dibutyryl-cAMP).
-
Neurons are typically mature and ready for experiments after 40-60 days of differentiation.
-
Protocol 2: GCase Activity Assay
This protocol utilizes a fluorogenic substrate to measure GCase activity in live cells.[11][12][13]
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well plates
-
PFB-FDGlu (5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside) GCase substrate
-
LysoTracker Deep Red
-
Conduritol B epoxide (CBE) (GCase inhibitor, for negative control)
-
Live cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Inhibitor Treatment (for negative control): Treat designated wells with 25 µM CBE overnight at 37°C.
-
Lysosome Staining:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in the culture medium.
-
Replace the existing medium with the LysoTracker solution and incubate for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare the PFB-FDGlu working solution according to the manufacturer's instructions.
-
Remove the LysoTracker solution and add the PFB-FDGlu working solution to each well.
-
-
Live Cell Imaging:
-
Immediately place the plate in the live cell imaging system.
-
Acquire images in the green (PFB-FDGlu cleavage) and far-red (LysoTracker) channels at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the green channel within the LysoTracker-positive regions (lysosomes) over time.
-
The rate of increase in green fluorescence is proportional to the GCase activity.
-
Protocol 3: Glucosylceramide and Glucosylsphingosine Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of glycolipids.[14][15][16]
Materials:
-
iPSC-derived dopaminergic neuron cell pellets
-
Internal standards (e.g., d5-GluCer, d5-GluSph)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets in an appropriate buffer.
-
Add internal standards to each sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids.
-
Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a suitable chromatography column and gradient to separate GlcCer and GlcSph from other lipids.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of GlcCer and GlcSph in each sample by comparing the peak areas of the analytes to their respective internal standards.
-
Protocol 4: α-Synuclein Quantification
This protocol describes the quantification of total α-synuclein by Western blot.
Materials:
-
iPSC-derived dopaminergic neuron cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-synuclein
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for α-synuclein and the loading control.
-
Normalize the α-synuclein signal to the loading control for each sample.
-
Signaling Pathway
Conclusion
iPSC-derived neuronal models provide an invaluable tool for studying the cellular mechanisms underlying GBA1-associated neurodegenerative diseases. This compound has demonstrated significant potential in these models by restoring GCase function, reducing pathological substrate accumulation, and mitigating α-synuclein pathology. The protocols and data presented here offer a framework for researchers to utilize this compound in their own iPSC-based studies to further investigate the role of GCase in neurodegeneration and to evaluate novel therapeutic strategies.
References
- 1. protocols.io [protocols.io]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of iPSC-derived dopaminergic neurons [protocols.io]
- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson’s Disease [mdpi.com]
- 10. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 15. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Western Blot Analysis of GCase Levels Following Treatment with a Putative GCase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Deficiencies in GCase activity are linked to Gaucher disease, and mutations in GBA1 are a significant genetic risk factor for Parkinson's disease.[3][4][5] Consequently, the modulation of GCase activity and expression levels is a key area of research for the development of therapeutics for these and other related neurodegenerative disorders.[4][6]
This document provides a detailed protocol for the analysis of GCase protein levels in cell lysates using Western blotting following treatment with a potential GCase modulator. The presented protocols are standardized to ensure reproducibility and reliability of results.
Data Presentation
The following table is a template for summarizing quantitative data from Western blot analysis of GCase levels after treatment with a potential GCase modulator. Researchers should populate this table with their experimental data.
| Treatment Group | Concentration (µM) | Duration (hrs) | Normalized GCase Level (relative to control) | Standard Deviation | p-value |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 | - |
| Modulator A | 1 | 24 | e.g., 0.65 | e.g., 0.08 | e.g., <0.05 |
| Modulator A | 10 | 24 | e.g., 0.32 | e.g., 0.05 | e.g., <0.01 |
| Modulator A | 1 | 48 | e.g., 0.51 | e.g., 0.09 | e.g., <0.05 |
| Modulator A | 10 | 48 | e.g., 0.21 | e.g., 0.04 | e.g., <0.001 |
Experimental Workflow
The overall experimental workflow for the Western blot analysis of GCase levels is depicted in the following diagram.
Caption: Experimental workflow for Western blot analysis of GCase levels.
Experimental Protocols
Cell Lysis
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each dish.
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Store the lysates at -80°C until further use.
Protein Quantification (Bradford Assay)
This protocol is for determining the protein concentration of the cell lysates.
Materials:
-
Bradford reagent
-
Bovine serum albumin (BSA) standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards by diluting a stock solution.
-
In a 96-well microplate, add 5 µL of each BSA standard and each cell lysate sample in duplicate.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the cell lysate samples by interpolating their absorbance values from the standard curve.
SDS-PAGE
This protocol describes the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Polyacrylamide gels (e.g., 4-12% gradient gels)
-
1X SDS running buffer
-
Protein molecular weight marker
-
2X Laemmli sample buffer
-
Electrophoresis apparatus
Procedure:
-
Based on the protein quantification results, dilute the cell lysates to the desired concentration with RIPA buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Place the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS running buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Western Blotting (Protein Transfer)
This protocol describes the transfer of separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Materials:
-
PVDF membrane
-
Methanol
-
1X Transfer buffer
-
Filter paper
-
Western blot transfer apparatus
Procedure:
-
Cut a piece of PVDF membrane and filter paper to the size of the gel.
-
Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer for 5-10 minutes.
-
Soak the gel and filter papers in 1X transfer buffer.
-
Assemble the transfer sandwich: place the filter paper, gel, PVDF membrane, and another piece of filter paper in the transfer cassette. Ensure there are no air bubbles between the layers.
-
Place the cassette in the transfer apparatus and fill the tank with 1X transfer buffer.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C).
Immunodetection
This protocol describes the detection of GCase protein using specific antibodies.
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibody against GCase (diluted in blocking buffer)
-
HRP-conjugated secondary antibody (diluted in blocking buffer)
-
Chemiluminescent substrate
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Proposed Mechanism of Action of a Putative GCase Inhibitor
The following diagram illustrates a hypothetical mechanism by which a small molecule inhibitor could reduce GCase levels.
Caption: Hypothetical mechanism of a GCase inhibitor leading to reduced protein levels.
This diagram proposes that a small molecule inhibitor binds to GCase, potentially leading to a conformational change that marks the enzyme for degradation by the proteasomal pathway, thereby reducing the overall cellular levels of GCase. The actual mechanism of "Glucocerebrosidase-IN-1" would need to be experimentally determined.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Glucocerebrosidase Defects as a Major Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Enzyme Glucocerebrosidase Protects against Aβ1-42 Oligomer-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lysosomal Function with Glucocerebrosidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme, is critical for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Mutations in the gene encoding GCase, GBA1, lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[3][4] The study of GCase function and dysfunction is paramount in understanding the pathophysiology of these diseases and in the development of novel therapeutics.
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of GCase, making it a valuable chemical tool for investigating the role of GCase in lysosomal function and related disease models.[5] Interestingly, while it acts as an inhibitor, it has also been reported to enhance GCase activity in fibroblasts with the homozygous L444P mutation, suggesting potential pharmacological chaperone activity.[5] These application notes provide detailed protocols for utilizing this compound to study GCase activity and its impact on lysosomal pathways.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [5] |
| Ki | 18.5 µM | [5] |
| Fold Enhancement of GCase Activity (L444P homozygous fibroblasts) | 1.8-fold | [5] |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the use of this compound.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of glucocerebrosidase 1 activity causes lysosomal dysfunction and α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Illuminating Lysosomal Function: Live-Cell Imaging with Glucocerebrosidase-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity are linked to Gaucher disease, the most common lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[2][3] Consequently, the study of GCase activity in live cells is paramount for understanding disease pathogenesis and for the development of novel therapeutics. Glucocerebrosidase-IN-1 is a potent and selective inhibitor of GCase, serving as a valuable tool for researchers to probe the function of this enzyme in real-time within a cellular context.[1][4] These application notes provide a comprehensive guide to utilizing this compound in conjunction with fluorescent substrates for the live-cell imaging of GCase activity.
Principle of the Assay
Live-cell imaging of GCase activity typically employs a fluorogenic substrate that is non-fluorescent until it is cleaved by active GCase within the lysosomes. The resulting increase in fluorescence intensity can be monitored over time using fluorescence microscopy or high-content imaging systems, providing a quantitative measure of enzymatic activity. This compound is used to establish a baseline of inhibited GCase activity, allowing for the specific measurement of GCase-dependent fluorescence. By comparing the fluorescence in the presence and absence of the inhibitor, researchers can quantify the level of GCase inhibition and study the effects of potential therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds used in live-cell imaging of GCase activity.
| Compound | Target | IC50 | Ki | Notes |
| This compound | Glucocerebrosidase (GCase) | 29.3 µM | 18.5 µM | Potent and selective GCase inhibitor. Can also act as a pharmacological chaperone for certain GCase mutations.[1] |
| Conduritol-B-epoxide (CBE) | Glucocerebrosidase (GCase) | - | - | Irreversible GCase inhibitor, commonly used as a negative control in GCase activity assays.[5] |
| Fluorescent Substrate | Description | Excitation/Emission (approx.) | Typical Concentration |
| PFB-FDGlu (5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside) | A cell-permeable substrate that becomes fluorescent upon cleavage by GCase in lysosomes.[5] | 490 nm / 525 nm | 75 µM |
| Fluorescence-Quenched Probes (e.g., LysoFQ-GBA) | These probes consist of a fluorophore and a quencher linked by a GCase-cleavable linker. Cleavage separates the pair, leading to a significant increase in fluorescence.[6] | Varies by fluorophore | Varies by probe |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocerebrosidase (GCase) trafficking and lysosomal function.
Caption: Experimental workflow for live-cell imaging of GCase activity.
Experimental Protocols
Materials
-
Cells of interest (e.g., fibroblasts, iPSC-derived neurons)
-
96-well, black-walled, clear-bottom imaging plates
-
Complete cell culture medium
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
Fluorescent GCase substrate (e.g., PFB-FDGlu)
-
LysoTracker dye (optional, for lysosome co-localization)
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope or high-content imaging system with environmental control (37°C, 5% CO2)
Protocol 1: Live-Cell Imaging of GCase Inhibition using PFB-FDGlu
This protocol is adapted from methodologies described for the GCase inhibitor conduritol-B-epoxide and can be applied to this compound.[5][7]
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in complete cell culture medium. A final concentration in the range of its IC50 (e.g., 30 µM) is a good starting point for complete inhibition. A concentration-response curve can be generated to determine the optimal concentration for your cell type.
-
For the negative control wells, prepare a medium with the same concentration of vehicle (e.g., DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the plate for a sufficient time to allow for inhibitor uptake and binding. An incubation time of 16 hours is often used for GCase inhibitors.[5]
-
-
Lysosome Staining (Optional):
-
Prepare a working solution of LysoTracker dye in a complete medium (e.g., 50 nM LysoTracker Deep Red).
-
Remove the inhibitor-containing medium and add the LysoTracker solution.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Imaging:
-
Prepare a working solution of PFB-FDGlu in an appropriate imaging medium (e.g., FluoroBrite DMEM) at the desired final concentration (e.g., 75 µM).
-
Carefully remove the LysoTracker solution (if used) or the inhibitor-containing medium and add the PFB-FDGlu working solution.
-
Immediately place the plate in the pre-warmed (37°C, 5% CO2) imaging system.
-
Begin acquiring images at desired time intervals (e.g., every 5-10 minutes) for a total duration of up to 60 minutes. Use appropriate filter sets for the chosen fluorophore (e.g., FITC channel for PFB-FDGlu).[5]
-
-
Data Analysis:
-
Using image analysis software, identify individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Subtract the background fluorescence.
-
Plot the mean fluorescence intensity against time for both the control and this compound-treated cells.
-
GCase activity can be represented as the rate of increase in fluorescence over the linear range of the assay.
-
The percentage of inhibition can be calculated by comparing the activity in the inhibitor-treated cells to the vehicle-treated control cells.
-
Protocol 2: Assessing Pharmacological Chaperoning of Mutant GCase
This compound has been reported to enhance the activity of the L444P mutant GCase, suggesting it can act as a pharmacological chaperone.[1] This protocol outlines a method to assess this activity.
-
Cell Culture:
-
Culture fibroblasts or other relevant cell types expressing the mutant GCase of interest (e.g., L444P homozygous) in a 96-well imaging plate.
-
-
Chaperone Treatment:
-
Treat the cells with a range of concentrations of this compound for an extended period (e.g., 48-72 hours) to allow for potential stabilization and trafficking of the mutant GCase to the lysosome.
-
-
Washout:
-
Thoroughly wash the cells with a fresh medium to remove any unbound this compound that could inhibit the activity assay.
-
-
GCase Activity Assay:
-
Proceed with the live-cell imaging protocol as described in Protocol 1 (from step 4 onwards) to measure the GCase activity in the treated and untreated mutant cells.
-
-
Data Analysis:
-
An increase in the rate of fluorescence generation in the this compound-treated cells compared to the untreated mutant cells would indicate a pharmacological chaperoning effect.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the fluorescent substrate.
-
Increase the imaging acquisition time.
-
Ensure the cells are healthy and metabolically active.
-
-
High Background Fluorescence:
-
Use a phenol red-free imaging medium.
-
Optimize the washing steps.
-
Check for autofluorescence of the compound or cell culture plastic.
-
-
Cell Toxicity:
-
Reduce the concentration of this compound, fluorescent substrate, or LysoTracker.
-
Reduce the incubation times.
-
Ensure the imaging laser intensity is not causing phototoxicity.
-
Conclusion
This compound is a versatile tool for studying GCase in living cells. When combined with fluorescent substrates, it allows for the robust and quantitative assessment of GCase inhibition and can also be used to investigate its potential as a pharmacological chaperone for specific GCase mutations. The protocols provided here offer a framework for researchers to design and execute live-cell imaging experiments to further unravel the complexities of GCase function and its role in human disease.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. pnas.org [pnas.org]
- 3. protocols.io [protocols.io]
- 4. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 5. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
Preparation of Glucocerebrosidase-IN-1 Stock Solutions for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of glucocerebrosidase (GCase), a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] GCase dysfunction is associated with Gaucher disease, a lysosomal storage disorder, and is a significant genetic risk factor for Parkinson's disease.[3][4] this compound serves as a valuable research tool for studying the physiological and pathological roles of GCase. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell culture experiments.
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Form | This compound | [1] |
| Molecular Formula | C₁₃H₂₇NO₃ | [1] |
| Molecular Weight | 245.36 g/mol | [1] |
| IC₅₀ | 29.3 µM (for GCase) | [1] |
| Kᵢ | 18.5 µM | [1] |
| Form | This compound Hydrochloride | [5][6] |
| Molecular Formula | C₁₃H₂₈ClNO₃ | [5][6] |
| Molecular Weight | 281.82 g/mol | [5][6] |
Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 6 months at -80°C |
| Final DMSO Concentration in Media | < 0.5% |
Experimental Protocols
Materials
-
This compound (or its hydrochloride salt) powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Calculator
Calculations for 10 mM Stock Solution
1. Using this compound (MW: 245.36 g/mol ):
To prepare a 10 mM stock solution, you need to dissolve 2.4536 mg of this compound in 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 245.36 g/mol * 1000 mg/g = 2.4536 mg
2. Using this compound Hydrochloride (MW: 281.82 g/mol ):
To prepare a 10 mM stock solution, you need to dissolve 2.8182 mg of this compound hydrochloride in 1 mL of DMSO.
-
Mass (mg) = 0.010 mol/L * 0.001 L * 281.82 g/mol * 1000 mg/g = 2.8182 mg
Procedure for Preparing a 10 mM Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may assist in solubilization if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mandatory Visualizations
Glucocerebrosidase Signaling Pathway
Caption: Inhibition of the GCase pathway by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. This compound hydrochloride - Immunomart [immunomart.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Glucocerebrosidase-IN-1 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glucocerebrosidase-IN-1 in human plasma. This compound is a potent and selective inhibitor of glucocerebrosidase (GCase) and is a valuable tool for research in Gaucher disease and Parkinson's disease.[1] The method utilizes a simple protein precipitation for sample preparation and employs tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][3][4] This protocol is suitable for pharmacokinetic studies and other drug development applications requiring accurate measurement of this compound in a biological matrix.
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide.[5] A deficiency in GCase activity, resulting from genetic mutations, leads to the lysosomal storage disorder known as Gaucher disease, where glucosylceramide accumulates in various tissues.[6] Furthermore, mutations in the GBA1 gene that encodes GCase are a significant genetic risk factor for Parkinson's disease.[7]
This compound is a potent inhibitor of GCase, making it a critical research compound for studying the pathophysiology of these diseases and for the development of potential therapeutic agents.[1] To support preclinical and clinical research, a reliable method for quantifying this compound in biological samples is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range.[8][9]
This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using a straightforward protein precipitation technique followed by LC-MS/MS analysis. The method has been developed to meet the standards outlined in industry guidelines for bioanalytical method validation.[10][11]
Signaling Pathway and Mechanism of Inhibition
This compound acts by directly inhibiting the catalytic activity of the GCase enzyme. This prevents the breakdown of its substrate, glucosylceramide, leading to its accumulation within the lysosome. This mechanism is central to modeling the biochemical consequences of Gaucher disease.
Caption: Mechanism of GCase inhibition by this compound.
Materials and Methods
Chemicals and Reagents
-
This compound (MW: 245.36 g/mol ) reference standard.[1]
-
This compound-d5 (Internal Standard, IS).
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH).
-
LC-MS grade formic acid (FA).
-
Ultrapure water.
-
Control human plasma (K2-EDTA).
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and its internal standard (IS), this compound-d5, in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for the IS at 100 ng/mL.
-
Calibration and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations. The final calibration standards should range from 1 to 1000 ng/mL. QC samples should be prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Mid QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[12][13][14]
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). The high volume of acetonitrile serves as the precipitating agent.[15]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.
Caption: Step-by-step workflow for sample preparation and analysis.
Liquid Chromatography Method
The chromatographic parameters are optimized to achieve a sharp peak shape and good separation from endogenous matrix components.
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B |
| Total Run Time | 4.0 min |
Tandem Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity.[2]
| Parameter | This compound | This compound-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1, m/z) | 246.2 | 251.2 |
| Product Ion (Q3, m/z) | 128.1 | 133.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 80 V | 80 V |
Results and Data Presentation
The method was validated according to the FDA and ICH M10 guidelines.[10][11] The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Performance
The calibration curve was linear over the concentration range of 1–1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Concentration (ng/mL) | 1.0 | 2.5 | 10 | 50 | 200 | 500 | 1000 |
| Accuracy (%) | 105.2 | 98.7 | 101.1 | 99.5 | 100.3 | 98.9 | 102.1 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
Precision and accuracy were evaluated by analyzing QC samples at four concentration levels in replicate (n=6) over three separate days.
| QC Level | Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 106.3 |
| LQC | 3 | 5.1 | 97.8 | 6.5 | 99.1 |
| MQC | 100 | 3.5 | 101.2 | 4.8 | 100.5 |
| HQC | 800 | 2.9 | 98.5 | 4.1 | 99.7 |
Table 3: Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at low and high QC concentrations.
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 94.2 | 98.1 |
| HQC | 800 | 96.8 | 101.5 |
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple protein precipitation protocol offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis.[12][14] The method demonstrates excellent linearity, precision, and accuracy, meeting the rigorous criteria for bioanalytical method validation.[10] This protocol provides a valuable tool for researchers and drug developers in the fields of Gaucher disease, Parkinson's disease, and related neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Troubleshooting & Optimization
Glucocerebrosidase-IN-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Glucocerebrosidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase).[1] GCase is a lysosomal β-glucosidase responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[2][3][4][5] By inhibiting GCase, this compound allows for the study of cellular pathways affected by reduced GCase activity, which is relevant to research on Gaucher disease and Parkinson's disease.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[6]
Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A stock solution of up to 10 mM in DMSO can be prepared. However, for most applications, a standard storage concentration of 50 mM is empirically recommended for many small molecule inhibitors, provided no precipitation occurs.
Q4: How should I store the solid compound and its stock solution?
Solid this compound should be stored at -20°C for long-term stability.[7] DMSO stock solutions should also be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q5: What is the recommended final concentration of DMSO in my cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[6][8][9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture medium.
-
Cause: Many organic small molecules, like this compound, are poorly soluble in aqueous solutions. The rapid change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous medium can cause the compound to precipitate.[6]
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform intermediate serial dilutions of your stock solution in DMSO to lower the concentration before the final dilution into your aqueous buffer or medium.[6] This gradual decrease in concentration can help maintain solubility.
-
Solution 2: Swirling during Dilution: When adding the DMSO stock to the aqueous solution, gently swirl the tube or vial to ensure rapid and even mixing. This can prevent localized high concentrations of the compound that are more prone to precipitation.[9]
-
Solution 3: Sonication or Gentle Warming: If precipitation still occurs, you can try sonicating the solution in a water bath for 10-30 minutes.[9] Alternatively, gentle warming of the solution to 37°C for a short period (10 minutes) may help to redissolve the compound.[9] However, ensure that the compound is stable at this temperature.
-
Solution 4: Use of Co-solvents: For in vivo experiments, co-solvents such as glycerol, Tween 80, or PEG400 can be used to improve solubility.[8] However, their compatibility with your specific in vitro assay must be validated.
Issue 2: I am observing unexpected or inconsistent results in my GCase activity assay.
-
Cause 1: Inaccurate Pipetting of a Viscous DMSO Stock: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes.
-
Solution 1: Use positive displacement pipettes or ensure you are pipetting slowly and carefully, paying attention to completely aspirating and dispensing the intended volume.
-
Cause 2: Instability of the Compound in Aqueous Solution: Some small molecules can be unstable and degrade in aqueous buffers over time.
-
Solution 2: Prepare fresh working solutions of this compound in your assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Cause 3: Interference of DMSO with the Assay: High concentrations of DMSO can inhibit or activate certain enzymes.
-
Solution 3: Ensure your final DMSO concentration is within the recommended limits and is consistent across all experimental conditions, including your controls.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 10 mM | DMSO | As stated by a commercial supplier. |
| IC₅₀ | 29.3 µM | - | Potency of GCase inhibition.[1] |
| Kᵢ | 18.5 µM | - | Binding affinity for GCase.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for a GCase Activity Assay
-
Preparation of 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: check the manufacturer's certificate of analysis), you would add the calculated volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions for a GCase Activity Assay:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the 10 mM stock in DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM). This is a critical step to prevent precipitation.[6]
-
For the final dilution, add the desired volume of the appropriate intermediate DMSO stock to the pre-warmed assay buffer to achieve the final desired concentrations of this compound. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
For example, to prepare a 10 µM working solution in a final assay volume of 100 µL, you could add 1 µL of a 1 mM intermediate stock to 99 µL of assay buffer (final DMSO concentration: 1%). To achieve a lower DMSO concentration, a more diluted intermediate stock should be used.
-
Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solutions in your GCase activity assay immediately.
-
Visualizations
Caption: GCase hydrolyzes glucosylceramide; inhibition leads to accumulation.
Caption: Workflow for preparing and using this compound in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing Glucocerebrosidase-IN-1 Concentration for In Vitro Experiments
Welcome to the technical support center for Glucocerebrosidase-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Its primary mechanism is to block the active site of GCase, thereby preventing the hydrolysis of its substrate, glucosylceramide.
Q2: What are the key in vitro applications of this compound?
This compound is primarily used in research related to Gaucher disease and Parkinson's disease.[1] In vitro, it can be used to:
-
Inhibit GCase activity to study the downstream cellular effects of GCase deficiency.
-
Induce a cellular model of Gaucher disease by promoting the accumulation of glucosylceramide.
-
Investigate the link between GCase dysfunction and alpha-synuclein aggregation.
-
Potentially act as a pharmacological chaperone for certain GCase mutations at sub-inhibitory concentrations.
Q3: What are the reported IC50 and Ki values for this compound?
The following potency values have been reported for this compound:
Q4: Can this compound also act as a pharmacological chaperone?
Yes, there is evidence that this compound can function as a pharmacological chaperone. It has been shown to enhance GCase activity by 1.8-fold in fibroblasts with the homozygous L444P mutation, which is often resistant to rescue by other chaperones.[1][2] This suggests that at certain concentrations, it can stabilize the mutant enzyme, facilitating its proper folding and trafficking to the lysosome.
Q5: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no GCase inhibition | Incorrect concentration: Calculation error or degradation of the compound. | - Verify calculations for serial dilutions.- Prepare fresh stock solutions of this compound.- Ensure proper storage of the compound as per the manufacturer's instructions. |
| Assay conditions: Suboptimal pH, temperature, or substrate concentration. | - Ensure the GCase activity assay is performed at the optimal pH for the enzyme (typically acidic, e.g., pH 5.2-5.8).- Maintain a constant temperature of 37°C during the assay.- Use a substrate concentration at or below the Km for GCase to ensure sensitive detection of inhibition. | |
| Cell health: Poor cell viability or low GCase expression. | - Check cell viability using a method like trypan blue exclusion.- Ensure the cell line used expresses sufficient levels of GCase. | |
| Unexpected cellular effects (off-target effects) | Inhibition of other glucosidases: Some GCase inhibitors can also affect the activity of other related enzymes. | - Test the effect of this compound on other relevant glucosidases, such as non-lysosomal GBA2, if cross-reactivity is a concern for your experimental model.[3] |
| DMSO toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).- Include a vehicle control (DMSO alone) in all experiments. | |
| Difficulty observing chaperone effect | Inappropriate concentration: The concentration required for chaperoning is typically lower than the inhibitory concentration. | - Perform a dose-response experiment with a range of sub-inhibitory concentrations (e.g., 10 nM to 5 µM) to identify the optimal concentration for chaperone activity.[4] |
| Cell line and mutation: The chaperone effect is highly dependent on the specific GCase mutation and the cell type. | - The 1.8-fold enhancement was observed in fibroblasts with the L444P mutation.[1][2] The effect may differ in other cell lines or with other mutations. | |
| Incubation time: Insufficient time for the compound to stabilize and promote trafficking of the mutant GCase. | - For chaperone assays, incubate cells with this compound for an extended period (e.g., 3-5 days) to allow for protein turnover and trafficking.[5][6] | |
| Compound precipitation in media | Low solubility: The compound may have limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium.- Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1] |
| Ki | 18.5 µM | [1] |
Table 2: Pharmacological Chaperone Activity of Selected GCase Modulators
| Compound | Cell Line (Mutation) | Concentration | GCase Activity Enhancement | Reference |
| This compound | Fibroblasts (L444P/L444P) | Not specified | 1.8-fold | [1][2] |
| Isofagomine | Fibroblasts (N370S/N370S) | 10 µM | 1.6-fold | [2] |
| Ambroxol | Fibroblasts (N370S/N370S) | Not specified | 2-fold | [2] |
| NCGC607 | Macrophages (N370S/N370S) | 3 µM | Significant enhancement | [7] |
| Compound 45 | Fibroblasts (N370S/N370S) | 10 µM | 2-fold | [2] |
Experimental Protocols
Protocol 1: In Vitro GCase Activity Inhibition Assay
This protocol is adapted from established methods for measuring GCase activity in cell lysates using a fluorogenic substrate.[8][9]
Materials:
-
Cells expressing GCase
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Protein quantification assay (e.g., BCA assay)
-
This compound
-
DMSO
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
McIlvaine citrate-phosphate buffer (pH 5.4)
-
Stopping solution (e.g., 0.25 M glycine, pH 10.4)
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the GCase enzyme.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Include a DMSO vehicle control.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Stop the reaction by adding the stopping solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Assessing Pharmacological Chaperone Activity
This protocol is designed to evaluate the ability of this compound to enhance the activity of mutant GCase in patient-derived fibroblasts.[5][6]
Materials:
-
Patient-derived fibroblasts with a known GCase mutation (e.g., L444P/L444P)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Materials for GCase activity assay (as described in Protocol 1)
Procedure:
-
Cell Culture and Treatment:
-
Seed the patient-derived fibroblasts in culture plates.
-
Allow the cells to adhere and grow to a desired confluency.
-
Prepare a range of sub-inhibitory concentrations of this compound in the complete cell culture medium. Also, prepare a vehicle control (DMSO).
-
Replace the medium in the cell culture plates with the medium containing the different concentrations of the compound or vehicle.
-
Incubate the cells for 3-5 days to allow for potential chaperone effects on protein folding and trafficking.
-
-
GCase Activity Measurement:
-
After the incubation period, harvest the cells.
-
Prepare cell lysates and measure GCase activity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the GCase activity for each concentration of this compound.
-
Normalize the GCase activity to the protein concentration of the lysate.
-
Express the results as a fold-increase in GCase activity compared to the vehicle-treated control.
-
A significant increase in GCase activity at sub-inhibitory concentrations is indicative of pharmacological chaperone activity.
-
Visualizations
Caption: Inhibition of GCase by this compound in the lysosome.
Caption: Mechanism of pharmacological chaperoning by this compound.
Caption: Downstream effects of GCase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iminosugar-based inhibitors of glucosylceramide synthase increase brain glycosphingolipids and survival in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
Troubleshooting Glucocerebrosidase-IN-1 assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Glucocerebrosidase-IN-1 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase), also known as acid β-glucosidase.[1][2] GCase is a lysosomal enzyme that catalyzes the hydrolysis of glucocerebroside to glucose and ceramide.[3][4][5] The mechanism of GCase involves acid/base catalysis by two key glutamic acid residues (E340 and E235) in its active site.[4][5] this compound likely acts by binding to the active site of GCase, preventing the breakdown of its substrate.[6]
Q2: What are the optimal assay conditions for a GCase activity assay?
The optimal pH for GCase activity is typically around 5.5 to 5.9, mimicking the acidic environment of the lysosome.[4][7][8] The enzyme's activity can be enhanced by the presence of detergents like sodium taurocholate.[7][8] It is also important to control for the concentration of solvents like DMSO, which should generally be kept below 1% as higher concentrations can inhibit enzyme activity.[7][8]
Q3: What are some common substrates used in GCase assays?
Commonly used substrates for GCase assays are fluorogenic, meaning they produce a fluorescent signal upon cleavage by the enzyme. These include 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc) and resorufin-β-D-glucopyranoside (res-β-glc).[3][9] Assays can also utilize the natural substrate, glucosylceramide, coupled with a secondary enzyme system to produce a detectable signal.[9][10]
Q4: How can I be sure that the signal I am measuring is specific to GCase activity?
To ensure the signal is specific to GCase, it is recommended to run a control reaction with a known GCase inhibitor, such as conduritol B epoxide (CBE), which irreversibly binds to the active site of GCase.[4][11] A significant reduction in signal in the presence of the inhibitor indicates that the assay is measuring GCase-specific activity.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound
High variability in the half-maximal inhibitory concentration (IC50) can be a significant issue. Below is a table outlining potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Fluctuations in Temperature | Use a temperature-controlled plate reader and incubator. Allow all reagents to equilibrate to the reaction temperature before starting the assay. |
| Variability in Enzyme Activity | Prepare fresh enzyme dilutions for each experiment from a concentrated stock stored at -80°C.[7] Avoid repeated freeze-thaw cycles. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate. Fill the outer wells with buffer or water to maintain a humid environment and minimize evaporation. |
Issue 2: High Background Signal or Autofluorescence
A high background signal can mask the true signal from the enzyme reaction.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare substrate solutions fresh. Run a "no-enzyme" control to determine the rate of spontaneous substrate breakdown and subtract this from all measurements. |
| Compound Autofluorescence | Screen this compound for intrinsic fluorescence at the assay's excitation and emission wavelengths. If the compound is fluorescent, a different assay with a substrate that has a distinct spectral profile may be necessary.[3] |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that could scatter light. |
| Dirty or Scratched Assay Plates | Use new, high-quality assay plates for each experiment. |
Issue 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the enzymatic reaction from the background.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | Optimize the enzyme concentration to ensure the reaction is in the linear range and produces a robust signal within the desired incubation time.[7] |
| Suboptimal Substrate Concentration | Determine the Michaelis constant (Km) of the substrate and use a concentration at or near the Km for inhibitor studies. |
| Incorrect Buffer pH | Ensure the buffer pH is optimal for GCase activity (typically pH 5.5-5.9).[4][7][8] |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient product formation without substrate depletion. |
Experimental Protocols
Standard Fluorogenic GCase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc)
-
Assay Buffer: 50 mM citrate, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9.[9]
-
Stop Solution: 1 M NaOH, 1 M glycine, pH 10.[9]
-
DMSO
-
Black, flat-bottom 96-well or 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add a small volume (e.g., 2 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of the assay plate.
-
Prepare the GCase enzyme solution in Assay Buffer to the desired concentration (e.g., 1.9 nM final concentration).[7]
-
Add the enzyme solution to each well, except for the "no-enzyme" control wells.
-
Incubate the plate at room temperature for 5-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the 4-MU-β-glc substrate solution in Assay Buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 20-40 minutes).[7]
-
Stop the reaction by adding the Stop Solution to each well.[9]
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~440 nm.
Data Presentation
Table 1: IC50 Values of Known GCase Inhibitors
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| Isofagomine | 39 | Glucosylceramide | [9] |
| NN-DNJ | - | Glucosylceramide | [9] |
| NCGC00166331 | - | Glucosylceramide | [9] |
| This compound | 29,300 | Not Specified | [1][2] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Optimal Conditions for a Fluorogenic GCase Assay
| Parameter | Optimal Value/Range | Reference |
| pH | 5.9 | [7][8] |
| Sodium Taurocholate | ≥ 15 mM | [7][8] |
| DMSO Concentration | < 1% | [7][8] |
| Incubation Temperature | Room Temperature (~21°C) | [7] |
Visualizations
Caption: Catalytic mechanism of Glucocerebrosidase (GCase).
Caption: Experimental workflow for a GCase inhibitor assay.
Caption: Troubleshooting decision tree for GCase assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization and validation of two miniaturized glucocerebrosidase enzyme assays for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GBA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Technical Support Center: Off-Target Effects of Glucocerebrosidase Inhibitors in Cell Lines
This technical support center provides guidance for researchers and drug development professionals investigating the effects of glucocerebrosidase (GCase) inhibitors. As "Glucocerebrosidase-IN-1" is not a publicly documented compound, this guide focuses on a widely studied, irreversible GCase inhibitor, Conduritol-β-epoxide (CBE), to address common challenges related to off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Not Correlated with GCase Inhibition | The inhibitor may be affecting off-target enzymes at the concentration used. At higher concentrations, CBE is known to inhibit non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase (GAA).[1][2] | 1. Titrate Inhibitor Concentration: Perform a dose-response curve to determine the minimal effective concentration for GCase inhibition with the least off-target activity. 2. Activity-Based Protein Profiling: Use activity-based probes to assess the engagement of other glycosidases in your cell line.[1][2] 3. Validate with a Structurally Different Inhibitor: Use an alternative GCase inhibitor with a different off-target profile to confirm that the primary phenotype is due to GCase inhibition. |
| Inconsistent Results Between Cell Lines | Different cell lines may have varying expression levels of GCase and its off-target enzymes. | 1. Profile Enzyme Expression: Quantify the protein levels of GBA, GBA2, and GAA in the cell lines being used. 2. Normalize to GCase Activity: Ensure that the inhibitor concentration is normalized to the level of GCase activity in each cell line. |
| Difficulty Replicating an In Vivo Model in Cell Culture | The selectivity window for the inhibitor may be narrower in vitro than in vivo. A tight but acceptable window for selective GBA inhibition has been observed in the brains of mice.[1][2] | 1. Re-evaluate Concentration: The optimal concentration for in vivo studies may not be appropriate for cell culture. A thorough dose-response study in your cell model is recommended. 2. Consider the Cellular Environment: Factors such as cell density and passage number can influence enzyme expression and inhibitor sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets for the GCase inhibitor Conduritol-β-epoxide (CBE)?
A1: The major identified off-targets for CBE are the non-lysosomal glucosylceramidase (GBA2) and the lysosomal α-glucosidase (GAA).[1][2] Inhibition of these enzymes typically occurs at higher concentrations of CBE than what is required for GCase (GBA1) inhibition.[1][2]
Q2: How can I determine if the effects I'm seeing are due to off-target activity?
A2: A multi-pronged approach is best. First, perform a dose-response experiment to see if the phenotype tracks with the IC50 of GCase or a known off-target. Second, use a structurally unrelated GCase inhibitor to see if the phenotype is recapitulated. Finally, if available, using siRNA or CRISPR to knock down the suspected off-target can confirm its role in the observed phenotype.
Q3: What is the mechanism of action for Conduritol-β-epoxide (CBE)?
A3: CBE is a mechanism-based, irreversible inhibitor of GCase.[1][2] It is a cyclitol epoxide that covalently binds to the catalytic nucleophile of the enzyme, leading to its inactivation.[2]
Q4: Are there GCase inhibitors with better selectivity than CBE?
A4: The selectivity of any inhibitor is concentration-dependent. While CBE is widely used to create models of GCase deficiency, other inhibitors exist.[1][2] For example, cyclophellitol has been shown to inactivate both GBA and GBA2 with similar affinity, making it less suitable for creating specific Gaucher disease models.[1][2] It is crucial to consult the literature for the selectivity profile of any inhibitor used.
Off-Target Inhibition Profile of Conduritol-β-epoxide (CBE)
The following table summarizes the apparent IC50 values of CBE against various glycosidases in cultured human fibroblasts after 72 hours of in vivo treatment.
| Target Enzyme | Localization | Apparent IC50 (µM) |
| GBA (GCase) | Lysosomal | 1.9 |
| GBA2 | Non-lysosomal | 25.0 |
| GAA | Lysosomal | >100 |
| GANAB | Endoplasmic Reticulum | >100 |
| GUSB | Lysosomal | >100 |
Data adapted from Witte et al., The FEBS Journal, 2019.[2]
Experimental Protocols
Protocol 1: Cellular Assay for Determining Inhibitor Specificity
This protocol outlines a method to assess the in-cell selectivity of a GCase inhibitor by measuring the residual activity of target and off-target enzymes.
1. Cell Culture and Inhibitor Treatment:
- Plate human fibroblasts or other desired cell lines at an appropriate density.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of the GCase inhibitor (e.g., CBE) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
2. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable buffer (e.g., potassium phosphate buffer) with mechanical disruption (e.g., sonication).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the total protein concentration of the lysate for normalization.
3. Enzyme Activity Assays:
- GCase (GBA) Activity: Measure GCase activity using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside in a buffer containing sodium taurocholate to ensure specificity.
- GBA2 Activity: Measure GBA2 activity using the same substrate but in the presence of a GCase-specific inhibitor (if one with a proven selectivity profile is available) or by using specific assay conditions that differentiate GBA2 from GBA1.
- α-Glucosidase (GAA) Activity: Measure GAA activity using a specific fluorogenic substrate such as 4-methylumbelliferyl-α-D-glucopyranoside.
- Incubate the lysates with the respective substrates at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths.
4. Data Analysis:
- Normalize the enzyme activities to the total protein concentration.
- Calculate the percentage of residual enzyme activity for each inhibitor concentration relative to the vehicle-treated control.
- Plot the residual activity against the inhibitor concentration to determine the apparent IC50 values for each enzyme.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement
This protocol allows for the visualization of target engagement by an irreversible inhibitor in living cells.
1. Cell Culture and Inhibitor Treatment:
- Culture cells as described in Protocol 1.
- Treat cells with the irreversible inhibitor (e.g., CBE) at various concentrations for a defined period to allow for target inactivation.
2. Labeling with Activity-Based Probe (ABP):
- Following inhibitor treatment, incubate the live cells with a fluorescently tagged, broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorescently tagged cyclophellitol for glycosidases). This probe will covalently bind to the active site of enzymes that have not been inactivated by the inhibitor.
3. Cell Lysis and SDS-PAGE:
- Lyse the cells as described previously.
- Separate the proteins in the cell lysate by SDS-PAGE.
4. In-Gel Fluorescence Scanning:
- Visualize the labeled enzymes by scanning the gel using a fluorescence scanner at the appropriate wavelength for the ABP's fluorophore. The intensity of the fluorescent band corresponding to a specific enzyme will be inversely proportional to the level of its inactivation by the inhibitor.
5. Data Analysis:
- Quantify the fluorescence intensity of the bands corresponding to the target and potential off-target enzymes.
- Determine the concentration of the inhibitor required to achieve 50% reduction in ABP labeling for each enzyme.
Visualizations
Caption: On-target and off-target effects of a GCase inhibitor.
Caption: Workflow for determining inhibitor selectivity in cell lines.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Glucocerebrosidase-IN-1 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of Glucocerebrosidase-IN-1 (G-IN-1) to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase). It belongs to the 2-alkyl trihydroxypiperidine class of molecules and is primarily used in research related to Gaucher disease and Parkinson's disease, where GCase activity is implicated.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to a concentration of 10 mM.
Q3: How should I store the solid form of this compound?
The solid form of this compound is typically shipped at room temperature. For long-term storage, it is recommended to store the solid compound at -20°C to minimize any potential degradation over time.
Q4: How should I store the stock solution of this compound in DMSO?
For short-term storage (up to 3 months), a stock solution of this compound in DMSO can be stored at -20°C.[1] For longer-term storage, it is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles and store them at -80°C.
Q5: Can I store the diluted aqueous solution of this compound?
Aqueous solutions of many small molecules are not stable for extended periods. It is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer from the DMSO stock solution just before use and not to store them for more than 24 hours.[1]
Q6: What factors can cause the degradation of this compound in solution?
Several factors can potentially lead to the degradation of this compound in solution, including:
-
pH: Extreme acidic or basic conditions may cause hydrolysis or other chemical reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to ultraviolet (UV) light may lead to photodegradation.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and potentially degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected inhibitory activity. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure the DMSO used is of high purity and anhydrous. 3. Aliquot the new stock solution and store it at -80°C. 4. Perform a quality control experiment to verify the activity of the new stock solution (see Experimental Protocols section). |
| Degradation of this compound in the diluted aqueous solution. | 1. Prepare fresh dilutions in aqueous buffer immediately before each experiment. 2. Ensure the pH of the assay buffer is within a stable range for the compound (near neutral pH is generally safer for storage, though the assay itself may be at a lower pH). 3. Protect the diluted solutions from light. | |
| Precipitation of the compound upon dilution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Ensure the final concentration of DMSO in the aqueous solution is kept low (typically below 1%) to maintain solubility. 2. If precipitation occurs, you can try gentle warming (e.g., to 37°C) and vortexing or sonication to redissolve the compound.[1] 3. If the compound still precipitates, you may need to lower the final concentration of the inhibitor in your experiment. |
| Variability in results between experiments. | Inconsistent handling or storage of this compound solutions. | 1. Standardize your protocol for preparing, storing, and handling the inhibitor solutions. 2. Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. 3. Ensure that the final concentration of DMSO is the same in all experimental wells, including controls. |
Quantitative Data Summary
| Storage Condition | Solvent | Duration | Observed Stability | Citation |
| Room Temperature | DMSO | 1 year | 52% of compounds remained stable. | [2] |
| 4°C | DMSO/water (90/10) | 2 years | 85% of compounds remained stable. | [3] |
| -20°C | DMSO | Up to 3 months | Generally considered stable for most small molecules. | [1] |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solution
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Weighing the Compound: Carefully weigh the desired amount of solid this compound in a clean, dry vial.
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Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Ensuring Complete Dissolution: Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-retention microtubes.
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Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to 3 months). Protect from light.
Protocol for Assessing the Activity of this compound
This protocol provides a general workflow to verify the inhibitory activity of your this compound solution using a fluorogenic GCase assay.
-
Prepare Reagents:
-
GCase Assay Buffer: 50 mM citrate, 176 mM K2HPO4, 10 mM sodium taurocholate, and 0.01% Tween-20, pH 5.9.[4]
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GCase Enzyme Solution: Prepare a working solution of recombinant GCase in the assay buffer.
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Fluorogenic Substrate: Prepare a solution of a GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in the assay buffer.
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This compound Dilutions: Prepare a serial dilution of your this compound stock solution in the assay buffer.
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Stop Solution: 1 M glycine, pH 10.[4]
-
-
Assay Procedure:
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Add the GCase enzyme solution to the wells of a 96-well black plate.
-
Add the different dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
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Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
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Incubate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.
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Stop the reaction by adding the stop solution to each well.
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Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 365/445 nm for 4-MUG).
-
-
Data Analysis:
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Subtract the background fluorescence (no-enzyme control) from all readings.
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. This value can be compared to the expected IC50 to confirm the activity of your inhibitor.
-
Visualizations
Caption: Experimental workflow for testing this compound activity.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Glucocerebrosidase-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with Glucocerebrosidase-IN-1, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase), also known as acid β-glucosidase.[1][2][3] GCase is responsible for the hydrolysis of glucocerebroside into glucose and ceramide.[4] By inhibiting GCase, this compound leads to the accumulation of its substrate, glucocerebroside. This makes it a valuable research tool for studying lysosomal storage disorders like Gaucher disease and the role of GCase in neurodegenerative conditions such as Parkinson's disease.[1][2][3]
Q2: What are the known potency values for this compound?
A2: The inhibitory potency of this compound has been characterized by the following parameters:
Q3: Can this compound have effects other than inhibition?
A3: Interestingly, one study has reported that this compound can enhance GCase activity by 1.8-fold in fibroblasts with a homozygous L444P mutation.[1] This suggests a potential role as a pharmacological chaperone, which is a small molecule that can assist in the proper folding and trafficking of mutant enzymes.
Q4: Why might I observe cytotoxicity at high concentrations of this compound?
A4: Cytotoxicity at high concentrations of small molecule inhibitors like this compound can arise from several factors:
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On-target toxicity: Excessive inhibition of GCase can lead to a significant accumulation of glucocerebroside and other glycosphingolipids, which can disrupt cellular homeostasis and trigger cell death pathways.[5][6]
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Off-target effects: At higher concentrations, the inhibitor may bind to other cellular targets, leading to unintended and potentially toxic consequences.[7] It is crucial to use the lowest effective concentration to minimize such off-target effects.[8]
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound precipitation: High concentrations of the inhibitor may lead to its precipitation in the cell culture medium, which can cause cellular stress and death.
Q5: What are the typical signs of cytotoxicity in cell culture?
A5: Signs of cytotoxicity include:
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A significant decrease in cell viability and proliferation.
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Changes in cell morphology, such as rounding, detachment, and membrane blebbing.
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Increased membrane permeability, which can be detected by assays like LDH release.
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Activation of apoptotic pathways, indicated by the activation of caspases.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.- Start with a concentration close to the IC50 and titrate downwards. |
| Solvent (e.g., DMSO) concentration is toxic. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).- Include a vehicle-only control in your experiments to assess solvent toxicity. |
| Compound has precipitated out of solution. | - Visually inspect the culture medium for any signs of precipitation.- Prepare fresh stock solutions and ensure the final concentration in the medium does not exceed its solubility. |
| Cell line is particularly sensitive to GCase inhibition. | - Consider using a different cell line that may be less sensitive.- Reduce the treatment duration. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | - Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.- Allow cells to adhere and resume exponential growth before adding the inhibitor. |
| Inconsistent inhibitor concentration. | - Prepare a master mix of the inhibitor at the desired final concentration to add to all relevant wells.- Ensure thorough mixing of the stock solution before dilution. |
| Cell culture conditions are not optimal. | - Maintain consistent incubation conditions (temperature, CO2, humidity).- Regularly check for and address any potential contamination, such as mycoplasma.[9] |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Data Presentation
| Parameter | Value | Reference |
| Target | Glucocerebrosidase (GCase) | [1][2][3] |
| IC50 | 29.3 μM | [1][2][3] |
| Ki | 18.5 μM | [1][2][3] |
| Reported Activity | GCase inhibitor; potential pharmacological chaperone for L444P mutant | [1] |
| Solubility | 10 mM in DMSO | [10] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantifying Cytotoxicity using LDH Release Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15][16]
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of stop solution to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Detecting Apoptosis via Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17][18][19][20]
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Cell Lysis: After treatment, collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes. Wash the cell pellet with ice-cold PBS. Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
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Protein Quantification: Determine the protein concentration of the cell lysates.
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Caspase-3 Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
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Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well.
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Incubation: Incubate the plate at 37°C for 1-2 hours.
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Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: Signaling pathway illustrating the effect of high-concentration this compound.
Caption: General experimental workflow for assessing inhibitor-induced cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Glucocerebrosidase deficiency leads to neuropathology via cellular immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound hydrochloride - Immunomart [immunomart.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mpbio.com [mpbio.com]
- 20. abcam.com [abcam.com]
Glucocerebrosidase-IN-1 stability in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucocerebrosidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase).[1][2][3] It is utilized in research related to Gaucher disease (GD) and Parkinson's disease (PD), conditions where GCase activity is implicated.[1][2][3] The compound, also referred to as compound 11a, exhibits an IC50 of 29.3 μM and a Ki of 18.5 μM.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2] While it may be shipped at room temperature in the continental US, long-term storage recommendations should be strictly followed.[1]
Q3: What is the solubility of this compound?
This compound hydrochloride is soluble in DMSO at a concentration of 10 mM.[4] For other solvent systems, it is recommended to perform small-scale solubility tests before preparing larger stock solutions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected GCase inhibition in my assay.
-
Q: I am observing variable or weak inhibition of Glucocerebrosidase (GCase) with this compound. What could be the cause?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Inhibitor Stability in Assay Buffer: this compound stability can be buffer-dependent. The stability of the target enzyme, GCase, is known to be pH-dependent, with higher stability at an acidic pH (e.g., 5.2) and time-dependent activity loss at neutral pH (e.g., 7.4).[5][6] It is crucial to ensure that your assay buffer is compatible with both the enzyme and the inhibitor. We recommend performing a stability study of this compound in your specific assay buffer (see Experimental Protocols section).
-
Enzyme Activity: Confirm the activity of your GCase enzyme. GCase activity can be compromised by improper storage or handling.[5][6]
-
Solubility Issues: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the inhibitor will lead to a lower effective concentration. You may need to optimize the solvent or use a carrier like DMSO, ensuring the final concentration of the organic solvent is compatible with your assay.
-
Issue 2: Difficulty dissolving this compound.
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Q: I am having trouble dissolving this compound for my experiments. What should I do?
A: this compound hydrochloride is reported to be soluble in DMSO at 10 mM.[4] If you are using a different solvent or a higher concentration, you may encounter solubility issues.
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Recommended Action: Prepare a stock solution in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Sonication may aid in dissolution. Always visually inspect the solution for any precipitate before use.
-
Stability of this compound
Currently, there is limited publicly available data on the stability of this compound in various buffer systems. Researchers are advised to perform their own stability assessments for their specific experimental conditions.
Summary of Known Solubility
| Compound | Solvent | Concentration | Reference |
| This compound HCl | DMSO | 10 mM | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer System
This protocol provides a general framework for determining the stability of this compound in a user-defined buffer.
Objective: To determine the percentage of intact this compound remaining in a specific buffer over time at a defined temperature.
Materials:
-
This compound
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Desired buffer system (e.g., PBS, Tris, McIlvaine buffer)
-
DMSO (or another suitable organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the chosen buffer to a final working concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This can be determined by comparing the peak area of the inhibitor at each time point to the peak area at T=0.
-
Interpretation: A significant decrease in the peak area over time indicates degradation of the compound in the tested buffer system.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of Glucocerebrosidase by Active Site Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Glucocerebrosidase-IN-1 in Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Glucocerebrosidase-IN-1 (GCase-IN-1) in their cell models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Potency of this compound Over Time
Question: We have observed a gradual decrease in the effectiveness of this compound in our cell line after continuous treatment. The IC50 value has significantly increased. What could be the underlying cause and how can we investigate it?
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of GBA1 Expression | 1. Quantitative PCR (qPCR): Measure the mRNA levels of the GBA1 gene in your resistant cell line compared to the parental, sensitive cell line. A significant increase in GBA1 transcripts may indicate that the cells are compensating for the inhibition by producing more of the target enzyme. 2. Western Blot: Analyze the protein levels of Glucocerebrosidase (GCase) in resistant and sensitive cells. Increased GCase protein levels would confirm the qPCR results. |
| Increased Drug Efflux | 1. ABC Transporter Expression Analysis: Use qPCR or Western blot to check for the upregulation of common ATP-binding cassette (ABC) transporters known to be involved in multidrug resistance, such as ABCB1 (MDR1) and ABCG2 (BCRP).[1][2] 2. Efflux Pump Inhibition Assay: Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2) in combination with this compound. A restoration of sensitivity to the GCase inhibitor would suggest the involvement of drug efflux pumps. |
| Activation of Compensatory Signaling Pathways | 1. Pathway Analysis: Investigate the activation status of pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways using phosphospecific antibodies in a Western blot.[3][4][5] Chronic inhibition of one pathway can sometimes lead to the activation of alternative pathways to maintain cell survival. 2. Combination Therapy: Test the effect of combining this compound with inhibitors of the identified activated pathways (e.g., a MEK inhibitor or a PI3K inhibitor) to see if sensitivity can be restored. |
| Mutations in the GBA1 Gene | 1. Gene Sequencing: Sequence the GBA1 gene in the resistant cell line to identify any potential mutations in the binding site of this compound. |
Issue 2: High Background Signal in GCase Activity Assay
Question: We are experiencing high background fluorescence in our GCase activity assay, making it difficult to accurately determine the inhibitory effect of this compound. What are the possible reasons and how can we reduce the background?
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Substrate Instability | 1. Fresh Substrate Preparation: Always prepare the fluorogenic substrate solution (e.g., 4-Methylumbelliferyl β-D-glucopyranoside) fresh before each experiment. 2. Protect from Light: Keep the substrate solution and the assay plate protected from light as much as possible to prevent auto-hydrolysis. |
| Contaminated Reagents | 1. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and are not contaminated with fluorescent compounds. 2. Check Water Source: Use nuclease-free water to prepare all solutions. |
| Non-Enzymatic Hydrolysis | 1. Include "No Enzyme" Control: Always have a control well that contains all the reaction components except the cell lysate (enzyme source). This will allow you to subtract the background fluorescence from non-enzymatic substrate hydrolysis. |
| Incorrect Assay Buffer pH | 1. Verify pH: GCase has an optimal acidic pH. Ensure your assay buffer is at the correct pH (typically around 5.4) to minimize the activity of other non-lysosomal glucosidases.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical fold-increase in IC50 for a cell line considered resistant to this compound?
A significant increase in the half-maximal inhibitory concentration (IC50) is the hallmark of acquired resistance. While this can vary depending on the cell line and the selection pressure, a 3- to 10-fold increase in the IC50 value compared to the parental cell line is generally considered indicative of drug resistance.[7][8] Highly resistant cell lines can exhibit even greater increases.
Q2: How can we generate a this compound resistant cell line in the lab?
A common method is to continuously expose a sensitive parental cell line to increasing concentrations of this compound over a prolonged period.[9][10] The process typically involves:
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line.
-
Chronic Exposure: Start by treating the cells with a concentration of this compound around the IC20 or IC50.
-
Stepwise Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor.
-
Isolation of Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of the inhibitor, you can isolate and expand these resistant clones.
-
Characterization: Regularly monitor the IC50 of the evolving cell population to track the development of resistance.
Q3: Can autophagy play a role in resistance to this compound?
Yes, autophagy can have a dual role in drug resistance.[11][12][13] On one hand, by degrading damaged organelles and proteins, autophagy can act as a pro-survival mechanism, helping cells to withstand the stress induced by the inhibitor. On the other hand, excessive autophagy can lead to autophagic cell death. In the context of GCase inhibition, which can disrupt lysosomal function, alterations in autophagy are expected. To investigate this, you can perform an autophagy flux assay.
Q4: Is Endoplasmic Reticulum (ER) stress implicated in resistance to GCase inhibitors?
ER stress and the subsequent Unfolded Protein Response (UPR) are increasingly recognized as key players in drug resistance.[14][15][16] Misfolded GCase can accumulate in the ER, triggering the UPR. Chronic activation of the UPR can promote cell survival and resistance to therapeutic agents. To assess the involvement of ER stress, you can measure the expression of UPR markers such as GRP78 (BiP), CHOP, and spliced XBP1 via qPCR or Western blot.
Quantitative Data Summary
The following table provides a hypothetical, yet representative, example of the shift in IC50 values that might be observed in a cell line that has developed resistance to this compound. The initial IC50 for this compound is reported to be 29.3 µM.[17]
| Cell Line | Treatment Condition | IC50 of this compound (µM) | Fold Resistance |
| Parental Cell Line | Naive | 29.3 | 1x |
| Resistant Sub-line 1 | Chronic Exposure (Low Dose) | 117.2 | 4x |
| Resistant Sub-line 2 | Chronic Exposure (High Dose) | 351.6 | 12x |
Experimental Protocols
1. GCase Activity Assay
This protocol is adapted from standard fluorometric assays for GCase activity.
-
Materials:
-
96-well black, clear-bottom plates
-
Cell lysate from sensitive and resistant cells
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100 and 0.25% taurocholic acid.
-
Substrate Solution: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in assay buffer.
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.
-
This compound
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm).
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Prepare cell lysates in a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 20 µL of different concentrations of this compound or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the fluorescence on a plate reader.
-
Calculate the percentage of GCase activity relative to the vehicle-treated control and determine the IC50 value.
-
2. Autophagy Flux Assay using mRFP-GFP-LC3 Reporter
This protocol allows for the monitoring of autophagic flux by observing the quenching of GFP in the acidic environment of the lysosome.
-
Materials:
-
Cells stably expressing the mRFP-GFP-LC3 tandem construct.
-
This compound.
-
Bafilomycin A1 (positive control for lysosomal inhibition).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed the mRFP-GFP-LC3 expressing cells in a suitable imaging dish.
-
Treat the cells with this compound or vehicle control for the desired duration. Include a positive control group treated with Bafilomycin A1.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (green puncta, autophagosomes) and RFP (red puncta, autophagosomes and autolysosomes).
-
Analyze the images by counting the number of green and red puncta per cell. An accumulation of yellow puncta (merged green and red) indicates a blockage of autophagic flux, as the GFP is not quenched in non-acidified lysosomes.
-
Visualizations
Caption: Glucocerebrosidase (GCase) trafficking and function.
Caption: Potential mechanisms of resistance to GCase-IN-1.
Caption: Troubleshooting workflow for decreased inhibitor potency.
References
- 1. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Cells exhibit increased fold changes in IC50 concentrations following long-term exposure to cisplatin. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress and Prospects of Autophagy in the Mechanism of Multidrug Resistance in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hidden Hand of Endoplasmic Reticulum Stress in Anticancer Drug Resistance. | Read by QxMD [read.qxmd.com]
- 15. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between endoplasmic reticulum stress and multidrug-resistant cancers: hope or frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Optimizing incubation time for Glucocerebrosidase-IN-1 treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the use of Glucocerebrosidase-IN-1 in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Glucocerebrosidase (GCase) and what is the role of this compound?
A: Glucocerebrosidase (GCase, also known as GBA1) is a critical enzyme located in the lysosome, an organelle responsible for cellular waste recycling.[1] Its primary function is to break down the lipid glucosylceramide (GlcCer) into glucose and ceramide.[2] Mutations in the GBA1 gene that encodes GCase can lead to reduced enzyme activity, causing the lysosomal storage disorder Gaucher disease and significantly increasing the risk for Parkinson's disease.[1][3]
This compound is a potent and selective chemical inhibitor of GCase.[4][5] Researchers use it as a tool to model the biochemical consequences of GCase deficiency in controlled laboratory settings, such as in cell culture or in vitro assays. By inhibiting GCase, scientists can study the downstream effects, including substrate accumulation, lysosomal dysfunction, and the aggregation of proteins like alpha-synuclein, which is a hallmark of Parkinson's disease.[6][7]
Q2: What is the difference between an in vitro assay and a cell-based (or in situ) assay when using this inhibitor?
A: The primary difference is the experimental system.
-
In vitro assays are performed in a cell-free environment, typically using purified or recombinant GCase enzyme in a test tube or microplate. These assays are used to determine the direct effect of the inhibitor on the enzyme's catalytic activity. Incubation times are generally short (minutes to a few hours).[8][9]
-
Cell-based assays are performed using living cells. In this context, this compound is added to the cell culture medium to inhibit GCase within the cells' lysosomes. These experiments are designed to study the cellular consequences of GCase inhibition, which can take much longer to develop. Incubation times are typically in the range of 24 to 72 hours.[10]
Q3: Why is optimizing the inhibitor incubation time a critical step?
A: Optimizing incubation time is crucial for obtaining reliable and meaningful results. The ideal time depends on the specific question being asked:
-
Insufficient Incubation: Too short an incubation may not allow for complete enzyme inhibition or for downstream biological effects to become measurable.[11]
-
Excessive Incubation: Prolonged exposure to any chemical, including an inhibitor, can cause cellular stress, off-target effects, or cytotoxicity, confounding the experimental results.[11] It can also lead to the degradation of the enzyme or inhibitor over time.
-
Endpoint vs. Kinetics: For direct enzyme inhibition (in vitro), a short incubation may be sufficient to reach equilibrium.[12] For studying cellular processes like protein aggregation or mitochondrial dysfunction, a much longer time is needed to allow these complex biological changes to occur.[7]
Q4: Can this compound also act as a pharmacological chaperone?
A: Yes, some compounds that inhibit GCase can also function as pharmacological chaperones (PCs), often at different concentrations.[4][13] As an inhibitor, the compound blocks the enzyme's active site. As a chaperone, a weak inhibitor can bind to a misfolded mutant GCase protein in the endoplasmic reticulum (ER), stabilizing it and helping it traffic correctly to the lysosome.[14] Once in the acidic lysosome, the chaperone may dissociate, leaving a more functional enzyme. This compound has been shown to enhance GCase activity in fibroblasts with the L444P mutation, suggesting it has chaperone-like properties.[4] This dual function is an important consideration for experimental design.
Section 2: Troubleshooting and Optimization Guide
Problem: I am not observing significant GCase inhibition in my in vitro enzyme assay.
-
Possible Cause 1: Incubation time is too short. The inhibitor and enzyme require time to interact and reach equilibrium.
-
Solution: While many endpoint assays run for 30-60 minutes, ensure you are pre-incubating the enzyme and inhibitor before adding the substrate. A pre-incubation of 15-30 minutes is a good starting point. For a detailed analysis, perform a time-course experiment where you measure activity at multiple pre-incubation time points (e.g., 5, 15, 30, 60 minutes) to determine when maximal inhibition is achieved.[12][15]
-
-
Possible Cause 2: Incorrect assay buffer conditions. GCase activity is highly dependent on its environment.
-
Solution: GCase is a lysosomal enzyme and requires an acidic pH for optimal activity. Your assay buffer should have a pH between 5.2 and 5.4.[9][16][17] Furthermore, the buffer must contain sodium taurocholate, which activates lysosomal GCase (GBA1) while inhibiting the non-lysosomal GBA2, and a non-ionic detergent like Triton X-100.[9][18] Verify the composition and pH of your buffer.
-
Problem: I see GCase inhibition in my cell-based assay, but no downstream effects (e.g., no change in α-synuclein levels or lysosomal markers).
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Possible Cause: Incubation time is insufficient for the biological effect to manifest. Cellular processes like protein accumulation, organelle dysfunction, or changes in gene expression take time.
-
Solution: Downstream effects of GCase inhibition often require prolonged treatment. While direct GCase activity can be measured after a few hours, observing changes in protein levels (like α-synuclein) or lysosomal morphology may require 24, 48, or even 72 hours of continuous incubation.[7][10] We recommend performing a time-course experiment (e.g., collecting samples at 24h, 48h, and 72h) to identify the optimal window for your specific endpoint.
-
Problem: I am observing high variability between replicates in my cell-based experiments.
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Possible Cause 1: Inconsistent incubation time. Small variations in the timing of treatment addition or sample collection can lead to significant differences, especially in time-sensitive assays.
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Solution: Plan your experiment carefully to ensure all wells or plates are treated and harvested with consistent timing. Use a multichannel pipette for simultaneous additions where possible and work with a manageable number of samples at a time.
-
-
Possible Cause 2: Cell health and confluence. Cells that are unhealthy, overly confluent, or in different growth phases will respond differently to treatment.
-
Solution: Always seed cells at a consistent density and allow them to attach and normalize for 24 hours before starting treatment. Ensure the cell confluence is between 50-80% at the time of harvesting. Do not let the cells become over-confluent. It is good practice to run a parallel cell viability assay (e.g., using Trypan Blue, MTT, or CellTiter-Glo) to ensure the inhibitor concentration and incubation time are not causing excessive cell death.
-
Problem: My cells show signs of toxicity (e.g., poor morphology, detachment, death) at the desired incubation time.
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Possible Cause: The combination of inhibitor concentration and incubation time is cytotoxic. Complete and prolonged inhibition of a crucial enzyme like GCase can be detrimental to cell health.
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Solution: Perform a matrix experiment to find the optimal balance. Test a range of inhibitor concentrations against several incubation times. For example, test concentrations from 0.1x to 10x the IC50 value at 24h, 48h, and 72h. For each condition, assess both the desired effect (e.g., GCase inhibition) and cell viability. This will allow you to identify a concentration and time that provides sufficient inhibition without inducing widespread cell death.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Quantitative Data for this compound This table summarizes the known inhibitory constants for the compound.
| Parameter | Value | Description | Source |
| IC₅₀ | 29.3 µM | The concentration of inhibitor required to reduce GCase enzyme activity by 50% in an in vitro assay. | [4][5] |
| Kᵢ | 18.5 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | [4][5] |
Table 2: Recommended Starting Incubation Times for GCase Inhibition Experiments Use this table as a guide to select an appropriate starting point for your experiments. Optimization is always recommended.
| Experimental System | Assay Endpoint | Recommended Starting Time | Range to Test | Key Considerations |
| In Vitro (Cell-Free) | Direct Enzyme Inhibition | 30 minutes | 15 - 60 minutes | Pre-incubate enzyme with inhibitor before adding substrate. |
| Cell-Based (Live Cells) | GCase Activity in Lysate | 24 hours | 4 - 36 hours | Allows for inhibitor uptake and interaction with cellular GCase. |
| Cell-Based (Live Cells) | Substrate (GlcCer) Accumulation | 48 hours | 24 - 72 hours | Substrate levels change more slowly than direct enzyme activity. |
| Cell-Based (Live Cells) | Downstream Protein Changes (e.g., α-synuclein) | 48 - 72 hours | 36 - 96 hours | Protein synthesis/clearance pathways require significant time to show measurable changes.[7] |
| Cell-Based (Live Cells) | Mitochondrial Function / Oxidative Stress | 48 hours | 24 - 72 hours | These are secondary effects resulting from lysosomal dysfunction.[7] |
Experimental Protocols
Protocol 1: Standard In Vitro GCase Activity Assay Using 4-MUG Substrate
This protocol describes a common method to measure GCase activity in tissue homogenates or cell lysates.[8][9][16][19]
-
Buffer and Reagent Preparation:
-
Lysis Buffer: 1% Triton X-100 in water.
-
Assay Buffer (McIlvaine Buffer, pH 5.2): Prepare 0.1 M Citric Acid and 0.2 M Disodium Phosphate. Mix to achieve pH 5.2. Add 0.25% Sodium Taurocholate and 0.1% Triton X-100.[9][17]
-
Substrate Solution (4-MUG): Prepare a 10 mM stock of 4-methylumbelliferyl-β-D-glucopyranoside in DMSO. Dilute in Assay Buffer to a final working concentration of 2-4 mM.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO.
-
Stop Buffer (pH 10.7): 0.2 M Glycine-NaOH.
-
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
Homogenize using a Dounce homogenizer or sonication, keeping the sample on ice.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet debris.[8]
-
Collect the supernatant (lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction Setup (96-well black plate):
-
Dilute cell lysate with Assay Buffer to a final protein concentration of 1-2 µg/µL.
-
To each well, add 20 µL of diluted lysate.
-
Add 5 µL of Assay Buffer (for control) or 5 µL of this compound diluted in Assay Buffer to achieve the desired final concentration.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the 4-MUG Substrate Solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 150 µL of Stop Buffer to each well.[18]
-
Read the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.
-
GCase activity is calculated based on a 4-methylumbelliferone standard curve and normalized to the total protein content and incubation time.
-
Protocol 2: General Workflow for Cellular Treatment with this compound
This protocol provides a framework for treating live cells to study the downstream consequences of GCase inhibition.
-
Cell Seeding:
-
Seed cells in the desired plate format (e.g., 6-well, 12-well, or 96-well plates).
-
Use a cell density that will result in 50-70% confluence at the start of the treatment.
-
Allow cells to adhere and recover for 24 hours in a standard CO₂ incubator at 37°C.
-
-
Inhibitor Treatment:
-
Prepare a 2x or 10x working stock of this compound in fresh, pre-warmed cell culture medium.
-
Carefully remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO diluted to the same final concentration as the inhibitor).
-
For a 48-hour incubation, it is good practice to replace the medium with freshly prepared inhibitor-containing medium after the first 24 hours to ensure compound stability and nutrient availability.
-
-
Incubation:
-
Return the plates to the incubator for the desired duration (e.g., 24, 48, or 72 hours). Ensure precise timing for reproducibility.
-
-
Sample Harvesting and Downstream Analysis:
-
At the end of the incubation period, wash the cells with cold PBS.
-
The next step depends on the endpoint:
-
For GCase Activity: Lyse the cells as described in Protocol 1 and proceed with the activity assay.
-
For Western Blotting (e.g., for α-synuclein): Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For RNA Analysis: Lyse the cells directly in a lysis buffer suitable for RNA extraction (e.g., TRIzol).
-
For Immunofluorescence: Fix the cells directly in the plate using 4% paraformaldehyde.
-
-
Section 4: Diagrams and Workflows
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical consequences of glucocerebrosidase 1 mutations in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 9. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 17. mouseion.jax.org [mouseion.jax.org]
- 18. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 19. protocols.io [protocols.io]
Technical Support Center: Glucocerebrosidase-IN-1 Cellular Assays
Welcome to the technical support resource for researchers utilizing Glucocerebrosidase-IN-1 in cellular assays. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols, with a specific focus on managing Dimethyl Sulfoxide (DMSO) tolerance.
Frequently Asked Questions (FAQs)
Q1: What is Glucocerebrosidase (GCase) and its biological function?
A: Glucocerebrosidase, also known as GCase or acid β-glucosidase, is a critical enzyme located in the lysosomes of cells.[1][2] Its primary function is to hydrolyze the glycolipid glucosylceramide (GlcCer) into glucose and ceramide, a key step in cellular lipid metabolism.[2][3][4] GCase functions optimally in the acidic environment of the lysosome, with a maximum activity at a pH of approximately 5.5.[1] Inherited deficiency of GCase leads to the lysosomal storage disorder Gaucher disease, and mutations in the GCase-encoding gene (GBA1) are a major genetic risk factor for Parkinson's disease.[4][5][6]
Q2: What is this compound and how does it work?
A: this compound (GCase-IN-1) is a potent and selective inhibitor of the GCase enzyme, with a reported half-maximal inhibitory concentration (IC50) of 29.3 µM.[7] By binding to the enzyme, it blocks the breakdown of glucosylceramide.[8] Molecules of this type are crucial research tools for studying the physiological consequences of GCase inhibition and for investigating the pathology of Gaucher disease and Parkinson's disease in cellular models.[7] Interestingly, some GCase inhibitors can also act as pharmacological chaperones for certain GCase mutants, helping them fold correctly and improving their stability and activity.[9]
Q3: Why is DMSO necessary for preparing GCase-IN-1 solutions?
A: Like many small molecule inhibitors used in research, GCase-IN-1 is a hydrophobic organic compound with poor solubility in aqueous solutions such as cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing concentrated stock solutions of inhibitors for use in cellular assays.
Q4: What is a "safe" final concentration of DMSO for my cellular assay?
A: The "safe" concentration of DMSO is highly dependent on the cell type and the duration of the experiment. However, some general guidelines are widely accepted:
-
< 0.1%: Considered safe and non-toxic for the vast majority of cell lines with minimal off-target effects.
-
0.1% to 0.5%: Tolerated by most robust, immortalized cell lines for standard incubation times (24-72 hours) without significant cytotoxicity.
-
> 0.5%: May induce stress, inhibit proliferation, or cause cell death, particularly in sensitive or primary cell lines and with longer exposure times. It is critical to perform a DMSO vehicle control (cells treated with the same final concentration of DMSO as the highest inhibitor concentration) in every experiment to accurately assess the inhibitor's effect.
Q5: What are the common signs of DMSO-induced cytotoxicity in cell culture?
A: DMSO toxicity can manifest in several ways, including:
-
Reduced Cell Proliferation: A noticeable slowdown in the rate of cell growth and division compared to untreated controls.
-
Changes in Morphology: Cells may appear rounded, shrunken, or begin to detach from the culture plate.
-
Decreased Viability: Quantifiable cell death observed through methods like Trypan Blue exclusion or a reduction in metabolic activity measured by assays such as MTT, MTS, or resazurin.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High cell death is observed across all treated wells, including the vehicle control. | The final DMSO concentration is too high for your specific cell line or experimental duration. | 1. Verify DMSO Concentration: Double-check all dilution calculations to ensure the final concentration is correct.2. Perform a DMSO Dose-Response: Conduct a viability assay (see Protocol 1) with a range of DMSO concentrations (e.g., 0.05% to 2.0%) to determine the maximum non-toxic concentration for your cells.3. Reduce Exposure Time: If possible, shorten the incubation period with the compound. |
| GCase activity results are inconsistent or not reproducible. | A. Compound Precipitation: The inhibitor may be precipitating out of the aqueous culture medium upon dilution.B. DMSO Shock: Adding a small volume of highly concentrated DMSO stock directly to cells can cause localized toxicity.C. Assay Interference: High concentrations of DMSO may interfere with the enzymatic reaction or the fluorescence reading. | A. Improve Solubility: Ensure the stock is fully dissolved. Prepare an intermediate dilution of the stock in serum-free media before the final dilution into complete media. Mix gently but thoroughly.B. Pre-mix Compound: Always dilute the compound to its final concentration in fresh media before adding it to the cells.C. Run Controls: Always include an untreated (no DMSO) control and a vehicle (DMSO only) control. This helps normalize the data and identify any effects from the solvent itself. |
| A precipitate or film is visible in the culture wells after adding GCase-IN-1. | The solubility limit of GCase-IN-1 has been exceeded in the final culture medium. | 1. Lower Final Concentration: The most straightforward solution is to reduce the final concentration of GCase-IN-1 in your experiment.2. Check Stock Solution: Ensure your stock solution in 100% DMSO is clear and fully dissolved. Gentle warming or sonication may help.3. Modify Dilution Method: Try a serial dilution approach, which can sometimes prevent shock precipitation of the compound. |
Data Presentation
Table 1: General DMSO Tolerance Limits for In Vitro Cellular Assays
This table summarizes typical observations of DMSO effects at various concentrations. The precise tolerance should always be determined experimentally for your specific cell line.
| Final DMSO Conc. (%) | Expected Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Negligible effect on viability or proliferation. | Ideal: Recommended for sensitive assays and primary cells. |
| 0.2% - 0.5% | Generally well-tolerated by most immortalized cell lines. | Acceptable: Widely used; vehicle control is essential. |
| 0.6% - 1.0% | May cause reduced proliferation or mild cytotoxicity in some lines. | Use with Caution: Requires careful validation with your cell type. |
| > 1.0% | Significant cytotoxicity is likely, especially with >24h exposure. | Not Recommended: Avoid for most cell-based experiments. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol uses a standard resazurin-based viability assay to determine the cytotoxic threshold of DMSO for a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-60% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a 2X concentration series of DMSO in your complete cell culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, and 0.125% solutions. Include a "no DMSO" control medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate 2X DMSO dilution to each well (in triplicate). For the final wells, add 100 µL of medium with no DMSO. This will dilute the DMSO solutions by half to their final 1X concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add 10 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
Measure fluorescence with a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
-
Analysis: Calculate the average fluorescence for each condition. Normalize the data by setting the "no DMSO" control as 100% viability. Plot % viability versus DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Protocol 2: Cellular GCase Activity Assay with a Fluorogenic Substrate
This protocol measures GCase activity in cell lysates after treatment with GCase-IN-1.
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate) and grow to ~80-90% confluency.
-
Treat cells with the desired concentrations of GCase-IN-1 (dissolved in DMSO) and a vehicle control (DMSO only) for the chosen duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 0.1 M citrate-phosphate buffer pH 5.4 containing 1% Triton X-100 and 1% sodium taurocholate).
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction:
-
In a black 96-well plate, add 10-20 µg of protein lysate to each well.
-
Adjust the volume in each well to 80 µL with assay buffer (0.1 M citrate-phosphate, pH 5.4).
-
Prepare the substrate solution: 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer. Protect from light.
-
Start the reaction by adding 20 µL of the 5 mM 4-MUG solution to each well (final concentration: 1 mM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping and Reading:
-
Stop the reaction by adding 100 µL of stop buffer (e.g., 0.5 M Glycine-NaOH, pH 10.4).
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Analysis: Normalize the fluorescence readings to the protein concentration to determine the specific GCase activity. Compare the activity in GCase-IN-1 treated samples to the vehicle control.
Visualizations
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase mutations disrupt the lysosome and now the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of glucocerebrosidase 1 activity causes lysosomal dysfunction and α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are GBA inhibitors and how do they work? [synapse.patsnap.com]
- 9. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Glucocerebrosidase (GBA) Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH for Glucocerebrosidase (GBA) activity assays. Given that Glucocerebrosidase-IN-1 is not a widely documented specific agent, this guide focuses on the principles of pH optimization for GBA activity assays in the context of screening and characterizing small molecule modulators.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Glucocerebrosidase (GBA) activity assay?
A1: GBA is a lysosomal enzyme, and its optimal activity is in the acidic range.[1] The specific optimal pH can vary depending on the enzyme source (recombinant vs. native), the presence of mutations, and the assay components, but it typically falls between pH 4.5 and 5.9 .[2][3][4]
Q2: Why is maintaining an acidic pH crucial for GBA assays?
A2: GBA functions within the lysosome, an acidic cellular compartment.[1] Mimicking this acidic environment in vitro is essential for achieving maximal enzyme activity and obtaining physiologically relevant data. Assays performed at neutral pH will show significantly reduced GBA activity.[2]
Q3: What are common buffers used for GBA activity assays?
A3: Citrate-phosphate and sodium acetate buffers are commonly used to maintain the required acidic pH for GBA assays.[4][5][6] The choice of buffer can influence enzyme activity, so it is important to be consistent across experiments.
Q4: How does sodium taurocholate affect the optimal pH of the assay?
A4: Sodium taurocholate is a bile salt often included in GBA assays to activate the lysosomal GBA (GBA1) and inhibit the cytosolic non-lysosomal beta-glucosidase (GBA2).[7][8] The presence of sodium taurocholate can slightly increase the optimal pH. For instance, in cultured cells, the pH optimum may be around 4.5 without taurocholate and shift to 5.4 with taurocholate.[7][8]
Q5: Can the pH optimum of GBA vary?
A5: Yes, the pH optimum can be influenced by several factors. For example, some disease-associated mutations in the GBA gene can alter the enzyme's pH profile. The N370S mutant, for instance, has been reported to have a broader pH optimum, around pH 7.2, compared to the wild-type enzyme's optimum of 5.9.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no GBA activity detected. | Incorrect pH of the assay buffer. | Verify the pH of your buffer using a calibrated pH meter. Ensure it is within the optimal range for your specific enzyme (wild-type or mutant).[2][3] |
| Degraded buffer components. | Prepare fresh buffer solutions, as the pH of stored buffers can change over time.[9] | |
| High variability between replicate wells. | Inconsistent pH across the assay plate. | Ensure thorough mixing of all assay components in each well. Check for temperature gradients across the plate, as pH can be temperature-dependent.[9] |
| Buffer evaporation during incubation. | Use plate sealers to minimize evaporation, which can concentrate buffer salts and alter the pH. | |
| Assay results are not consistent with published data. | Different assay buffer composition. | Compare your buffer composition (including pH, salt concentration, and additives like sodium taurocholate) with the cited literature. Even small differences can impact enzyme activity.[2][7] |
| Enzyme source has a different pH optimum. | If using a mutant form of GBA or a different expression system, you may need to re-optimize the pH for your specific enzyme.[3] |
Quantitative Data Summary
The optimal pH for GBA activity can vary based on the specific conditions of the experiment. The table below summarizes reported optimal pH values from various studies.
| Enzyme Source | Substrate | Activator/Detergent | Optimal pH |
| Human Leukocyte GCase | p-Nitrophenyl-β-D-glucopyranoside (PNPG) | Sodium Taurocholate | 5.0[4][10] |
| Recombinant WT GCase | Fluorogenic substrates | Sodium Taurocholate (NaTC) | 5.9[3] |
| Recombinant N370S Mutant GCase | Fluorogenic substrates | Sodium Taurocholate (NaTC) | 7.2[3] |
| GCase in Cultured Cells | 4-methylumbelliferyl-β-D-glucopyranoside | None | 4.5[7][8] |
| GCase in Cultured Cells | 4-methylumbelliferyl-β-D-glucopyranoside | Sodium Taurocholate | 5.4[7][8] |
Experimental Protocols
Protocol: Determining the Optimal pH for GBA Activity
This protocol describes a general method for determining the optimal pH for your GBA enzyme using a fluorescent substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Prepare a series of assay buffers:
-
Prepare a range of citrate-phosphate buffers with pH values from 4.0 to 7.0 in 0.5 pH unit increments.
-
To a fixed volume of 0.1 M citric acid, add varying volumes of 0.2 M sodium phosphate dibasic to achieve the desired pH.[5]
-
Confirm the final pH of each buffer with a calibrated pH meter.
-
-
Prepare Reagent Solutions:
-
GBA Enzyme Solution: Dilute your GBA enzyme stock to the desired working concentration in a neutral buffer (e.g., PBS) on ice.
-
Substrate Solution: Prepare a stock solution of 4-MUG in a suitable solvent like DMSO. Dilute to the final working concentration in the respective assay buffers.
-
Stop Solution: Prepare a high pH buffer, such as 0.25 M glycine-NaOH, pH 10.4, to terminate the reaction and maximize the fluorescence of the product.[7][8]
-
-
Assay Procedure:
-
Add a small volume of the GBA enzyme solution to each well of a 96-well black, clear-bottom plate.
-
Initiate the reaction by adding the 4-MUG substrate solution (prepared in the different pH buffers) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.[2]
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control wells from the corresponding experimental wells for each pH value.
-
Plot the GBA activity (relative fluorescence units) against the pH to determine the optimal pH for your enzyme under the tested conditions.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for GBA activity.
Caption: Troubleshooting logic for low or inconsistent GBA activity.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 8. protocols.io [protocols.io]
- 9. insights.globalspec.com [insights.globalspec.com]
- 10. researchgate.net [researchgate.net]
Minimizing background fluorescence in Glucocerebrosidase-IN-1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background fluorescence in Glucocerebrosidase (GCase) assays utilizing Glucocerebrosidase-IN-1 and the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the GCase activity assay using 4-MUG?
A1: The assay measures the enzymatic activity of Glucocerebrosidase (GCase), a lysosomal enzyme that hydrolyzes glucosylceramide into glucose and ceramide.[1][2][3] In this in vitro assay, the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is used. GCase cleaves the β-glycosidic bond in 4-MUG, releasing the fluorescent product 4-methylumbelliferone (4-MU).[4][5][6][7][8] The fluorescence intensity of 4-MU, measured at an excitation/emission wavelength of approximately 360/460 nm, is directly proportional to the GCase activity.[9] The assay is typically performed at an acidic pH (around 5.4) to mimic the lysosomal environment and to minimize the activity of non-lysosomal GCase.[4][5][6] A stop solution with a high pH (around 10 or higher) is added to terminate the enzymatic reaction and to maximize the fluorescence of the 4-MU product.[10][11][12]
Q2: What is this compound and what is its role in this assay?
A2: this compound is a potent and selective inhibitor of GCase, with a reported IC50 of 29.3 µM and a Ki of 18.5 µM.[13][14][15] In the context of a GCase assay, this compound is typically used as a negative control to confirm that the measured fluorescence is indeed due to GCase activity. By inhibiting GCase, it should significantly reduce the cleavage of 4-MUG and thus the resulting fluorescence signal. It can also be used to study the inhibitory effects of other potential compounds on GCase activity.
Q3: Why is my background fluorescence high even in the wells with the GCase inhibitor?
A3: High background fluorescence in the presence of a GCase inhibitor like this compound can be due to several factors:
-
Autofluorescence of this compound: The inhibitor itself might possess intrinsic fluorescent properties at the excitation and emission wavelengths used for 4-MU detection.
-
Contamination: The inhibitor solution or other reagents may be contaminated with fluorescent compounds.
-
Non-enzymatic hydrolysis of 4-MUG: The 4-MUG substrate can slowly hydrolyze spontaneously, especially if the assay plates are incubated for a long time or exposed to light.[5]
-
Autofluorescence of the assay plate or medium: Some plastics and cell culture media can exhibit autofluorescence.[16][17] It is recommended to use black, clear-bottom microplates with low autofluorescence.[17]
Q4: How does pH affect the fluorescence in this assay?
A4: The fluorescence of the product, 4-methylumbelliferone (4-MU), is highly pH-dependent.[10][11][12][18]
-
Acidic pH (Assay Condition): During the enzymatic reaction (typically at pH 5.4), 4-MU exhibits minimal fluorescence.[10][18] This is advantageous as it keeps the background signal low while the enzyme is active.
-
Alkaline pH (Stop Condition): The addition of a high-pH stop solution (e.g., glycine-carbonate buffer, pH 10.0 or higher) deprotonates the hydroxyl group of 4-MU, leading to a significant increase in its fluorescence intensity (approximately 100 times more intense than at pH 7.4).[11][12][18] This step is crucial for maximizing the signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all wells (including no-enzyme controls) | Autofluorescence from assay plate.[16] | Use black, clear-bottom plates specifically designed for fluorescence assays.[17] |
| Autofluorescence from reagents or buffer components.[19] | Test each reagent individually for fluorescence at the assay wavelengths. Prepare fresh buffers with high-purity water and reagents. | |
| Spontaneous hydrolysis of 4-MUG substrate. | Prepare the 4-MUG solution fresh before each experiment and protect it from light.[4][5] Minimize incubation times where possible. | |
| Contaminated inhibitor (this compound) or solvent (e.g., DMSO). | Run a control with only the inhibitor and its solvent to check for intrinsic fluorescence. Use high-purity solvents. | |
| High fluorescence in "inhibitor" wells, but lower than "no inhibitor" wells | Incomplete inhibition of GCase by this compound. | Increase the concentration of this compound to ensure complete inhibition. The IC50 is a starting point; optimal concentration may vary. |
| Presence of other hydrolases that can cleave 4-MUG and are not inhibited by this compound. | While the acidic assay pH is selective for lysosomal GCase, some residual activity from other enzymes might persist.[20] Using a more specific GCase inhibitor like Conduritol B Epoxide (CBE) in a parallel well can help identify GCase-specific activity.[4][5][6] | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations across the plate during incubation. | Ensure the plate is incubated in a stable temperature environment. | |
| Bubbles in the wells. | Centrifuge the plate briefly after adding all reagents to remove bubbles. | |
| Low or no signal in "no inhibitor" wells | Inactive GCase enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer composition or pH. | Verify the pH of the assay buffer. The presence of detergents like sodium taurocholate is often crucial for GCase activity.[9] | |
| Incorrect wavelength settings on the plate reader. | Confirm that the excitation and emission wavelengths are set correctly for 4-MU (e.g., Ex: 360 nm, Em: 460 nm).[9] |
Experimental Protocols
GCase Activity Assay Protocol
-
Prepare Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.[4]
-
Prepare 4-MUG Substrate Solution: Prepare a 1 mM solution of 4-MUG in the Assay Buffer. This solution should be made fresh and protected from light.[5][9]
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentration in Assay Buffer.
-
Prepare Enzyme Solution: Dilute the GCase enzyme to the desired concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the this compound working solution to the inhibitor control wells.
-
Add 50 µL of Assay Buffer to the positive control (no inhibitor) wells.
-
Add the diluted GCase enzyme solution to all wells except the blanks.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of the 1 mM 4-MUG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4) to each well.[9]
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~460 nm.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Assay pH | 5.4 | [4][5] |
| Excitation Wavelength | ~360 nm | [9] |
| Emission Wavelength | ~460 nm | [9] |
| 4-MUG Concentration | 1 mM | [9] |
| This compound IC50 | 29.3 µM | [13][14][15] |
| Stop Solution pH | > 10.0 | [10][11][12] |
Visualizations
Caption: Glucocerebrosidase (GCase) signaling pathway within the lysosome and the inhibitory action of this compound.
Caption: Experimental workflow for the GCase activity assay using 4-MUG.
Caption: Troubleshooting decision tree for high background fluorescence in GCase assays.
References
- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
- 9. GCase activity assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. brainly.com [brainly.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucocerebrosidase-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Glucocerebrosidase-IN-1 (GCase-IN-1) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase).[1] GCase is responsible for the breakdown of glucosylceramide, a type of glycolipid.[2] By inhibiting GCase, this compound leads to the accumulation of its substrates, which is a key pathological feature in Gaucher disease and is also strongly linked to an increased risk of Parkinson's disease.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of the compound in aqueous buffers for extended periods may be limited, so it is best to prepare working dilutions fresh for each experiment.
Q3: What are the known IC50 and Ki values for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 29.3 µM and a binding affinity (Ki) of 18.5 µM for GCase.[1] These values are important for determining the optimal concentration range for your experiments.
Q4: What are the potential off-target effects of this compound?
Q5: How does inhibition of GCase by this compound affect alpha-synuclein aggregation?
There is a bidirectional relationship between GCase and alpha-synuclein. Reduced GCase activity leads to the accumulation of glucosylceramide, which can promote the aggregation of alpha-synuclein, a key protein implicated in Parkinson's disease. Conversely, aggregates of alpha-synuclein can further impair GCase function. Therefore, inhibiting GCase with this compound is expected to increase alpha-synuclein aggregation.[3][4]
Troubleshooting Guides
GCase Activity Assays
Problem: High background or inconsistent readings in my GCase activity assay.
-
Potential Cause & Solution:
-
Suboptimal pH: GCase has an optimal acidic pH (typically around 5.2-5.9).[5] Ensure your assay buffer is at the correct pH.
-
Inadequate Detergent: GCase activity is often enhanced by the presence of detergents like sodium taurocholate, which helps to solubilize the lipid substrate.[6] Optimize the concentration of this detergent in your assay buffer.
-
Substrate Instability: The fluorescent substrate, commonly 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), can be light-sensitive. Protect your substrate solution and assay plates from light.
-
Precipitation of this compound: High concentrations of the inhibitor might precipitate in aqueous assay buffers. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).
-
Control Experiments Workflow for GCase Activity Assay
Caption: Workflow for control experiments in a GCase activity assay.
Data Summary: GCase Activity Assay Parameters
| Parameter | Recommended Value/Condition | Reference |
| pH | 5.2 - 5.9 | [5] |
| Substrate | 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) | [3][6] |
| Detergent | Sodium Taurocholate | [6] |
| Vehicle Control | DMSO (≤1% final concentration) | N/A |
| Positive Control Inhibitor | Conduritol B Epoxide (CBE) | [3][6] |
Alpha-Synuclein Aggregation Assays (Thioflavin T)
Problem: High variability or unexpected results in Thioflavin T (ThT) assay in the presence of this compound.
-
Potential Cause & Solution:
-
Direct Interference with ThT Fluorescence: Some small molecules can directly interact with ThT or the amyloid fibrils, leading to quenching or enhancement of the fluorescent signal.[7][8][9] It is essential to perform a control experiment with ThT, aggregated alpha-synuclein, and this compound without the aggregation-inducing step to check for direct interference.
-
Inhibitor Instability: The stability of this compound over the long incubation times required for alpha-synuclein aggregation should be considered. Replenishing the inhibitor during the assay might be necessary for long-term experiments.
-
Inconsistent Seeding: If using pre-formed fibrils (PFFs) to seed aggregation, ensure the PFFs are properly prepared and sonicated to create consistent seed sizes.
-
Logical Flow for Troubleshooting ThT Assays with an Inhibitor
Caption: A troubleshooting flowchart for Thioflavin T assays.
Data Summary: Key Experimental Parameters for Alpha-Synuclein Aggregation Assay
| Parameter | Recommended Condition | Reference |
| Alpha-Synuclein Concentration | 5-10 mg/mL | N/A |
| Thioflavin T Concentration | 10-25 µM | N/A |
| Incubation Temperature | 37°C with shaking | N/A |
| Positive Control for Aggregation | Alpha-synuclein with a known aggregator (e.g., PFFs) | N/A |
| Negative Control | Alpha-synuclein alone (no inhibitor or aggregator) | N/A |
Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay
-
Prepare Reagents:
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100.
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at a final concentration of 2-5 mM in the assay buffer. Prepare fresh and protect from light.
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of cell lysate or recombinant GCase to each well of a black 96-well plate.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 80 µL of the substrate solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.
-
Protocol 2: Thioflavin T Assay for Alpha-Synuclein Aggregation
-
Prepare Reagents:
-
Alpha-Synuclein Monomers: Prepare a stock solution of purified alpha-synuclein monomers in a suitable buffer (e.g., PBS, pH 7.4).
-
Thioflavin T Solution: Prepare a 500 µM stock solution of ThT in water and filter through a 0.22 µm filter. Dilute to a working concentration of 10-25 µM in the assay buffer.
-
This compound: Prepare working dilutions from the DMSO stock.
-
-
Assay Procedure:
-
In a black 96-well plate with a clear bottom, add alpha-synuclein monomers to a final concentration of 5-10 mg/mL.
-
Add this compound at the desired concentrations (and vehicle control).
-
If seeding, add pre-formed fibrils (PFFs) at this stage.
-
Add the ThT working solution to each well.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals to monitor the aggregation kinetics.
-
Signaling Pathway: GCase Inhibition and Alpha-Synuclein Aggregation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: Refinement of Glucocerebrosidase-IN-1 Treatment in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glucocerebrosidase-IN-1 in long-term cell culture experiments.
Introduction to this compound
This compound (also known as compound 11a) is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3][4] Its deficiency is linked to Gaucher disease and is a significant genetic risk factor for Parkinson's disease.[3][5][6] this compound is a valuable tool for studying the cellular consequences of GCase inhibition and for investigating potential therapeutic strategies for these disorders. Interestingly, under certain conditions, such as in cells with specific GCase mutations like L444P, this compound has been observed to enhance GCase activity, suggesting it may also act as a pharmacological chaperone.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1][2] |
| Ki | 18.5 µM | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during long-term cell culture experiments with this compound.
1. Question: My cells are showing signs of toxicity (e.g., reduced viability, altered morphology) after long-term treatment with this compound. What could be the cause and how can I troubleshoot this?
Answer:
Several factors could contribute to cellular toxicity during long-term exposure to this compound.
-
High Concentration: The IC50 of this compound is 29.3 µM.[1][2] Continuous exposure to concentrations at or above this value may lead to significant GCase inhibition, substrate accumulation, and subsequent cellular stress.
-
Troubleshooting:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Intermittent Dosing: Consider a pulsed-dosing strategy (e.g., 24 hours on, 48 hours off) to allow cells to recover.
-
-
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below a toxic threshold (typically <0.1%).
-
Off-Target Effects: While described as selective, all small molecules have the potential for off-target effects, especially at higher concentrations and during long-term exposure.
-
Troubleshooting:
-
Use the lowest effective concentration.
-
Include appropriate controls: Compare the effects of this compound to a structurally unrelated GCase inhibitor to distinguish between on-target and potential off-target effects.
-
-
-
Compound Stability: The stability of this compound in culture medium over extended periods may be a factor. Degradation products could be toxic.
-
Troubleshooting:
-
Replenish the medium: Change the culture medium with freshly prepared this compound every 2-3 days.
-
-
2. Question: I am not observing the expected level of GCase inhibition in my cell-based assay. What are the possible reasons?
Answer:
Inconsistent GCase inhibition can arise from several experimental variables.
-
Compound Preparation and Storage: Improper storage or handling can lead to degradation of this compound.
-
Troubleshooting:
-
Follow storage recommendations: Store the compound as recommended by the supplier (e.g., at -20°C or -80°C).
-
Prepare fresh solutions: Prepare working solutions from a fresh stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
-
Cellular Uptake: The permeability of this compound can vary between different cell types.
-
Troubleshooting:
-
Increase incubation time: Extend the incubation period to allow for sufficient cellular uptake.
-
Verify uptake: If possible, use analytical methods to measure the intracellular concentration of the compound.
-
-
-
Assay Conditions: The GCase activity assay is sensitive to pH and the presence of detergents.
3. Question: I am seeing an unexpected increase in GCase activity in my cells treated with this compound. Is this possible?
Answer:
Yes, this is a plausible outcome, particularly in cell lines harboring certain GCase mutations. This compound has been reported to enhance GCase activity by 1.8-fold in fibroblasts with the homozygous L444P mutation.[1] This suggests a pharmacological chaperone effect, where the inhibitor binds to the misfolded mutant enzyme, stabilizing it and facilitating its proper trafficking to the lysosome.
-
Experimental Considerations:
-
Cell Line Genotype: This effect is highly dependent on the specific GBA1 mutation present in your cells. It is less likely to be observed in wild-type cells.
-
Concentration Dependence: Chaperone activity is often observed at concentrations lower than those required for significant inhibition. Perform a detailed dose-response curve to characterize this effect.
-
Experimental Protocols
1. Glucocerebrosidase (GCase) Activity Assay in Cultured Cells
This protocol is adapted from established methods using a fluorogenic substrate.[7][8]
-
Materials:
-
Cultured cells treated with this compound
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.4)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
-
Procedure:
-
Cell Lysis:
-
Wash cell monolayers twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Dilute cell lysates to a consistent protein concentration in Assay Buffer.
-
Add 20 µL of diluted cell lysate to each well of a 96-well plate.
-
Prepare a substrate solution of 4-MUG in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader.
-
Calculate GCase activity relative to a 4-methylumbelliferone (4-MU) standard curve and normalize to the protein concentration of the lysate.
-
-
2. Western Blot for GCase Protein Levels
This protocol provides a general guideline for assessing GCase protein levels.
-
Materials:
-
Cell lysates (prepared as in the GCase activity assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation:
-
Mix cell lysate with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. GBA1 [20minds.ai]
- 7. Probing the Inhibitor versus Chaperone Properties of sp2-Iminosugars towards Human β-Glucocerebrosidase: A Picomolar Chaperone for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Glucocerebrosidase-IN-1 on GCase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glucocerebrosidase-IN-1 (GCase-IN-1), a potent inhibitor of the lysosomal enzyme glucocerebrosidase (GCase). The performance of GCase-IN-1 is evaluated against other known GCase inhibitors, supported by available experimental data. This document is intended to assist researchers in assessing the utility of GCase-IN-1 for studies related to Gaucher disease and Parkinson's disease, where GCase dysfunction is a key factor.
Introduction to Glucocerebrosidase (GCase)
Glucocerebrosidase is a vital lysosomal enzyme responsible for the hydrolysis of glucocerebroside into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, lead to reduced enzyme activity.[2] This deficiency is the cause of Gaucher disease, a lysosomal storage disorder, and is a significant genetic risk factor for Parkinson's disease.[3][4] Consequently, the modulation of GCase activity with small molecule inhibitors and chaperones is a promising therapeutic strategy.
This compound: An Inhibitor of GCase
This compound is a selective and potent inhibitor of GCase. It has been identified as a valuable tool for investigating the physiological and pathological roles of GCase.
Comparative Analysis of GCase Inhibitors
The inhibitory potential of this compound is best understood in the context of other well-characterized GCase inhibitors. The following table summarizes key quantitative data for GCase-IN-1 and two alternative inhibitors: Isofagomine and Ambroxol.
| Compound | IC50 | Ki | Mechanism of Action | Key Findings |
| This compound | 29.3 µM | 18.5 µM | Competitive Inhibitor | Potent and selective GCase inhibitor. |
| Isofagomine (IFG) | 30 nM (p-NPGlc) | Not specified | Competitive Inhibitor / Pharmacological Chaperone | Increases thermal stability of GCase; enhances mutant GCase activity in patient fibroblasts.[5][6] |
| Ambroxol | pH-dependent | Not specified | Mixed-type Inhibitor / Pharmacological Chaperone | Increases GCase activity and protein levels in patient-derived cells; currently in clinical trials for Parkinson's disease.[7][8][9] |
Experimental Protocols
In Vitro GCase Inhibition Assay
A common method to determine the inhibitory effect of a compound on GCase activity involves a fluorogenic substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against GCase.
Materials:
-
Recombinant human GCase
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside)
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant human GCase in assay buffer to a final concentration suitable for measurable activity.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
GCase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action
GCase Catalytic Pathway and Inhibition
The following diagram illustrates the normal catalytic function of GCase and how an inhibitor like this compound interferes with this process.
Caption: GCase in the lysosome hydrolyzes glucocerebroside. This compound inhibits this process.
Experimental Workflow for Validating GCase Inhibition
The diagram below outlines the typical workflow for validating the inhibitory effect of a compound on GCase.
Caption: Workflow for validating a GCase inhibitor from in vitro assays to in vivo studies.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase and its relevance to Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model | Parkinson's Disease [michaeljfox.org]
- 4. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Glucocerebrosidase-IN-1 and Other GCase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Deficiencies in GCase activity are linked to Gaucher disease and are a significant genetic risk factor for Parkinson's disease. Small molecule inhibitors of GCase are valuable tools for studying its function and as potential therapeutic agents. This guide provides a comparative overview of Glucocerebrosidase-IN-1 against other notable GCase inhibitors, Ambroxol and Isofagomine, supported by available experimental data.
Quantitative Comparison of GCase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki) of this compound, Ambroxol, and Isofagomine. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Notes |
| This compound | 29.3 µM[1] | 18.5 µM[1] | Not Specified | A potent and selective GCase inhibitor.[1] |
| Ambroxol | 27 µM[2] | 4.3 ± 1.2 µM (at neutral pH)[3] | Recombinant GCase (Cerezyme)[2] / Not Specified[3] | pH-dependent, mixed-type inhibitor; maximal inhibition at neutral pH.[4][5] |
| Isofagomine | 0.06 µM[6] | 0.016 ± 0.009 µM[6] | Human lysosomal GCase[6] | Potent, competitive inhibitor.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of GCase inhibitors.
In Vitro GCase Activity Assay (Fluorogenic Substrate)
This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 1% Triton X-100 in citrate-phosphate buffer, pH 5.4)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside, 4-MUG)
-
GCase inhibitor (e.g., Conduritol B epoxide, CBE) as a control for specificity
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
For inhibitor specificity control, pre-incubate some wells with a known GCase inhibitor like CBE.[7][8]
-
Initiate the reaction by adding the fluorogenic substrate 4-MUG to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).[9]
-
-
Measurement:
-
Stop the reaction by adding the stop solution.[9]
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometric plate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without lysate).
-
GCase activity is proportional to the fluorescence intensity and can be expressed as relative fluorescence units (RFU) per microgram of protein per hour.
-
Determination of IC50 (Half-maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Procedure:
-
Perform the in vitro GCase activity assay as described above.
-
Set up a series of reactions with a fixed concentration of enzyme and substrate.
-
Add the inhibitor of interest at a range of increasing concentrations to the reaction wells.
-
Include a control reaction with no inhibitor.
-
After incubation, measure the enzyme activity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, typically by fitting the data to a sigmoidal curve.
Determination of Ki (Inhibition Constant)
The Ki is a measure of the binding affinity of an inhibitor to an enzyme. For a competitive inhibitor, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation.[10]
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Procedure:
-
Determine the Km of the substrate for GCase by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC50 of the inhibitor as described above.
-
Calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of GCase and the methods used to study its inhibitors.
Caption: GCase-related signaling pathway in Gaucher and Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL204285A - Ambroxol and bromhexine for treating gaucher disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 6. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Comparative Guide to GCase Chaperone Activity: Glucocerebrosidase-IN-1 (NCGC607) vs. Ambroxol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocerebrosidase (GCase) chaperone activity of the non-inhibitory chaperone NCGC607, representing the "Glucocerebrosidase-IN-1" class of compounds, and the well-established pharmacological chaperone, Ambroxol. This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to GCase Chaperone Therapy
Gaucher disease, a lysosomal storage disorder, and an increased risk for Parkinson's disease are associated with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). These mutations often lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), followed by its premature degradation. This results in reduced levels of functional GCase in the lysosome and the accumulation of its substrate, glucosylceramide. Pharmacological chaperones are small molecules that bind to and stabilize misfolded GCase, facilitating its correct folding and trafficking to the lysosome, thereby increasing its enzymatic activity.
This guide focuses on two distinct types of GCase chaperones:
-
This compound (represented by NCGC607): A non-inhibitory chaperone that enhances GCase folding and trafficking without blocking the enzyme's active site.[1][2][3]
-
Ambroxol: A widely studied pharmacological chaperone that acts as a competitive inhibitor at the neutral pH of the ER but allows for GCase activity at the acidic pH of the lysosome.
Comparative Analysis of GCase Chaperone Activity
The following tables summarize quantitative data on the GCase chaperone activity of NCGC607 and Ambroxol from various studies.
Table 1: GCase Activity Enhancement by NCGC607 in Patient-Derived iPSC Lines
| Cell Line (Genotype) | Treatment Concentration | Duration | Fold Increase in GCase Activity | Reference |
| GD1 iDA neurons (N370S/N370S) | 3 µM | 21 days | ~2-fold | [3] |
| GD1-PD iDA neurons (N370S/WT) | 3 µM | 21 days | ~1.8-fold | [3] |
| GD2 iDA neurons (L444P/RecNciI) | 3 µM | 21 days | ~40-fold | [3] |
| GD iMacs (N370S/N370S) | 3 µM | 6 days | Not specified, but increased | [3] |
iDA neurons: iPSC-derived dopaminergic neurons; iMacs: iPSC-derived macrophages; PD: Parkinson's disease
Table 2: GCase Activity Enhancement by Ambroxol in Various Cell Lines
| Cell Line (Genotype) | Treatment Concentration | Duration | Fold Increase in GCase Activity | Reference |
| GD Fibroblasts (N370S/N370S) | 100 µM | 20 hours | ~1.5-fold | [4] |
| GD Fibroblasts (N370S/V394L) | 100 µM | 20 hours | ~1.4-fold | [4] |
| GD Fibroblasts (R463C/RecNciI) | 100 µM | 20 hours | ~1.2-fold | [4] |
| GD Fibroblasts (84GG/L444P) | 100 µM | 20 hours | ~1.15-fold | [4] |
| GD Fibroblasts (L444P/L444P) | 100 µM | 20 hours | ~1.2-fold | [4] |
| GD Patient Macrophages | Not Specified | 4 days | ~3.3-fold | [5] |
| GBA-PD Patient Macrophages | Not Specified | 4 days | ~3.5-fold | [5] |
| GD Fibroblasts (N370S, F213I, N188S/G193W, R120W) | 10-60 µM | 4 days | Significant increase | [6] |
Signaling Pathways and Experimental Workflows
GCase Synthesis, Trafficking, and Chaperone Intervention
Mutant GCase often misfolds in the ER and is targeted for degradation. Pharmacological chaperones bind to the misfolded enzyme, promoting its proper folding and allowing it to be trafficked to the lysosome via the Golgi apparatus.
Pharmacological Chaperone Screening Workflow
A typical workflow for identifying and validating pharmacological chaperones for GCase involves a multi-step process, from high-throughput screening to validation in patient-derived cells.
Experimental Protocols
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes a common method to measure GCase activity in cell lysates.[1]
Materials:
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 448 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to near confluency in a 6-well plate.
-
Wash cells with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 10-20 µg of protein lysate per well.
-
Prepare the reaction buffer: citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate.
-
Add the reaction buffer to each well to a final volume of 50 µL.
-
Add 50 µL of 4-MUG substrate solution (e.g., 4 mM in reaction buffer) to each well to start the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Measurement:
-
Add 100 µL of stop solution to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate GCase activity relative to a 4-methylumbelliferone (4-MU) standard curve and normalize to the protein concentration.
-
Immunofluorescence Staining for GCase and LAMP1 Colocalization
This protocol is used to visualize the trafficking of GCase to the lysosome.[7]
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-GCase and anti-LAMP1
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope. Colocalization of GCase (e.g., green fluorescence) and LAMP1 (e.g., red fluorescence) will appear as yellow in the merged image, indicating GCase is in the lysosome.
-
Conclusion
Both this compound (represented by NCGC607) and Ambroxol demonstrate significant potential as pharmacological chaperones for GCase. NCGC607, as a non-inhibitory chaperone, offers the theoretical advantage of not interfering with the catalytic activity of the enzyme once it reaches the lysosome. The experimental data shows that NCGC607 can be highly effective, particularly for certain GCase mutations. Ambroxol, while being a competitive inhibitor at neutral pH, has a long history of clinical use for other indications and has shown efficacy in increasing GCase activity in a variety of patient-derived cell lines.
The choice between these chaperones for therapeutic development may depend on the specific GCase mutation, the desired therapeutic window, and the overall safety and efficacy profile. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the potential of these and other GCase chaperones.
References
- 1. GCase activity assay [protocols.io]
- 2. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]
A Head-to-Head Comparison of Glucocerebrosidase Inhibitors: Glucocerebrosidase-IN-1 vs. Conduritol B epoxide
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe to study the function of glucocerebrosidase (GCase, GBA) is critical. This guide provides a detailed, data-driven comparison of two commonly used GCase inhibitors: Glucocerebrosidase-IN-1, a pharmacological chaperone, and Conduritol B epoxide (CBE), a classic irreversible inhibitor. This comparison aims to facilitate an informed choice of inhibitor based on experimental needs.
Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Its deficiency is the cause of Gaucher disease, the most common lysosomal storage disorder. Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease.[2][3][4] Both this compound and Conduritol B epoxide are valuable tools for studying the physiological and pathological roles of GCase.
Mechanism of Action
This compound is a potent and selective inhibitor of GCase.[5] It belongs to the class of 2-alkyl trihydroxypiperidines, which act as pharmacological chaperones.[2][6] Pharmacological chaperones are small molecules that bind to and stabilize the native conformation of a mutant enzyme in the endoplasmic reticulum, facilitating its proper folding and transport to the lysosome, thereby increasing its activity. This mechanism suggests that this compound is a reversible, competitive inhibitor that binds to the active site of GCase.[3]
Conduritol B epoxide (CBE) , in contrast, is an irreversible, covalent inhibitor of GCase.[7] It acts as a mechanism-based inhibitor, where the epoxide ring is opened by a catalytic nucleophile in the GCase active site, forming a stable covalent bond with the enzyme.[8] This leads to the complete and permanent inactivation of the enzyme molecule it binds to.
Potency and Selectivity
The potency and selectivity of an inhibitor are crucial parameters for its use in biological research. The available data for this compound and Conduritol B epoxide are summarized below.
| Parameter | This compound | Conduritol B epoxide | Reference(s) |
| Target | Glucocerebrosidase (GCase, GBA1) | Glucocerebrosidase (GCase, GBA1) | [5] |
| IC50 | 29.3 µM | 1 - 9.49 µM | [5] |
| Ki | 18.5 µM | 53 µM | [5] |
| Off-Target(s) | Selective for GCase over other lysosomal enzymes. | Lysosomal α-glucosidase, Non-lysosomal glucosylceramidase (GBA2) at higher concentrations. | [9] |
Studies on the class of 2-alkyl trihydroxypiperidines, to which this compound belongs, have shown them to be selective for GCase over other lysosomal enzymes.[2][9] In contrast, Conduritol B epoxide is known to inhibit lysosomal α-glucosidase and, at higher concentrations, the non-lysosomal β-glucosidase GBA2.[10]
Cellular and In Vivo Effects
This compound has demonstrated efficacy as a pharmacological chaperone in cellular models. It has been shown to enhance GCase activity by up to 1.8-fold in fibroblasts from Gaucher disease patients with the homozygous L444P mutation.[5][6] This is a key feature for its potential therapeutic application in rescuing the function of certain GCase mutants. There is limited publicly available data on the in vivo effects of this compound.
Conduritol B epoxide is widely used to create cellular and animal models of Gaucher disease due to its ability to effectively inhibit GCase activity.[8] In vivo studies in mice have shown that CBE is rapidly distributed to most tissues, with the exception of the brain, indicating poor blood-brain barrier penetration.[11] Greater than 90% inhibition of β-glucosidase activity was observed in tissues within 1-2 hours of administration.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental applications of these inhibitors, the following diagrams are provided.
References
- 1. idus.us.es [idus.us.es]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 8. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GCase with Novel Pharmacological Chaperones | Parkinson's Disease [michaeljfox.org]
Reproducibility of Glucocerebrosidase-IN-1 Effects: A Comparative Analysis
A Note on Reproducibility: To date, the effects of Glucocerebrosidase-IN-1 (also referred to as compound 11a) have been characterized in a single peer-reviewed publication by Clemente F, et al. (2020). As of this review, no independent studies reproducing or further investigating the effects of this specific compound have been identified in the public domain. Consequently, this guide will present the data as reported in the original study and provide a comparative context with other well-established Glucocerebrosidase (GCase) modulators to offer a valuable reference for researchers, scientists, and drug development professionals.
This compound has been identified as a potent, selective, and reversible inhibitor of human glucocerebrosidase (GCase). Beyond its inhibitory action, it has also demonstrated activity as a pharmacological chaperone, enhancing the enzymatic function of mutant GCase in cellular models of Gaucher disease. This dual activity makes it a compound of interest for further investigation in the context of lysosomal storage disorders and related neurodegenerative diseases like Parkinson's disease.
Comparative Efficacy of GCase Modulators
The following table summarizes the reported in vitro efficacy of this compound and compares it with other known GCase modulators, Ambroxol and Isofagomine.
| Compound | Type | Target | IC50 / Ki | GCase Activity Enhancement (Fold Increase) | Cell Model | Reference |
| This compound | Inhibitor / Chaperone | Human GCase | IC50: 29.3 µM, Ki: 18.5 µM | 1.8 | Fibroblasts (L444P/L444P) | [1] |
| This compound | Inhibitor / Chaperone | Human GCase | IC50: 29.3 µM, Ki: 18.5 µM | 1.9 | Fibroblasts (N370/RecNcil) | [1] |
| This compound | Inhibitor / Chaperone | Human GCase | IC50: 29.3 µM, Ki: 18.5 µM | 1.2 - 1.4 | Wild-Type Fibroblasts | [1] |
| Ambroxol | Chaperone | Human GCase | N/A | ~1.15 - 1.5 | Fibroblasts (Various GD mutations) | [2] |
| Ambroxol | Chaperone | Human GCase | N/A | 3.3 | Patient-derived Macrophages (GD) | [3] |
| Ambroxol | Chaperone | Human GCase | N/A | 3.5 | Patient-derived Macrophages (GBA-PD) | [3] |
| Isofagomine (IFG) | Inhibitor / Chaperone | Human GCase | Ki: ~30 nM | ~1.3 | Fibroblasts (L444P) | [4] |
| Isofagomine (IFG) | Inhibitor / Chaperone | Human GCase | Ki: ~30 nM | ~3.5 | Lymphoblastoid cells (L444P) | [4] |
Experimental Protocols
Inhibition and Chaperone Activity Assay for this compound
The following protocol is based on the methods described by Clemente F, et al. (2020) for assessing the inhibitory and pharmacological chaperone effects of this compound on GCase in patient-derived fibroblasts.
1. Cell Culture:
-
Fibroblast cell lines from Gaucher disease patients (with L444P/L444P and N370/RecNcil mutations) and wild-type fibroblasts are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere).
2. Pharmacological Chaperone Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated with the compound for a specified period (e.g., 4-5 days) to allow for potential chaperone-mediated stabilization and enhancement of GCase.
3. Cell Lysis:
-
After incubation, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., 1% Triton X-100 or 1% sodium taurocholate in water) on ice.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the cellular proteins, including GCase, is retained for analysis.
4. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent enzyme activity measurement.
5. GCase Activity Assay:
-
The enzymatic activity of GCase is measured using a fluorogenic substrate, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
An aliquot of the cell lysate is added to an assay buffer (e.g., citrate/phosphate buffer, pH 5.4) containing 4-MUG.
-
The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer, pH 10.4).
-
The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer (e.g., excitation at 360 nm and emission at 445 nm).
6. Data Analysis:
-
GCase activity is calculated based on the amount of 4-MU produced per unit of protein per unit of time.
-
The fold increase in GCase activity in treated cells is determined by normalizing the activity to that of the vehicle-treated control cells.
7. IC50 Determination:
-
For inhibition assays, varying concentrations of this compound are added directly to the reaction mixture containing the GCase enzyme (from cell lysates or a purified source) and the 4-MUG substrate.
-
The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
Caption: GCase pathway and points of intervention for this compound.
Caption: Workflow for assessing GCase chaperone and inhibitory activity.
References
- 1. protocols.io [protocols.io]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glucocerebrosidase-IN-1 as a Tool Compound for GCase Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Glucocerebrosidase-IN-1 as a tool compound for research on glucocerebrosidase (GCase), the enzyme implicated in Gaucher disease and Parkinson's disease. Through a detailed comparison with other common GCase modulators and supporting experimental data, this document serves as a resource for selecting the appropriate tool compound for your research needs.
Introduction to Glucocerebrosidase and Tool Compounds
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1] Tool compounds that modulate GCase activity are essential for studying its physiological and pathological roles. An ideal tool compound exhibits high potency, selectivity, and a well-characterized mechanism of action.
This compound is a potent and selective inhibitor of GCase with a reported half-maximal inhibitory concentration (IC50) of 29.3 µM and a Ki of 18.5 µM.[2] It has been investigated for its potential in the study of Gaucher disease and Parkinson's disease.[2] Interestingly, while primarily classified as an inhibitor, this compound has also been reported to enhance GCase activity in fibroblasts with the homozygous L444P mutation, a severe mutation that often leads to neuronopathic forms of Gaucher disease.[2][3] This dual activity warrants a thorough investigation of its properties as a tool compound.
Comparative Analysis of GCase Tool Compounds
This section compares this compound with other widely used GCase modulators, including inhibitors, pharmacological chaperones, and activators.
Table 1: In Vitro Efficacy of GCase Tool Compounds
| Compound | Type | Target | IC50 / EC50 | Ki | Mechanism of Action | Reference(s) |
| This compound | Inhibitor / Potential Chaperone | GCase | 29.3 µM | 18.5 µM | Inhibitor, potential chaperone for L444P | [2] |
| Conduritol B Epoxide (CBE) | Irreversible Inhibitor | GCase | - | - | Covalent modification of the active site | [3] |
| Isofagomine (IFG) | Competitive Inhibitor / Pharmacological Chaperone | GCase | 0.06 µM | 0.016 µM | Binds to the active site, stabilizes mutant GCase | [4] |
| Ambroxol | Mixed-Type Inhibitor / Pharmacological Chaperone | GCase | - | - | Binds to active and allosteric sites, enhances folding | [5] |
| NCGC607 | Non-Inhibitory Chaperone / Activator | GCase | - | - | Binds to an allosteric site, enhances activity | [5][6] |
Table 2: Cellular Activity of GCase Tool Compounds in Mutant Cell Lines
| Compound | Cell Line (Mutation) | Concentration | Effect on GCase Activity | Reference(s) |
| This compound | Fibroblasts (L444P/L444P) | Not specified | 1.8-fold increase | [2] |
| Isofagomine (IFG) | Fibroblasts (N370S/N370S) | 30 µM | ~3.0-fold increase | [7] |
| Isofagomine (IFG) | Lymphoblasts (L444P/L444P) | Not specified | ~3.5-fold increase | [8] |
| Ambroxol | Macrophages (GD patients) | Not specified | ~3.3-fold increase | [9][10] |
| Ambroxol | Macrophages (GBA-PD patients) | Not specified | ~3.5-fold increase | [9][10] |
| NCGC607 | Fibroblasts (L444P) | Not specified | Enhancement observed | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: GCase trafficking and the points of intervention for different tool compounds.
Caption: Workflow for a fluorometric GCase activity assay using 4-MUG substrate.
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to validate and utilize this compound and other tool compounds.
Protocol 1: In Vitro GCase Activity Assay using 4-MUG
This protocol measures the enzymatic activity of GCase in cell lysates or with purified enzyme using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[11][12]
Materials:
-
Cell lysates or purified GCase
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate[6]
-
Substrate Stock Solution: 10 mM 4-MUG in DMSO
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates or dilute purified GCase to the desired concentration in assay buffer.
-
Add 20 µL of cell lysate or purified GCase solution to each well of a 96-well plate.
-
To determine GCase-specific activity, a parallel set of wells should be pre-incubated with a GCase inhibitor like Conduritol B Epoxide (CBE) for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution (final concentration 1-5 mM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate GCase activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells and comparing it to a standard curve of 4-methylumbelliferone (4-MU).
Protocol 2: Western Blot Analysis of GCase Expression
This protocol is for determining the total protein levels of GCase in cell lysates.[13]
Materials:
-
Cell pellets
-
Lysis Buffer: RIPA buffer or 1% Triton X-100 in PBS with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against GCase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunocytochemistry for GCase Lysosomal Localization
This protocol is used to visualize the subcellular localization of GCase, particularly its co-localization with lysosomal markers.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate the cells with a cocktail of primary antibodies (anti-GCase and anti-LAMP1) in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a cocktail of corresponding fluorophore-conjugated secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a confocal microscope and analyze the co-localization of GCase and LAMP1 signals.
Conclusion
This compound is a valuable tool compound for studying GCase, exhibiting potent inhibitory activity. Its unique characteristic of enhancing the activity of the L444P mutant GCase suggests a potential chaperone-like function under specific conditions, which warrants further investigation. When selecting a tool compound, researchers should consider the specific research question. For general inhibition studies, this compound and CBE are suitable choices. For studying the effects of rescuing mutant GCase function, pharmacological chaperones like isofagomine and ambroxol, or non-inhibitory activators like NCGC607, may be more appropriate. This guide provides the necessary comparative data and experimental protocols to aid researchers in making an informed decision and to facilitate the validation of this compound in their specific experimental systems.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. Stabilization of Glucocerebrosidase by Active Site Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Human β-glucocerebrosidase Antibodies for Parkinson’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Glucocerebrosidase is imported into mitochondria and preserves complex I integrity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. GCase activity assay [protocols.io]
- 11. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative Analysis of Glucocerebrosidase-IN-1 and Other GBA Modulators for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of Glucocerebrosidase-IN-1 and other key GBA modulators.
This guide provides a comprehensive comparison of this compound with other significant modulators of glucocerebrosidase (GCase), the enzyme encoded by the GBA gene. Mutations in GBA lead to Gaucher disease and are a major genetic risk factor for Parkinson's disease. The modulators discussed include pharmacological chaperones such as Ambroxol and Isofagomine, the non-inhibitory chaperone NCGC607, and the substrate reduction therapy agent Venglustat. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Performance of GBA Modulators
The efficacy of GBA modulators can be assessed by their ability to inhibit or activate GCase, enhance its activity in cellular models, and their overall mechanism of action. The following tables summarize the key quantitative parameters for this compound and its alternatives.
| Modulator | Type | Target | IC50 | Ki | Cellular Activity Enhancement |
| This compound | Inhibitor / Chaperone | GCase | 29.3 µM[1] | 18.5 µM[1] | 1.8-fold increase in L444P mutant GCase activity in fibroblasts[1] |
| Ambroxol | Inhibitor / Chaperone | GCase | 27 µM[2] | 4.3 µM (at neutral pH)[3] | 3.3-fold in GD macrophages; 3.5-fold in GBA-PD macrophages[4] |
| Isofagomine (Afegostat) | Inhibitor / Chaperone | GCase | 5 nM (pH 7.2), 30 nM (pH 5.2)[5] | ~30 nM (for WT, N370S, V394L)[6] | ~3.5-fold in L444P lymphoblasts; 1.3-fold in L444P fibroblasts[7] |
| NCGC607 | Non-inhibitory Chaperone | GCase | - | - | 2-fold in GD1 and 1.8-fold in GD1-PD iDA neurons[8] |
| Venglustat | Substrate Reduction | Glucosylceramide Synthase (GCS) | - | - | Reduces glucosylceramide levels by inhibiting its synthesis[9][10] |
Table 1: Comparative in vitro and cellular activity of GBA modulators. This table highlights the different mechanisms and potencies of various GBA modulators. Inhibitory chaperones like this compound, Ambroxol, and Isofagomine directly bind to GCase, while non-inhibitory chaperones like NCGC607 enhance its function without direct inhibition. Substrate reduction therapies such as Venglustat act on a different enzyme in the glucosylceramide synthesis pathway.
Signaling Pathways and Mechanisms of Action
Mutations in the GBA gene can lead to misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation. This loss of GCase function in the lysosome results in the accumulation of its substrate, glucosylceramide, and is linked to cellular dysfunction and the aggregation of proteins like α-synuclein, a hallmark of Parkinson's disease[1][11]. Pharmacological chaperones aim to correct this by stabilizing the misfolded GCase, allowing it to traffic to the lysosome and perform its function[12].
References
- 1. Frontiers | GBA-Associated Synucleinopathies: Prime Candidates for Alpha-Synuclein Targeting Compounds [frontiersin.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. scantox.com [scantox.com]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fabrydiseasenews.com [fabrydiseasenews.com]
- 10. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
Orthogonal Assays to Confirm Glucocerebrosidase-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to confirm the mechanism of action of Glucocerebrosidase-IN-1 (GBA-IN-1), a known inhibitor of the lysosomal enzyme glucocerebrosidase (GCase). The performance of GBA-IN-1 is compared with alternative GCase modulators, including the pharmacological chaperones Ambroxol and NCGC607, and the irreversible inhibitor Conduritol B epoxide (CBE). This guide is intended to assist researchers in designing and interpreting experiments to validate the mechanism of action of GCase-targeting compounds.
Executive Summary
This compound is a potent and selective inhibitor of GCase with a reported IC50 of 29.3 µM and a Ki of 18.5 µM.[1] Its primary mechanism of action is the direct inhibition of the enzyme's catalytic activity. To rigorously validate this mechanism and understand its cellular consequences, a series of orthogonal assays are recommended. This guide details the experimental protocols for these assays and presents a comparative summary of the expected outcomes for GBA-IN-1 and other GCase modulators.
Comparative Data Summary
The following tables summarize the expected quantitative data from key orthogonal assays for this compound and its alternatives.
Table 1: In Vitro GCase Enzyme Activity
| Compound | Type | IC50 / EC50 | Expected % Activity vs. Control |
| This compound | Inhibitor | 29.3 µM (IC50)[1] | Decreased |
| Ambroxol | Chaperone/Mixed-type Inhibitor | pH-dependent | Increased (in mutant GCase)[2][3] |
| NCGC607 | Non-inhibitory Chaperone | N/A | Increased (in mutant GCase)[1][4][5] |
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | 28.19 µM (IC50)[6] | Significantly Decreased |
Table 2: Cellular Target Engagement & Protein Levels
| Compound | Cellular Thermal Shift Assay (CETSA) - ΔTm | Western Blot - GCase Protein Levels |
| This compound | Data not available | Data not available |
| Ambroxol | Increased[2] | Increased[7][8][9][10] |
| NCGC607 | Data not available | Increased[1][4][5][11][12] |
| Conduritol B epoxide (CBE) | Data not available | No significant change or slight decrease |
Table 3: Cellular Function and Substrate Accumulation
| Compound | Immunofluorescence - GCase Lysosomal Localization | Glucosylceramide (GlcCer) / Glucosylsphingosine (GlcSph) Levels |
| This compound | Data not available | Expected to Increase |
| Ambroxol | Increased[13] | Decreased (in patient cells)[3][14] |
| NCGC607 | Increased[1][4][15] | Decreased[1][4][16] |
| Conduritol B epoxide (CBE) | No significant change | Increased[17][18][19] |
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
GCase Enzyme Activity Assay (using 4-Methylumbelliferyl-β-D-glucopyranoside)
This assay measures the ability of a compound to inhibit or enhance the enzymatic activity of GCase using the fluorogenic substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysates or recombinant GCase
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA
-
4-MUG stock solution (10 mM in DMSO)
-
Test compounds (including this compound) at various concentrations
-
Stop Buffer: 1 M Glycine, pH 12.5
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 445-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 20 µL of cell lysate or recombinant GCase to each well.
-
Add 20 µL of the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution (diluted in Assay Buffer to a final concentration of 1-5 mM) to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of GCase activity relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).
Materials:
-
Intact cells (e.g., HEK293T, patient-derived fibroblasts)
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GCase in each sample by Western blot.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve and determine the Tm.
Western Blot for GCase Protein Levels
This assay quantifies the total amount of GCase protein in cell lysates.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence for GCase Lysosomal Localization
This assay visualizes the subcellular localization of GCase and its co-localization with lysosomal markers.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Treat cells with test compounds or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-GCase and anti-LAMP1) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope and analyze the co-localization of GCase and LAMP1 signals.
Glucosylceramide (GlcCer) Accumulation Assay
This assay measures the levels of the GCase substrate, GlcCer, in cells to determine the downstream functional consequence of GCase modulation.
Materials:
-
Cell pellets
-
Internal standard (e.g., a non-endogenous ceramide species)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Treat cells with test compounds or vehicle control for an extended period (e.g., several days).
-
Harvest and pellet the cells.
-
Perform a lipid extraction from the cell pellets using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the levels of GlcCer by LC-MS/MS, using an internal standard for normalization.
-
Quantify the amount of GlcCer relative to the total protein content or cell number.
Visualizations
Signaling Pathway and Experimental Workflows
dot
Caption: GCase trafficking and the points of intervention for inhibitors and chaperones.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. jneurosci.org [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol-induced rescue of defective glucocerebrosidase is associated with increased LIMP-2 and saposin C levels in GBA1 mutant Parkinson's disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Ambroxol chaperone therapy on Glucosylsphingosine (Lyso-Gb1) levels in two Canadian patients with type 3 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 17. Correlation between enzyme activity and substrate storage in a cell culture model system for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrophages exposed in vitro to conduritol B epoxide resemble Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking Pharmacological Chaperones for Glucocerebrosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and are a significant risk factor for Parkinson's disease. One promising therapeutic strategy for these conditions is the use of pharmacological chaperones, small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and enhance its enzymatic activity.
This guide provides a comparative analysis of two well-characterized pharmacological chaperones for GCase: Ambroxol and Isofagomine . Due to the absence of publicly available data for a compound specifically named "Glucocerebrosidase-IN-1," a direct comparison with this agent could not be included. The information presented herein is based on published experimental data and is intended to assist researchers in making informed decisions for their studies.
Data Presentation: Quantitative Comparison of Pharmacological Chaperones
The following tables summarize the key performance indicators of Ambroxol and Isofagomine in enhancing GCase function.
| Parameter | Ambroxol | Isofagomine | This compound |
| GCase Activity Enhancement | 1.2 to 1.9-fold increase in GCase activity in peripheral blood macrophages of Gaucher disease patients. | Significantly more pronounced effect on GCase activity in peripheral blood macrophages of Gaucher disease patients compared to ambroxol. | No data available |
| GCase Protein Level Increase | Increased GCase protein expression in fibroblasts. | Increased GCase protein expression in fibroblasts. | No data available |
| GCase mRNA Level Increase | Increased GBA mRNA levels in fibroblasts. | Increased GBA mRNA levels in fibroblasts. | No data available |
| Thermal Stability (ΔTm) | Weaker stabilization effect compared to Isofagomine in an in vitro thermostability assay. | Increased the thermal stability of GCase at neutral pH by 8.7°C. | No data available |
| Lysosomal Localization | Increased lysosomal GCase content in N370S/wt fibroblasts. | Increased lysosomal GCase content in N370S/wt fibroblasts. | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
GCase Activity Assay
This protocol describes a widely used method to measure GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysates (from patient-derived fibroblasts or other relevant cell lines)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer: 0.25% (w/v) sodium taurocholate, 0.1% (v/v) Triton X-100, and 1 mM EDTA in citrate/phosphate buffer (pH 5.4)
-
Stop Buffer: 0.5 M NaOH/glycine buffer (pH 10.7)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 360 nm, Emission: 446 nm)
Procedure:
-
Prepare cell lysates by homogenizing cells in lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 10 µL of cell lysate to each well.
-
Add 50 µL of Assay Buffer containing 4-MUG to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure the fluorescence on a fluorometer.
-
Calculate GCase activity relative to a 4-methylumbelliferone (4-MU) standard curve and normalize to the protein concentration.
GCase Thermal Stability Assay (Thermal Shift Assay)
This assay measures the change in the melting temperature (Tm) of GCase in the presence of a pharmacological chaperone, indicating stabilization of the protein.
Materials:
-
Recombinant GCase protein
-
Pharmacological chaperone (Ambroxol, Isofagomine)
-
SYPRO Orange dye
-
Real-time PCR instrument with a thermal ramping feature
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a master mix containing recombinant GCase and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add the pharmacological chaperone at various concentrations to the respective tubes/wells. Include a no-chaperone control.
-
Seal the tubes/plate and place them in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-chaperone control from the Tm of the chaperone-treated samples.
GCase Lysosomal Localization Assay (Immunofluorescence)
This protocol visualizes the subcellular localization of GCase to determine if it is correctly trafficked to the lysosomes.
Materials:
-
Cells grown on coverslips
-
Pharmacological chaperone (Ambroxol, Isofagomine)
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the pharmacological chaperone for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with primary antibodies against GCase and the lysosomal marker.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and assess the colocalization of GCase with the lysosomal marker.
Mandatory Visualizations
GCase Trafficking and Signaling Pathway
Independent Verification of Glucocerebrosidase-IN-1's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucocerebrosidase-IN-1's inhibitory potency against its target, glucocerebrosidase (GCase), with other commercially available alternatives. The central focus is the independent verification of its half-maximal inhibitory concentration (IC50), a critical parameter for assessing its potential in research and drug development for conditions like Gaucher disease and Parkinson's disease.
This compound: Reported Potency
This compound, also identified as compound 11a in the scientific literature, is a potent inhibitor of GCase.[1] Its discovery was first reported in a 2020 study by Clemente F, et al. in Bioorganic Chemistry.[1] Commercial suppliers of this compound report an IC50 value of 29.3 µM .[1] It is important to note that this value is based on the findings of the original research group, and as of this review, independent verification of this specific IC50 value by other research groups has not been identified in publicly available literature.
Comparative Analysis of GCase Inhibitors
To provide a comprehensive performance context, the table below compares the reported IC50 value of this compound with a selection of other known GCase inhibitors. This allows for a direct comparison of their relative potencies.
| Compound | IC50 Value (µM) | Notes |
| This compound (compound 11a) | 29.3 | A 2-alkyl trihydroxypiperidine derivative. Also acts as a pharmacological chaperone.[1] |
| Isofagomine (IFG) | 0.06 | A potent competitive inhibitor that has been in clinical trials.[2] |
| Ambroxol | - | Functions as a pharmacological chaperone for GCase; its direct inhibitory IC50 is not its primary mode of action. |
| Conduritol B epoxide (CBE) | Varies (nM to µM range) | An irreversible inhibitor often used as a research tool to model GCase deficiency.[3][4] |
| N-nonyl-deoxynojirimycin (N-nonyl-DNJ) | 1 | A derivative of the iminosugar deoxynojirimycin with enhanced lipophilicity and potency. |
| Gluconolactone | 47 | A competitive inhibitor of GCase. |
| NCGC00166331 | - | A non-iminosugar inhibitor identified through high-throughput screening. |
| 2-dodecyl-trihydroxypiperidine | 1.5 | A potent derivative from the same chemical class as this compound. |
Experimental Protocols for IC50 Determination
The accurate determination of an inhibitor's IC50 value is paramount. Below are detailed methodologies for two common assays used to measure GCase inhibition.
Fluorometric Assay using a Synthetic Substrate
This method utilizes a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by GCase, releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Recombinant human GCase
-
Assay Buffer: 50 mM citrate, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Inhibitor: this compound or other test compounds
-
Stop Solution: 1 M sodium hydroxide, 1 M glycine, pH 10
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 350-365 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of GCase enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Throughput Assay using the Natural Substrate
This assay employs the natural substrate of GCase, glucosylceramide, which is labeled with a fluorescent dye (e.g., BODIPY).[5]
Materials:
-
Recombinant human GCase
-
Assay Buffer: 50 mM citric acid, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9.[5]
-
Substrate: BODIPY-labeled glucosylceramide
-
Inhibitor: this compound or other test compounds
-
Stop Solution: 1 M sodium hydroxide, 1 M glycine, pH 10.[5]
-
96-well microplate
-
HPLC system for separation and detection of the fluorescent product
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
Add a fixed concentration of GCase and the diluted inhibitor to the wells of a 96-well plate.
-
Initiate the reaction by adding the BODIPY-labeled glucosylceramide substrate.[5]
-
Incubate the plate at 37°C for a defined period.[5]
-
Stop the reaction with the stop solution.[5]
-
Separate the fluorescent product from the unreacted substrate using HPLC.
-
Quantify the product peak area.
-
Plot the product formation against the inhibitor concentration to calculate the IC50 value.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in inhibitor evaluation, the following diagrams illustrate the experimental workflow for IC50 determination and the logical framework for comparing GCase inhibitors.
Caption: Workflow for determining the IC50 of a GCase inhibitor.
Caption: Logic for comparing GCase inhibitor performance.
References
- 1. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological chaperoning: two ‘hits’ are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Glucocerebrosidase-IN-1: A Comparative Guide for Researchers
For researchers in neurodegenerative disease and lysosomal storage disorders, the selectivity of chemical probes is paramount. This guide provides a detailed comparison of Glucocerebrosidase-IN-1 (also known as compound 11a), a potent inhibitor of glucocerebrosidase (GCase), against other common glycosidases. The data presented here is essential for the accurate interpretation of experimental results and for advancing the development of targeted therapeutics for diseases such as Gaucher disease and Parkinson's disease.
This compound has emerged as a valuable tool for studying the function and dysfunction of GCase. Its utility, however, is contingent on its specificity for GCase over other glycosidases that play crucial roles in cellular homeostasis. This guide summarizes the available quantitative data on the inhibitory activity of this compound and provides detailed experimental protocols for researchers to conduct their own specificity assessments.
Specificity Profile of this compound
This compound, a 2-alkyl trihydroxypiperidine derivative, has been identified as a potent and selective inhibitor of human lysosomal GCase. The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |
| Glucocerebrosidase (GCase) | 4-Methylumbelliferyl-β-D-glucopyranoside | 29.3 | 18.5 | Clemente F, et al. Bioorg Chem. 2020.[1][2] |
While this compound is reported to be a selective GCase inhibitor, specific quantitative data (IC50 or Ki values) for its activity against a broad panel of other glycosidases was not available in the reviewed literature. Researchers are encouraged to perform their own selectivity profiling using the protocols outlined below.
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and standardized experimental protocols. The following sections detail the methodologies for determining the inhibitory activity of compounds against GCase and other glycosidases.
Glucocerebrosidase (GCase) Inhibition Assay
This assay is designed to measure the enzymatic activity of GCase and the inhibitory potential of test compounds.
Materials:
-
Recombinant human GCase
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.2) containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of citrate-phosphate buffer to each well.
-
Add 2 µL of the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 25 µL of recombinant human GCase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.5 M glycine-NaOH buffer (pH 10.4).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Glycosidase Selectivity Panel Assay
To assess the specificity of this compound, its inhibitory activity should be tested against a panel of other relevant glycosidases.
Enzymes:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
β-Glucosidase (from almonds)
-
α-Galactosidase (from green coffee beans)
-
β-Galactosidase (from Aspergillus oryzae)
Substrates:
-
p-Nitrophenyl-α-D-glucopyranoside (for α-Glucosidase)
-
p-Nitrophenyl-β-D-glucopyranoside (for β-Glucosidase)
-
p-Nitrophenyl-α-D-galactopyranoside (for α-Galactosidase)
-
p-Nitrophenyl-β-D-galactopyranoside (for β-Galactosidase)
Procedure:
-
The assay principle is similar to the GCase inhibition assay, but with modifications to the enzyme, substrate, and buffer conditions as required for each specific glycosidase.
-
Prepare appropriate buffer solutions for each enzyme to ensure optimal activity (e.g., phosphate buffer for α- and β-glucosidase, citrate buffer for α- and β-galactosidase).
-
Follow the same steps for compound addition, enzyme pre-incubation, reaction initiation, and signal detection as described for the GCase assay. The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Determine the IC50 values for this compound against each glycosidase in the panel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a GCase inhibitor.
Caption: Workflow for determining the specificity of a GCase inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of GCase in health and disease. While it is reported to be a selective inhibitor, this guide highlights the need for comprehensive selectivity profiling against a panel of relevant glycosidases to fully characterize its activity. The provided experimental protocols offer a standardized approach for researchers to perform these critical assessments, ensuring the generation of reliable and reproducible data. A thorough understanding of the specificity of this compound will ultimately contribute to more precise experimental outcomes and the development of more effective therapeutic strategies for GCase-related disorders.
References
Modulators of Glucocerebrosidase: A Comparative Guide to Their Effects on GCase Pathways
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and the cause of Gaucher disease.[1][2][3] Consequently, small molecule modulators that can enhance GCase activity are of high interest as potential therapeutics. This guide provides a comparative overview of several such modulators, focusing on their effects on GCase activity and downstream pathways, supported by experimental data.
While a specific compound named "Glucocerebrosidase-IN-1" is not found in the scientific literature, this guide will focus on well-characterized GCase modulators that are likely the intended subject of interest. These include ambroxol, isofagomine, and the novel compounds NCGC607, NCGC758, and S-181.
Comparative Efficacy of GCase Modulators
The following tables summarize the quantitative effects of different small molecule modulators on GCase activity, its substrates, and a key downstream pathological marker, α-synuclein.
Table 1: Effect of Modulators on GCase Enzymatic Activity
| Compound | Cell/Animal Model | GCase Activity Increase (Fold Change vs. Untreated) | Reference |
| Ambroxol | Gaucher Disease Patient Macrophages | 3.3 | [4][5] |
| GBA-PD Patient Macrophages | 3.5 | [4][5] | |
| Isofagomine | L444P GCase Mutant Fibroblasts | ~1.3 | [6] |
| L444P GCase Mutant Lymphoblasts | ~3.5 | [6] | |
| N370S GCase Mutant Fibroblasts | 2.2 - 3.0 | [7] | |
| 4L;C* Mouse Model (Liver) | 3.0 - 6.0 | [8] | |
| NCGC607 | Gaucher Disease (GD1) iPSC-derived Macrophages | Significant increase (concentration-dependent) | [9][10] |
| GBA-PD (N370S) iPSC-derived Macrophages | 1.5 | [11] | |
| Gaucher Disease (GD1) iPSC-derived Dopaminergic Neurons | 2.0 | [9] | |
| GBA-PD (N370S) iPSC-derived Dopaminergic Neurons | 1.1 | [12] | |
| S-181 | LRRK2-PD iPSC-derived Dopaminergic Neurons | Significant increase (concentration-dependent) | [13] |
| Parkin-PD iPSC-derived Dopaminergic Neurons | Significant increase (concentration-dependent) | [13] | |
| Idiopathic PD iPSC-derived Dopaminergic Neurons | Significant increase (concentration-dependent) | [13] |
Table 2: Effect of Modulators on GCase Substrate Levels
| Compound | Cell/Animal Model | Substrate Measured | Substrate Reduction (Fold Change vs. Untreated) | Reference |
| Ambroxol | Gaucher Disease Patient Macrophages | Hexosylsphingosine (HexSph) | 2.1 | [4][5] |
| GBA-PD Patient Macrophages | Hexosylsphingosine (HexSph) | 1.6 | [4][5] | |
| NCGC607 | Gaucher Disease Patient Macrophages | Glucosylceramide (GlcCer) | Significant reduction | [9][10] |
| Gaucher Disease Patient Macrophages | Hexosylsphingosine (HexSph) | 4.0 | [11] | |
| S-181 | GBA1 D409V Knock-in Mouse Model | GCase Substrates | Significant reduction | [14] |
Table 3: Effect of Modulators on α-Synuclein Levels
| Compound | Cell/Animal Model | α-Synuclein Reduction | Reference |
| NCGC758 | Parkinson's Patient Midbrain Neurons | Reduction of pathological α-synuclein | [15] |
| S-181 | GBA1 D409V Knock-in Mouse Model | Reduction of insoluble α-synuclein | [14][16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GCase downstream pathway and a typical experimental workflow.
Caption: GCase downstream signaling pathway and points of intervention by modulators.
Caption: General experimental workflow for validating GCase modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of GCase modulators.
GCase Activity Assay
This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.[17][18][19][20][21]
-
Principle: The artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to GCase activity.
-
Materials:
-
Cell or tissue lysates
-
Assay buffer (citrate-phosphate buffer, pH 5.4)
-
4-MUG substrate solution
-
GCase inhibitor (e.g., conduritol B epoxide, CBE) as a negative control
-
Stop buffer (e.g., glycine-NaOH, pH 10.7)
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add lysate samples to the wells of a 96-well plate. Include wells with a GCase inhibitor to determine background fluorescence.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate GCase activity by comparing the fluorescence of the samples to a standard curve of 4-MU.
-
Glucosylceramide (GlcCer) Quantification by LC-MS/MS
This method allows for the sensitive and specific quantification of the primary GCase substrate, GlcCer.[22][23][24][25][26]
-
Principle: Lipids are extracted from biological samples, and GlcCer is separated from other lipids using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS).
-
Materials:
-
Cell pellets or tissue homogenates
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., a non-endogenous GlcCer analog)
-
LC-MS/MS system
-
-
Procedure:
-
Homogenize cell or tissue samples.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure. Add an internal standard at the beginning of the extraction.
-
Dry the lipid extract and reconstitute in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate lipids using a suitable LC column (e.g., HILIC).
-
Detect and quantify GlcCer and the internal standard using MS/MS in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of GlcCer in the original sample based on the peak area ratio of GlcCer to the internal standard and a standard curve.
-
α-Synuclein Aggregation Assay (Thioflavin T)
This assay is commonly used to monitor the kinetics of α-synuclein fibril formation in vitro.[27][28][29][30]
-
Principle: The fluorescent dye Thioflavin T (ThT) binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
Materials:
-
Recombinant α-synuclein monomer
-
Assay buffer (e.g., PBS)
-
Thioflavin T stock solution
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm) and shaking capabilities
-
-
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer and ThT in the assay buffer.
-
Pipette the reaction mixture into the wells of a 96-well plate.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking to promote aggregation.
-
Monitor the increase in ThT fluorescence over time.
-
The resulting fluorescence curve provides information on the lag time, elongation rate, and final amount of α-synuclein fibrils formed. The effect of GCase modulators can be assessed by their inclusion in the reaction mixture.
-
References
- 1. sdbonline.org [sdbonline.org]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. GBA1 glucosylceramidase beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 17. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 18. protocols.io [protocols.io]
- 19. GCase enzyme activity assay [bio-protocol.org]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. amicusrx.com [amicusrx.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 27. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 28. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 30. innoprot.com [innoprot.com]
Peer-Reviewed Validation of Glucocerebrosidase-IN-1's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucocerebrosidase-IN-1's (GCase-IN-1) performance with other therapeutic alternatives for diseases linked to glucocerebrosidase (GCase) deficiency, such as Gaucher disease and Parkinson's disease. The information presented is based on peer-reviewed experimental data to support researchers in their evaluation of this compound.
Mechanism of Action: A Dual Role as Inhibitor and Chaperone
This compound, also identified as compound 11a in scientific literature, is a 2-alkyl trihydroxypiperidine that has demonstrated a dual mechanism of action. It acts as a competitive inhibitor of the GCase enzyme, with an IC50 of 29.3 μM and a Ki of 18.5 μM.[1] However, at sub-inhibitory concentrations, it functions as a pharmacological chaperone.[2] This chaperone activity is crucial for its therapeutic potential, as it aids in the correct folding of mutated GCase, preventing its degradation and facilitating its trafficking to the lysosome where it can exert its enzymatic function.
Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, which is then retained in the endoplasmic reticulum (ER) and targeted for degradation. This results in reduced GCase activity in the lysosome and the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[3][4][5][6] This accumulation is a hallmark of Gaucher disease and is increasingly recognized as a major risk factor for Parkinson's disease.[4][7] Pharmacological chaperones like this compound bind to the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass the cell's quality control systems and reach the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, allowing the rescued enzyme to metabolize the accumulated substrates.[3][8]
Comparative Performance Data
The therapeutic potential of this compound has been evaluated in vitro using fibroblast cell lines derived from Gaucher disease patients carrying specific GBA1 mutations. The tables below summarize the quantitative data on the enhancement of GCase activity by this compound and compare its performance with other known GCase pharmacological chaperones.
Table 1: In Vitro GCase Activity Enhancement by this compound
| Cell Line (Genotype) | Treatment Concentration (µM) | Fold Increase in GCase Activity | Reference |
| Gaucher Fibroblasts (L444P/L444P) | Not Specified | 1.8 | [2] |
| Gaucher Fibroblasts (N370S/RecNcil) | Not Specified | 1.9 | [2] |
| Wild-Type Fibroblasts | Not Specified | 1.2 - 1.4 | [2] |
Table 2: Comparative In Vitro Efficacy of GCase Pharmacological Chaperones
| Compound | Cell Line (Genotype) | Treatment Concentration | Fold Increase in GCase Activity | Reference |
| This compound | Gaucher Fibroblasts (L444P/L444P) | Not Specified | 1.8 | [2] |
| Ambroxol | Gaucher Fibroblasts (L444P/L444P) | 100 µM | ~1.5 | [1] |
| Isofagomine (IFG) | Gaucher Fibroblasts (L444P) | Not Specified | ~1.3 | [9] |
| NCGC607 | iPSC-derived Neurons (GD1-PD) | 3 µM for 21 days | 1.8 | [10] |
| This compound | Gaucher Fibroblasts (N370S/RecNcil) | Not Specified | 1.9 | [2] |
| Ambroxol | Gaucher Fibroblasts (N370S/N370S) | 100 µM | ~1.3 | [1] |
| Isofagomine (IFG) | Gaucher Fibroblasts (N370S) | Not Specified | Not effective | [11] |
| NCGC607 | iPSC-derived Macrophages (N370S/N370S) | 3 µM for 6 days | Significant enhancement | [12] |
Experimental Protocols
Key Experiment: GCase Activity Assay in Patient-Derived Fibroblasts
This section details the methodology used to assess the chaperone activity of this compound and its comparators on mutant GCase in patient-derived fibroblast cell lines.
1. Cell Culture and Treatment:
-
Human fibroblast cell lines from healthy donors and Gaucher disease patients with confirmed GBA1 mutations (e.g., L444P/L444P, N370S/RecNcil) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
For chaperone activity assessment, cells are incubated with varying concentrations of the test compound (e.g., this compound, Ambroxol, Isofagomine) for a period of 4 to 5 days. Control cells are treated with the vehicle (e.g., DMSO) alone.
2. Cell Lysis:
-
After the incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then lysed using a lysis buffer (e.g., 0.25% sodium taurocholate and 0.25% Triton X-100 in distilled water) and mechanical disruption (e.g., scraping followed by sonication or freeze-thaw cycles).
-
The total protein concentration of the cell lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to normalize GCase activity measurements.
3. GCase Enzymatic Activity Measurement:
-
The enzymatic activity of GCase in the cell lysates is determined using a fluorometric assay.
-
Aliquots of the cell lysate (containing a standardized amount of total protein) are incubated with a fluorogenic substrate, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (e.g., 150 mM McIlvaine buffer, pH 5.2) to mimic the lysosomal environment.
-
The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
The enzymatic reaction is stopped by adding a high pH stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7).
-
The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 445 nm, respectively.
-
GCase activity is calculated based on a standard curve of 4-MU and is typically expressed as nmol of substrate hydrolyzed per hour per mg of total protein.
4. Data Analysis:
-
The GCase activity in compound-treated cells is compared to that in vehicle-treated control cells.
-
The results are often expressed as a "fold increase" in GCase activity, which is the ratio of the activity in treated cells to the activity in untreated cells.
Conclusion
The available peer-reviewed data indicate that this compound is a promising pharmacological chaperone for GCase. It has been shown to effectively rescue the activity of common GCase mutants in vitro, with efficacy comparable to or exceeding that of other known chaperones in specific contexts. Its ability to also enhance wild-type GCase activity suggests potential therapeutic applications for sporadic Parkinson's disease. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential, including its effects on substrate reduction, its pharmacokinetic and pharmacodynamic profiles, and its long-term safety. This guide provides a foundational comparison to aid researchers in the continued investigation of this compound as a potential therapeutic agent for GCase-related disorders.
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Safety Operating Guide
Proper Disposal of Glucocerebrosidase-IN-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of specialized research chemicals. This guide provides essential information and a procedural workflow for the proper disposal of Glucocerebrosidase-IN-1, a potent and selective GCase (glucocerebrosidase) inhibitor used in research related to Gaucher disease and Parkinson's disease.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks and maintain a safe working environment. The following information synthesizes safety data sheet (SDS) information with general best practices for laboratory chemical waste management.
Safety and Hazard Information
According to the safety data sheet for a similar β-Glucocerebrosidase modulator, this compound is not classified as a hazardous substance or mixture.[1] However, as with any research chemical, it is crucial to handle it with care and to consult your institution's specific environmental health and safety (EHS) guidelines.
| Hazard Classification | Description | Handling Precautions |
| GHS Classification | Not a hazardous substance or mixture.[1] | Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosols. |
| Environmental Hazards | No specific data available, but good laboratory practice dictates preventing release into the environment. | Do not dispose of down the drain or in regular trash unless explicitly permitted by EHS. |
| Physical Hazards | No specific data available. | Store in a cool, dry, well-ventilated area away from incompatible materials. |
Experimental Protocols for Disposal
The proper disposal of this compound should be treated as a final experimental step. The following protocols provide a framework for its safe management and disposal.
Protocol 1: Disposal of Unused or Expired this compound (Solid)
-
Consult Institutional Guidelines: Before initiating disposal, review your organization's chemical hygiene plan and specific procedures for non-hazardous chemical waste.
-
Containerization: Ensure the original container is securely sealed. If repackaging is necessary, use a container compatible with the chemical and clearly label it with the full chemical name ("this compound"), CAS number (if available), and the words "Waste" or "For Disposal."
-
Waste Stream Segregation: Dispose of the container in the designated non-hazardous chemical waste stream as directed by your EHS department. Do not mix with hazardous waste streams such as halogenated solvents or heavy metals.
-
Documentation: Record the disposal in your laboratory's chemical inventory and any required waste disposal logs.
Protocol 2: Disposal of this compound in Solution
-
Solvent Consideration: The disposal method for a solution of this compound is dictated by the solvent used.
-
Aqueous Solutions: While this compound itself is not classified as hazardous, disposal of aqueous solutions down the drain is generally discouraged for research compounds and may be prohibited by local regulations. Consult your EHS office. If permitted, copious amounts of water should be used to flush the drain.
-
Organic Solvents (e.g., DMSO): If this compound is dissolved in a solvent such as DMSO, the entire solution must be treated as hazardous waste corresponding to the solvent's properties.
-
-
Waste Collection: Collect the solution in a designated, properly labeled hazardous waste container. The label must include the full names of all components (e.g., "Waste DMSO with this compound") and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Protocol 3: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
-
First Rinse: Use a small amount of a solvent in which this compound is soluble (e.g., DMSO, ethanol) to rinse the container. Collect this rinsate in the appropriate hazardous waste container.
-
Subsequent Rinses: Perform two additional rinses with a less hazardous solvent (e.g., water or ethanol). Collect this rinsate as well.
-
Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's procedures for clean lab glass or plastic.
Disposal Workflow and Signaling Pathways
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a conceptual pathway for its safe handling within a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Glucocerebrosidase-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glucocerebrosidase-IN-1, a potent and selective GCase (glucocerebrosidase) inhibitor. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The required PPE acts as a primary barrier against potential hazards.[2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side Shields | Protects against chemical splashes and aerosols. Standard prescription glasses do not offer adequate protection.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling compounds like this compound. Always inspect gloves for any tears or perforations before use and change them frequently.[3] For tasks with a higher risk of splashing, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect the skin and personal clothing from contamination.[3] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] |
Operational Plan: Safe Handling and Experimental Workflow
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and precautions.
Experimental Protocol Considerations:
-
Receiving and Storage: Upon receipt, log the compound into your chemical inventory. Store this compound at the recommended temperature, typically -20°C for the pure form, to ensure its stability.[7]
-
Preparation of Solutions: Always handle the solid form of the compound within a chemical fume hood to prevent inhalation of any airborne particles.[6] When preparing stock solutions, for example in DMSO, add the solvent to the vial containing the compound slowly.[8]
-
During Experimentation: Keep containers with this compound tightly sealed when not in use. Avoid unnecessary exposure and always handle with the appropriate PPE.[6]
-
Post-Experiment: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent like alcohol.[7]
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety to prevent environmental contamination and ensure compliance with regulations.[9][10]
Disposal Procedures:
| Waste Type | Disposal Method | Rationale |
| Solid Waste | Collect in a designated, labeled hazardous waste container. | This includes any unused solid this compound and contaminated items like gloves, weigh boats, and paper towels.[10] |
| Liquid Waste | Collect in a labeled, sealed, and chemical-resistant hazardous waste container. | This includes unused stock solutions, experimental media containing the compound, and the first rinse of contaminated glassware. Do not dispose of down the drain.[10][11] |
| Sharps Waste | Dispose of in a designated sharps container. | This includes needles and syringes used for transferring solutions of the compound. |
All chemical waste must be disposed of through your institution's environmental health and safety program.[10] Ensure that all waste containers are clearly labeled with the chemical name and associated hazards.[9]
References
- 1. gerpac.eu [gerpac.eu]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pogo.ca [pogo.ca]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound hydrochloride - Immunomart [immunomart.com]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. vumc.org [vumc.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
